molecular formula C8H10N4O3 B571247 Liberine CAS No. 56119-16-5

Liberine

Cat. No.: B571247
CAS No.: 56119-16-5
M. Wt: 210.193
InChI Key: IDVFNSHOEYLXJD-UHFFFAOYSA-N
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Description

Liberine, also referred to as O(2),1,9-trimethyluric acid, is a purine alkaloid naturally found in plants such as coffee beans, tea, kola nuts, guarana, cocoa beans, and yerba mate . This compound is of significant interest in phytochemical and pharmacological research due to its structural relationship to other methylxanthines and methylurates like caffeine and theacrine. While its specific mechanism of action has not been fully elucidated, research into structurally similar compounds suggests potential activity as an adenosine receptor antagonist, which is a common pathway among purine-based neuromodulators . This compound serves as a key chemical reference standard and starting material for investigating the biosynthesis, metabolism, and biological effects of purine alkaloids in plants. Studies may focus on its role in plant physiology or its interactions within mammalian systems. Researchers also utilize this compound to explore its presence and concentration in various natural products and botanical extracts. This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes .

Properties

IUPAC Name

2-methoxy-1,9-dimethyl-7H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVFNSHOEYLXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045662
Record name Liberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56119-16-5
Record name Liberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Liberine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the purine (B94841) alkaloid Liberine, also identified by its chemical name O(2),1,9-trimethyluric acid. A thorough review of the scientific literature reveals that while the chemical identity of this compound is established, its pharmacological profile and specific mechanism of action are largely uncharacterized. It is found in natural sources such as coffee beans, tea, and cocoa beans.[1]

Due to its structural similarity to other methylxanthines like caffeine (B1668208), a well-known adenosine (B11128) receptor antagonist, it is hypothesized that this compound may exhibit similar pharmacological activity. However, it is critical to note that there is currently a lack of direct experimental evidence, quantitative data, and established experimental protocols in the public domain to definitively confirm this hypothesis or elucidate a precise mechanism of action for this compound itself.

This guide provides the known chemical properties of this compound and explores its hypothesized mechanism of action as an adenosine receptor antagonist, based on its structural analogy to caffeine. The included signaling pathway diagram is a representation of this theoretical mechanism and should not be interpreted as experimentally verified for this compound.

Chemical and Physical Properties of this compound

This compound is a purine alkaloid with the chemical formula C₈H₁₀N₄O₃.[1] Its fundamental properties are summarized below.

PropertyDataReference
IUPAC Name 2-Methoxy-1,9-dimethyl-7,9-dihydro-1H-purine-6,8-dione[1]
Other Names O(2),1,9-trimethyluric acid, O(2),1,9-Trimethylurate[1]
CAS Number 56119-16-5[1]
Molecular Formula C₈H₁₀N₄O₃[1]
Molar Mass 210.193 g·mol⁻¹[1]

Hypothesized Mechanism of Action: Adenosine Receptor Antagonism

While direct pharmacological studies on this compound are scarce, its structure as a trimethylated xanthine (B1682287) derivative suggests a potential interaction with adenosine receptors. Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

Other methylxanthines, most notably caffeine (1,3,7-trimethylxanthine), exert their stimulant effects primarily by acting as competitive antagonists at A₁ and A₂ₐ adenosine receptors. By blocking these receptors, they inhibit the natural sedative effects of adenosine, leading to increased neuronal excitability and arousal.

Given this precedent, it is plausible that this compound functions in a similar manner. The hypothesized mechanism involves this compound binding to adenosine receptors, thereby preventing adenosine from binding and initiating its downstream signaling cascade. The antagonism of A₂ₐ receptors, in particular, is linked to the modulation of dopaminergic and glutamatergic neurotransmission, which is a key target in neurodegenerative conditions like Parkinson's disease.

Theoretical Signaling Pathway

The following diagram illustrates the hypothetical antagonism of the Adenosine A₂ₐ receptor by this compound. In this model, this compound prevents adenosine from activating the receptor, which in turn blocks the downstream activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Liberine_Hypothetical_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Binds & Activates This compound This compound This compound->A2A_Receptor Binds & Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Hypothetical mechanism of this compound as an Adenosine A₂ₐ receptor antagonist.

Quantitative Data

A comprehensive search of scientific databases has yielded no publicly available quantitative data for this compound. Key metrics essential for characterizing its mechanism of action, such as:

  • Binding affinities (Kᵢ) for adenosine receptor subtypes or other potential targets.

  • Potency values (EC₅₀ or IC₅₀) in functional assays.

  • Efficacy measurements .

are not documented in the literature. Without this data, the potency, selectivity, and therapeutic potential of this compound remain unknown.

Experimental Protocols

Consistent with the lack of quantitative data, there are no specific, detailed experimental protocols published for the investigation of this compound's mechanism of action.

For researchers intending to investigate the hypothesized mechanism, standard pharmacological assays would be required. These would include, but are not limited to:

  • Radioligand Binding Assays: To determine the binding affinity and selectivity of this compound for a panel of receptors, particularly the adenosine A₁, A₂ₐ, A₂ₑ, and A₃ subtypes. This would involve using membranes from cells expressing these receptors and a radiolabeled ligand to compete with unlabeled this compound.

  • cAMP Accumulation Assays: To assess the functional effect of this compound on Gs-coupled receptors like A₂ₐ. A functional antagonism would be demonstrated if this compound inhibits the adenosine-induced increase in intracellular cAMP levels.

  • In Vivo Microdialysis: To measure the effect of this compound administration on neurotransmitter levels (e.g., dopamine, glutamate) in specific brain regions of animal models.

The following diagram provides a generalized workflow for characterizing a hypothesized receptor antagonist like this compound.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular & Ex Vivo Analysis cluster_phase3 Phase 3: In Vivo Validation Binding_Assay Radioligand Binding Assays (Determine Ki, Selectivity) Functional_Assay Functional Assays (e.g., cAMP accumulation) (Determine IC50, Mode of Action) Binding_Assay->Functional_Assay Confirm Functional Antagonism Cell_Culture Cell-Based Assays (e.g., Neuronal Firing) Functional_Assay->Cell_Culture Validate in Cellular Context Tissue_Slices Brain Slice Electrophysiology (Assess neuronal excitability) Cell_Culture->Tissue_Slices Examine in Neural Circuits Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) Tissue_Slices->Microdialysis Transition to In Vivo Behavioral Behavioral Models (e.g., Locomotor Activity, Cognition) Microdialysis->Behavioral Correlate with Physiological Outcome

Generalized experimental workflow for characterizing a novel compound.

Conclusion

This compound (O(2),1,9-trimethyluric acid) is a known purine alkaloid whose biological activity and mechanism of action have not been sufficiently investigated. While its structural similarity to caffeine provides a strong rationale for hypothesizing a role as an adenosine receptor antagonist, this remains speculative. The advancement of this compound from a known chemical entity to a pharmacologically characterized compound will require rigorous investigation following standard drug discovery protocols, including comprehensive binding and functional assays, to generate the quantitative data necessary to validate any proposed mechanism. Until such studies are published, any discussion of its mechanism of action must be framed with appropriate scientific caution.

References

An In-depth Technical Guide on the Biological Activity of O(2),1,9-Trimethyluric Acid and its Isomer 1,3,7-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the biological activity of 1,3,7-trimethyluric acid, a major metabolite of caffeine (B1668208). In contrast, information regarding its isomer, O(2),1,9-trimethyluric acid, is exceedingly scarce. This guide first summarizes the limited available data on O(2),1,9-trimethyluric acid and then provides a comprehensive overview of the well-documented biological significance of 1,3,7-trimethyluric acid, serving as a detailed reference for a closely related compound.

Part 1: O(2),1,9-Trimethyluric Acid: A Purine (B94841) Found in Nature

O(2),1,9-trimethyluric acid is a purine derivative that has been identified in the plant kingdom.

Natural Occurrence

O(2),1,9-trimethyluric acid has been isolated from the young leaves of several species of the Coffea genus, including Coffea liberica, C. arnoldiana, and C. dewevrei. Its concentration in these leaves has been reported to vary between 0.01% and 2% of the dry weight[1]. This compound was noted as a newly discovered natural purine at the time of its identification[1].

Synthesis and Identification

The identification of O(2),1,9-trimethyluric acid from natural sources necessitated its chemical synthesis for structural confirmation. The synthesis of this and other isomers was a crucial step in verifying its presence in Coffea leaves[1].

Due to the limited research, no quantitative data on the biological activity, detailed experimental protocols, or established signaling pathways for O(2),1,9-trimethyluric acid are available in the current scientific literature.

Part 2: 1,3,7-Trimethyluric Acid: A Key Metabolite of Caffeine

1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a significant metabolite of caffeine in humans and a subject of extensive research. It is an oxopurine with methyl groups at the 1, 3, and 7 positions[2][3]. While it is a minor metabolite in terms of quantity, its formation is of considerable interest in pharmacology and clinical diagnostics[4].

Metabolism and Biological Significance

In humans, 1,3,7-trimethyluric acid is not produced endogenously but is formed in the liver from the metabolism of caffeine[4]. This process involves the C-8 oxidation of the caffeine molecule and is catalyzed by a group of cytochrome P450 (CYP) enzymes, most notably CYP1A2 and CYP3A4[4][5].

The primary significance of 1,3,7-trimethyluric acid lies in its utility as a non-invasive biomarker for assessing the in vivo activity of CYP3A4[4]. The ratio of 1,3,7-trimethyluric acid to caffeine in plasma or urine is being investigated as a tool to phenotype CYP3A4 activity, which is crucial for personalizing drug therapy, as this enzyme is responsible for the metabolism of a large number of common medications[6].

Quantitative Data

The relationship between the caffeine to 1,3,7-trimethyluric acid (TMU) ratio and CYP3A4 activity has been quantified in clinical studies. The following table summarizes key correlation data.

ParameterTime Point (post-caffeine dose)Correlation Coefficient (r) with Midazolam Clearance (a CYP3A4 marker)Reference
Caffeine/TMU Ratio (Baseline)3 hours0.82[6]
Caffeine/TMU Ratio (Baseline)4 hours0.79[6]
Caffeine/TMU Ratio (Baseline)6 hours0.65[6]
Caffeine/TMU Ratio (Post-Rifampicin)3 hours0.72[6]
Caffeine/TMU Ratio (Post-Rifampicin)4 hours0.87[6]
Caffeine/TMU Ratio (Post-Rifampicin*)6 hours0.82[6]

*Rifampicin is a known inducer of CYP3A4 activity.

Experimental Protocols

The quantification of 1,3,7-trimethyluric acid for research and diagnostic purposes typically involves in vitro enzyme assays and analytical chemistry techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the conversion of caffeine to 1,3,7-trimethyluric acid.

  • Preparation of Incubation Mixture:

    • Combine human liver microsomes (HLMs) with a phosphate (B84403) buffer (pH 7.4) in a microcentrifuge tube. The final protein concentration is typically in the range of 0.1-0.5 mg/mL.

    • Add a stock solution of caffeine to achieve the desired substrate concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a set time (e.g., 15, 30, 60 minutes).

  • Termination of Reaction:

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant for analysis.

Analytical Quantification using LC-MS/MS

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 1,3,7-trimethyluric acid and an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of caffeine and a general experimental workflow for its study.

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (major) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline tmu 1,3,7-Trimethyluric Acid caffeine->tmu CYP1A2, CYP3A4, etc. metabolites Further Metabolites paraxanthine->metabolites theobromine->metabolites theophylline->metabolites

Caption: Metabolic pathway of caffeine leading to the formation of 1,3,7-trimethyluric acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis incubation In Vitro Incubation (e.g., HLMs + Caffeine) termination Reaction Termination (Acetonitrile/Methanol) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Caption: General experimental workflow for the in vitro study of 1,3,7-trimethyluric acid formation.

References

The Enigmatic Pharmacology of Lobeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, presents a complex and multifaceted pharmacological profile.[1] Historically utilized in traditional medicine, its intricate interactions with key neurological targets have positioned it as a compound of significant interest for modern drug development, particularly in the context of substance use disorders. This technical guide provides an in-depth exploration of the pharmacological properties of Lobeline, with a focus on its molecular mechanisms of action, receptor binding affinities, and effects on neurotransmitter systems. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Introduction

Lobeline's pharmacological activity is primarily characterized by its engagement with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[2] Its classification as a mixed agonist-antagonist at nAChRs, coupled with its potent inhibition of VMAT2, results in a unique modulation of dopaminergic and other neurotransmitter pathways.[1][2] This dual action underscores its potential therapeutic applications, particularly in mitigating the reinforcing effects of psychostimulants.

Molecular Mechanisms of Action

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Lobeline exhibits a high affinity for various nAChR subtypes, acting as a ligand with a complex functional profile.[3][4] It is considered a mixed agonist-antagonist, meaning it can elicit a partial response at these receptors while also blocking the effects of other nicotinic agonists like nicotine (B1678760).[2] This interaction is crucial to its potential role in smoking cessation therapies.

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

A primary mechanism through which Lobeline exerts its effects on the central nervous system is by inhibiting VMAT2.[5][6] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[6] By inhibiting VMAT2, Lobeline disrupts the storage of dopamine, leading to an increase in cytosolic dopamine levels and subsequent metabolism.[2][7] This action is thought to underlie its ability to attenuate the effects of psychostimulants like amphetamine.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Lobeline at its key molecular targets.

Table 1: Lobeline Binding Affinities (Ki)

TargetRadioligandTissue/SystemKi (nM)Reference(s)
nAChR (α4β2*)[³H]-NicotineRat Brain4.4[2]
nAChR[³H]-Nicotine-4[3][4]
µ-Opioid Receptor[³H]DAMGOGuinea Pig Brain740[6]

Table 2: Lobeline Functional Potencies (IC50/EC50)

AssayEffectTissue/SystemPotency (µM)Reference(s)
[³H]Dopamine Overflow (Nicotine-Evoked)InhibitionRat Striatal Slices~1[5]
⁸⁶Rb⁺ Efflux (Nicotine-Evoked)InhibitionThalamic Synaptosomes0.7[5]
[³H]Dopamine Uptake (Synaptosomal)InhibitionRat Striatum80[7]
[³H]Dopamine Uptake (Vesicular)InhibitionRat Striatum0.88[7]
[³H]Dihydrotetrabenazine BindingInhibitionRat Striatal Vesicle Membranes0.90[8]
Dopamine Release (Methamphetamine-Evoked)InhibitionRat Striatal Slices0.42[8]
Morphine-Activated K⁺ CurrentInhibitionXenopus Oocytes (MOR-1/GIRK2)1.1[6]
Dopamine ReleaseEvocationRat Striatal Synaptic Vesicles25.3[8]

Signaling Pathways

The interaction of Lobeline with its molecular targets initiates downstream signaling cascades that ultimately alter neuronal function.

lobeline_vmat2_signaling cluster_presynaptic Presynaptic Dopaminergic Neuron Lobeline Lobeline VMAT2 VMAT2 Lobeline->VMAT2 Inhibits Dopamine_vesicle Synaptic Vesicle (Dopamine) VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cytosol Cytosolic Dopamine MAO MAO Dopamine_cytosol->MAO Metabolized by DOPAC DOPAC MAO->DOPAC

Lobeline's Inhibition of VMAT2 and Dopamine Metabolism.

lobeline_nachr_signaling cluster_postsynaptic Postsynaptic Neuron Lobeline Lobeline nAChR nAChR Lobeline->nAChR Binds to (Agonist/Antagonist) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Downstream Downstream Signaling Depolarization->Downstream

Lobeline's Interaction with Nicotinic Acetylcholine Receptors.

Experimental Protocols

Radioligand Binding Assay for VMAT2

This protocol outlines the determination of Lobeline's binding affinity for VMAT2 using [³H]dihydrotetrabenazine ([³H]DTBZ).

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]dihydrotetrabenazine (Radioligand)

  • Unlabeled tetrabenazine (B1681281) (for non-specific binding)

  • Lobeline solutions of varying concentrations

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, [³H]DTBZ at a fixed concentration, and varying concentrations of Lobeline. For determining non-specific binding, use a high concentration of unlabeled tetrabenazine instead of Lobeline.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Lobeline and subsequently calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow A Membrane Preparation (Rat Striatum) B Binding Reaction (Membranes, [3H]DTBZ, Lobeline) A->B C Incubation (e.g., 60 min at 25°C) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki calculation) E->F dopamine_overflow_workflow A Striatal Slice Preparation B Radiolabeling with [3H]Dopamine A->B C Superfusion with aCSF B->C D Baseline Sample Collection C->D E Application of Lobeline D->E F Stimulated Sample Collection E->F G Scintillation Counting & Data Analysis F->G

References

A Technical Guide to the Purine Alkaloid Liberine: Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the purine (B94841) alkaloid liberine (O2,1,9-Trimethyluric Acid). It details its discovery within the context of caffeine (B1668208) metabolism, its natural sources in various plant species, and its biosynthetic pathway. The document outlines detailed experimental protocols for the extraction, isolation, and identification of this compound from plant matrices. Furthermore, it discusses its putative mechanism of action based on its structural similarity to other methylxanthines and methylurates. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Discovery and Chemical Identity

This compound, chemically known as 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione, is a purine alkaloid and a metabolite of caffeine.[] Its identification is part of the broader research into the complex array of methylxanthines and methylurates present in various plant species, particularly within the Coffea genus.[2][3][4] While less studied than its precursors caffeine and theacrine, this compound is significant for understanding the complete metabolic fate of caffeine in plants.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 56119-16-5[][5][6][7][8]
Molecular Formula C₈H₁₀N₄O₃[][5][6]
Molecular Weight 210.19 g/mol [][5][6]
IUPAC Name 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione[][6]
Melting Point 269-273°C[]
Density 1.6±0.1 g/cm³[]

Natural Sources and Biosynthesis

This compound is found as a minor alkaloid in several plant species, primarily in the Coffea genus, and has also been reported in Camellia sinensis (tea).[2][6] Its presence is often associated with other purine alkaloids like caffeine, theobromine, theophylline, theacrine, and methylthis compound (B55574).[2][4]

Table 2: Natural Plant Sources of this compound and Related Alkaloids

Plant SpeciesFamilyPlant PartReported Alkaloids
Coffea arabicaRubiaceaeBeans, LeavesCaffeine, Theobromine, Theophylline, Paraxanthine, this compound, Methylthis compound[2]
Coffea canephora (Robusta)RubiaceaeBeans, LeavesCaffeine, Theobromine, Theophylline, Paraxanthine, this compound, Methylthis compound[2]
Coffea libericaRubiaceaeLeaves, SeedsTheacrine, Methylthis compound, this compound[2][3][9]
Coffea dewevreiRubiaceaeLeavesTheacrine, Methylthis compound, this compound[2][3][9]
Camellia assamica var. kuchaTheaceaeLeavesTheacrine, Caffeine, Methylthis compound[2]
Camellia sinensisTheaceaeLeavesCaffeine, Theobromine, Theophylline, this compound[6]
Biosynthetic Pathway

This compound is a terminal metabolite in a specific branch of purine alkaloid metabolism in certain plants. The pathway begins with caffeine and proceeds through successive oxidations and methylations. Caffeine is first converted to theacrine, which is then metabolized to methylthis compound, the direct precursor to this compound.[4][10]

Liberine_Biosynthesis Caffeine Caffeine (1,3,7-trimethylxanthine) Theacrine Theacrine (1,3,7,9-tetramethyluric acid) Caffeine->Theacrine Stage 1 Methylthis compound Methylthis compound (O(2),1,7,9-tetramethyluric acid) Theacrine->Methylthis compound Stage 2 This compound This compound (O(2),1,9-trimethyluric acid) Methylthis compound->this compound Stage 3

Caption: Metabolic conversion of caffeine to this compound.[10]

Experimental Protocols

The following protocols are adapted from established methods for the isolation and identification of related purine alkaloids, such as methylthis compound, and are applicable to this compound.[2]

Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of purine alkaloids from plant sources.

Materials:

Procedure:

  • Defatting: Place 100 g of dried plant powder in a Soxhlet extractor and defat with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds. Air-dry the defatted material.[2]

  • Alkaloid Extraction: Subject the defatted plant material to Soxhlet extraction with a 1:1 (v/v) mixture of dichloromethane and methanol for 8-10 hours.[2]

  • Concentration: Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.[2]

Isolation and Purification

A combination of chromatographic techniques is required to isolate this compound from the crude extract.

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

Instrumentation:

  • Preparative HSCCC system

Two-Phase Solvent System:

  • A mixture of hexane-dichloromethane-methanol-water (1:5:4:2, v/v/v/v) is a suitable starting point. The system should be thoroughly mixed and allowed to equilibrate before use.[2]

Procedure:

  • Dissolve the crude extract in a small volume of the lower phase of the solvent system.

  • Load the sample onto the HSCCC column.

  • Perform the separation and collect fractions.

  • Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Instrumentation:

  • Preparative HPLC system with a C18 column and a UV detector.

Mobile Phase:

  • A gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) should be optimized for the best separation.[2]

Procedure:

  • Pool and concentrate the this compound-containing fractions from HSCCC.

  • Dissolve the concentrated sample in the initial mobile phase composition and filter through a 0.45 µm filter.[2]

  • Inject the sample onto the preparative C18 column.

  • Perform the gradient elution and collect the fractions corresponding to the this compound peak.[2]

  • Concentrate the collected fractions to yield purified this compound.

Liberine_Isolation_Workflow Start Dried & Powdered Plant Material Defatting Soxhlet Extraction (n-hexane) Start->Defatting Extraction Soxhlet Extraction (DCM/MeOH) Defatting->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract HSCCC HSCCC Purification CrudeExtract->HSCCC PrepHPLC Preparative HPLC (C18) HSCCC->PrepHPLC End Purified this compound PrepHPLC->End

Caption: Workflow for the isolation and purification of this compound.

Identification and Characterization

The identity and purity of the isolated this compound must be confirmed using analytical techniques.

  • Analytical HPLC: Assess the purity of the isolated compound by comparing its retention time with a certified reference standard using an analytical HPLC system with a C18 column.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identification and quantification. The mass spectrometer can be operated in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) transitions of this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy can be used to elucidate the chemical structure of the isolated compound and confirm it is this compound.

Putative Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, its structural similarity to caffeine, theacrine, and methylthis compound suggests that it likely acts as a modulator of adenosine (B11128) receptors.[3][11] Methylxanthines like caffeine are well-known antagonists of adenosine A₁ and A₂A receptors, leading to increased neuronal firing and the release of neurotransmitters like dopamine (B1211576) and norepinephrine. The methylurate theacrine also modulates these receptors.[11] It is hypothesized that this compound shares this mechanism, potentially with a different affinity and selectivity profile for the adenosine receptor subtypes.

Liberine_MoA This compound This compound Antagonism Receptor Antagonism This compound->Antagonism AdenosineReceptor Adenosine Receptors (A1, A2A) AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Binds & Activates Antagonism->AdenosineReceptor Blocks Neurotransmitter ↑ Dopamine & Norepinephrine Release Antagonism->Neurotransmitter Leads to cAMP ↓ cAMP AC->cAMP

Caption: Putative mechanism of action for this compound.

References

An In-depth Technical Guide on the Endogenous Function of Gibberellins in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] First discovered in the 1920s by Japanese scientists studying the "bakanae" or "foolish seedling" disease of rice, which caused excessive elongation, gibberellins were later identified as endogenous regulators in plants.[1][3][4][5] Over 130 different gibberellins have been identified from plants, fungi, and bacteria, although only a few are biologically active.[2] This guide provides a comprehensive overview of the endogenous functions of gibberellins, their signaling pathways, and the experimental methodologies used to study them, tailored for researchers, scientists, and drug development professionals.

Core Functions of Gibberellins

Gibberellins are involved in a wide array of developmental processes throughout the lifecycle of a plant. Their primary functions include:

  • Stem Elongation: GAs are renowned for their role in promoting stem and internode elongation.[1][2] They stimulate both cell division and cell elongation to produce taller plants.[6]

  • Seed Germination: Gibberellins are critical for breaking seed dormancy and promoting germination.[1][6][7] They stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed to nourish the growing embryo.[2][5][6]

  • Flowering and Fruit Development: GAs can influence the transition from the vegetative to the reproductive phase, promoting flowering in many plant species.[1][2][3][4] They also play a role in fruit set and development, often in conjunction with another plant hormone, auxin.[7]

  • Pollen Development and Tube Growth: Gibberellins are essential for pollen maturation and the successful growth of the pollen tube, which is necessary for fertilization.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates through a derepression mechanism. In the absence of GA, a class of transcriptional regulators known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting growth. When bioactive GA is present, it binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then interacts with the DELLA proteins. This interaction leads to the polyubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein) and their subsequent degradation by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental responses.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Repressor GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs & other Transcription Factors DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_Response_Gene GA-Responsive Gene PIFs->GA_Response_Gene Activates Transcription mRNA mRNA GA_Response_Gene->mRNA Transcription Protein Growth-Promoting Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Elongation, Germination) Protein->Cellular_Response Leads to Experimental_Workflow_qRT_PCR Plant_Growth Plant Growth (Controlled Conditions) Treatment GA or Mock Treatment Plant_Growth->Treatment Harvesting Tissue Harvesting (Time Course) Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR with Specific Primers cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression (ΔΔCt Method) qRT_PCR->Data_Analysis

References

The Liberine Biosynthesis Pathway in Coffea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Preamble: This technical guide provides an in-depth exploration of the biosynthesis of liberine and its precursors in Coffea species. As direct research on the complete this compound biosynthetic pathway is nascent, this document synthesizes current knowledge on the well-established caffeine (B1668208) biosynthesis pathway and integrates emerging evidence to propose a putative pathway for this compound formation. This guide is intended for researchers, scientists, and drug development professionals investigating purine (B94841) alkaloid metabolism in plants.

Introduction to this compound and Related Purine Alkaloids in Coffea

Coffea, a genus renowned for its production of the stimulant caffeine, also synthesizes a diverse array of other purine alkaloids. Among these are methylthis compound (B55574) and this compound, which are structurally related to caffeine and theacrine. Methylthis compound (O(2),1,7,9-tetramethylurate) is a purine alkaloid found in low concentrations in various Coffea plants and is considered a metabolite of caffeine.[1] Theacrine, another methylurate, is also found in the leaves of certain Coffea species, including Coffea liberica and Coffea dewevrei.[2] Radioactive tracer studies in Coffea leaves suggest a developmental metabolic progression where caffeine is first accumulated, then converted to theacrine, and subsequently to this compound, likely via a methylthis compound intermediate.[3][4] This guide will first detail the well-characterized core caffeine biosynthesis pathway before postulating the subsequent metabolic steps leading to this compound.

The Core Purine Alkaloid Biosynthesis Pathway: Caffeine Synthesis

The primary pathway for caffeine biosynthesis in Coffea is a four-step process that begins with xanthosine, a derivative of purine nucleotide metabolism. This pathway is catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).[5]

The established reaction sequence is as follows:

  • Xanthosine is methylated to form 7-methylxanthosine .

  • 7-methylxanthosine is converted to 7-methylxanthine .

  • 7-methylxanthine is methylated to produce 3,7-dimethylxanthine (Theobromine) .

  • Theobromine (B1682246) undergoes a final methylation to yield 1,3,7-trimethylxanthine (Caffeine) .[5]

The key enzymes in this pathway are:

  • Xanthosine methyltransferase (XMT): Catalyzes the first methylation step.

  • 7-methylxanthine-N-methyltransferase (MXMT), also known as theobromine synthase: Catalyzes the third step.

  • Dimethylxanthine methyltransferase (DXMT), also known as caffeine synthase: Catalyzes the final step.[5][6]

These NMTs have been characterized in several Coffea species, including C. arabica, C. canephora, and C. liberica.[5][7]

Caffeine Biosynthesis Pathway cluster_enzymes Enzymatic Steps Xanthosine Xanthosine Methylxanthosine 7-methylxanthosine Xanthosine->Methylxanthosine SAM -> SAH Methylxanthine 7-methylxanthine Methylxanthosine->Methylxanthine Removes Ribose Theobromine 3,7-dimethylxanthine (Theobromine) Methylxanthine->Theobromine SAM -> SAH Caffeine 1,3,7-trimethylxanthine (Caffeine) Theobromine->Caffeine SAM -> SAH XMT Xanthosine methyltransferase (XMT) Nucleosidase N-methyl nucleosidase MXMT 7-methylxanthine N-methyltransferase (MXMT) DXMT Dimethylxanthine methyltransferase (DXMT)

Figure 1: The core caffeine biosynthesis pathway in Coffea species.

Proposed Biosynthesis Pathway of Methylthis compound and this compound

Building upon the caffeine pathway, evidence suggests a downstream metabolic cascade leading to the formation of methylthis compound and this compound. This proposed pathway involves the conversion of caffeine to theacrine, which is then further metabolized.[3][4] While the specific enzymes for these latter steps in Coffea have not been fully characterized, they are hypothesized to be specialized methyltransferases and other modifying enzymes.

The proposed pathway is as follows:

  • Caffeine is converted to 1,3,7-methyluric acid .

  • 1,3,7-methyluric acid is methylated to form 1,3,7,9-tetramethyluric acid (Theacrine) .

  • Theacrine is then metabolized to O(2),1,7,9-tetramethyluric acid (Methylthis compound) .

  • Methylthis compound is subsequently converted to O(2),1,9-tetramethyluric acid (this compound) .[3][4]

This multi-stage process highlights a dynamic interplay of purine alkaloid metabolism, particularly in the developing leaves of Coffea plants.[3][8]

Proposed this compound Biosynthesis Pathway cluster_enzymes_proposed Hypothesized Enzymatic Steps Caffeine Caffeine (1,3,7-trimethylxanthine) MethyluricAcid 1,3,7-methyluric acid Caffeine->MethyluricAcid Oxidation Theacrine Theacrine (1,3,7,9-tetramethyluric acid) MethyluricAcid->Theacrine SAM -> SAH Methylthis compound Methylthis compound (O(2),1,7,9-tetramethyluric acid) Theacrine->Methylthis compound Metabolic Conversion This compound This compound (O(2),1,9-tetramethyluric acid) Methylthis compound->this compound Metabolic Conversion Enzyme1 Caffeine Oxidase (Hypothesized) Enzyme2 Theacrine Synthase (N-methyltransferase) Enzyme3 Metabolizing Enzyme 1 (Hypothesized) Enzyme4 Metabolizing Enzyme 2 (Hypothesized)

Figure 2: Proposed metabolic pathway for this compound biosynthesis from caffeine.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the proposed this compound-specific portion of the pathway are not yet available in the scientific literature. However, kinetic parameters for the core N-methyltransferases of caffeine biosynthesis in Coffea arabica have been determined and are summarized below.

EnzymeSubstrateProductKm (µM)Reference
CaXMT1 Xanthosine7-methylxanthosine78[9]
CaMXMT2 7-methylxanthineTheobromine251[9]
CaDXMT1 TheobromineCaffeine1,222[9]

Experimental Protocols

The study of this compound biosynthesis necessitates a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments cited or relevant to this field of research.

N-methyltransferase (NMT) Activity Assay

This protocol is adapted from methods used to characterize caffeine biosynthetic enzymes.[9]

Objective: To determine the catalytic activity of NMTs involved in purine alkaloid biosynthesis.

Materials:

  • Protein extract from Coffea tissues or recombinant NMT enzyme.

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Substrate (e.g., xanthosine, 7-methylxanthine, theobromine) at 500 µM.

  • S-adenosyl-L-[methyl-14C]methionine (14C-SAM), 16 µM.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare a 25 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 500 µM substrate, 16 µM 14C-SAM, and the enzyme preparation.

  • Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 2M HCl.

  • Extract the radiolabeled product by adding 1 mL of a chloroform:isopropanol (3:2, v/v) mixture and vortexing thoroughly.

  • Centrifuge to separate the phases and transfer the organic (lower) phase to a clean scintillation vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Add scintillation cocktail to the vial and quantify the incorporated radioactivity using a liquid scintillation counter.

  • Calculate enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Purine Alkaloid Analysis by HPLC-MS/MS

This protocol outlines a general method for the quantification of methylthis compound, theacrine, and caffeine in biological samples, based on established procedures.[4]

Objective: To separate and quantify purine alkaloids in plant extracts or plasma samples.

Materials:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Methanol (B129727) for sample extraction.

  • Internal standard (e.g., caffeine-13C3).

Procedure:

  • Sample Preparation: Extract plant tissue or plasma samples with methanol containing the internal standard. Centrifuge to pellet debris and collect the supernatant.

  • Chromatographic Separation:

    • Inject the prepared sample onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase A and B. A typical gradient might start at a low percentage of B, increasing linearly over several minutes to elute the compounds of interest.

    • Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min) as appropriate for the column and system.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Define the precursor-to-product ion transitions for each analyte. For example:

      • Caffeine: m/z 195.1 -> 138.0

      • Theacrine: m/z 225.1 -> 168.0

      • Methylthis compound: m/z 225.1 -> 168.0

    • Optimize MS parameters (e.g., collision energy, cone voltage) for each transition.

  • Quantification: Construct a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Gene Expression Analysis by Real-Time PCR (RT-qPCR)

This protocol describes a general workflow for analyzing the transcript levels of NMT genes.[1]

Objective: To quantify the relative expression of genes involved in this compound and caffeine biosynthesis in different plant tissues or under various conditions.

Materials:

  • Coffea tissue samples.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • RT-qPCR instrument.

  • SYBR Green or probe-based qPCR master mix.

  • Gene-specific primers for target NMT genes and a reference (housekeeping) gene.

Procedure:

  • RNA Extraction: Isolate total RNA from Coffea tissues using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.

    • Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination and a melt curve analysis (for SYBR Green) to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for the target and reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCq method, normalizing the expression of the target gene to the reference gene.

Experimental Workflow for NMT Characterization cluster_molecular Molecular Biology cluster_biochemical Biochemistry & Analytics Tissue Coffea Tissue (e.g., Leaves, Fruits) RNA Total RNA Extraction Tissue->RNA Protein Protein Extraction Tissue->Protein HPLC HPLC-MS/MS Analysis (Metabolite Quantification) Tissue->HPLC Metabolite Extraction cDNA cDNA Synthesis RNA->cDNA qPCR RT-qPCR Analysis (Gene Expression) cDNA->qPCR Cloning Gene Cloning cDNA->Cloning Expression Recombinant Protein Expression Cloning->Expression Assay Enzyme Activity Assay Expression->Assay Protein->Assay

Figure 3: General experimental workflow for the characterization of NMTs.

Conclusion and Future Directions

The biosynthesis of this compound in Coffea appears to be an extension of the well-documented caffeine metabolic pathway, proceeding through the intermediate theacrine and the direct precursor methylthis compound. While the core pathway to caffeine is well understood, the subsequent steps to this compound are less characterized, presenting a compelling area for future research.

Key areas for further investigation include:

  • Enzyme Discovery and Characterization: Isolation and functional characterization of the specific enzymes (e.g., oxidases, methyltransferases) responsible for the conversion of caffeine to theacrine, and theacrine to methylthis compound and this compound in Coffea.

  • Quantitative Metabolomics: Comprehensive profiling of purine alkaloids across different Coffea species, tissues, and developmental stages to quantify the flux through the this compound pathway.

  • Transcriptomic Analysis: Gene expression studies, particularly in Coffea liberica, to identify candidate genes co-expressed with known caffeine biosynthesis genes.[5]

Elucidating the complete this compound biosynthesis pathway will not only enhance our fundamental understanding of plant secondary metabolism but may also open new avenues for the development of novel compounds with unique physiological properties for the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to the Structural Elucidation of the Liberine Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Liberine, a purine (B94841) alkaloid found in certain species of the Coffea genus, represents a fascinating, albeit lesser-known, member of the methylxanthine family. This technical guide provides a comprehensive overview of the structural elucidation of this compound, also known by its systematic names O(2),1,9-trimethyluric acid and 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the isolation, characterization, and synthesis of this unique molecule. While the original research laid the foundational understanding of this compound's structure, this guide consolidates that information with modern analytical perspectives and provides detailed, representative experimental protocols.

Introduction to this compound

This compound is a purine alkaloid with the chemical formula C₈H₁₀N₄O₃ and a molecular weight of 210.19 g/mol .[1] It was first isolated from the young leaves of several Coffea species, including Coffea liberica, C. arnoldiana, and C. dewevrei.[2] Unlike its more famous counterparts, caffeine (B1668208) and theobromine, this compound is a methyluric acid, distinguished by a methoxy (B1213986) group at the C2 position of the purine ring. Its identification was a notable piece of natural product chemistry, requiring the synthesis of its isomers to confirm the structure unambiguously.[2]

Structural Elucidation

The definitive structural elucidation of this compound was a process of isolation from a natural source followed by spectroscopic analysis and confirmation through the synthesis of its isomers.

The initial isolation of this compound was reported in a 1975 study by Wanner and his colleagues. The process, typical for the extraction of alkaloids from plant material, is outlined below.

Experimental Workflow for the Isolation of this compound

G cluster_0 Extraction and Purification cluster_1 Chromatographic Separation A Young leaves of Coffea species B Homogenization in boiling water A->B C Filtration and extraction with chloroform B->C D Evaporation of chloroform C->D E Crude alkaloid mixture D->E F Column chromatography on silica (B1680970) gel E->F G Elution with chloroform-methanol gradient F->G H Fraction collection and analysis by TLC G->H I Isolation of pure this compound H->I

Caption: Workflow for the isolation and purification of this compound from Coffea leaves.

While the original 1975 publication does not provide detailed spectra, it mentions the use of mass spectrometry (MS), thin-layer chromatography (TLC), and infrared (IR) spectroscopy to characterize the isolated compound and compare it with synthetic isomers.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₄O₃[1]
Molecular Weight 210.19 g/mol [1]
IUPAC Name 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione[1]
CAS Number 56119-16-5[1]
Appearance White solid[2]
Melting Point 269-273°C
IR (KBr, cm⁻¹) 1721, 1690, 1619, 1570[2]

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a new compound. For this compound (C₈H₁₀N₄O₃), the expected exact mass would be approximately 210.0753 g/mol .

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming a protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Detection: The detector records the abundance of each ion, generating a high-resolution mass spectrum that allows for the precise determination of the molecular formula.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-600 MHz). This includes:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to map out the complete molecular structure.

  • Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the resulting spectra are analyzed to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N1-CH₃3.4 - 3.630 - 32
N9-CH₃3.2 - 3.428 - 30
O2-CH₃3.9 - 4.155 - 57
C2-158 - 160
C4-150 - 152
C5-105 - 107
C6-155 - 157
C8-152 - 154

Note: These are predicted values and may differ from experimental data.

Synthesis of this compound and its Isomers

The unambiguous structural assignment of this compound was heavily reliant on the synthesis of its possible isomers. The original research paper describes the synthesis of several trimethyluric acid isomers to compare their properties with the natural isolate. A general synthetic approach for purine alkaloids often involves the Traube purine synthesis or modifications of existing purine scaffolds.

Experimental Protocol for a General Purine Synthesis (Traube Synthesis)

This protocol outlines a generalized Traube synthesis, which can be adapted for the synthesis of various purine derivatives.

  • Condensation: A 4,5-diaminopyrimidine (B145471) is condensed with a one-carbon component, such as formic acid, to form the imidazole (B134444) ring of the purine.

  • Cyclization: The intermediate is then cyclized, often under heating, to yield the purine core.

  • Functional Group Interconversion: Subsequent steps involve the introduction or modification of functional groups, such as methylation of nitrogen atoms and conversion of hydroxyl groups to methoxy groups, to arrive at the final target molecule.

Biosynthesis and Potential Signaling Pathway

This compound is a metabolite in the purine alkaloid pathway in certain Coffea species. It is believed to be synthesized from caffeine via theacrine.

Proposed Biosynthetic Pathway of this compound

G Caffeine Caffeine (1,3,7-Trimethylxanthine) MethyluricAcid 1,3,7-Trimethyluric Acid Caffeine->MethyluricAcid Oxidation Theacrine Theacrine (1,3,7,9-Tetramethyluric Acid) MethyluricAcid->Theacrine Methylation (N9) Methylthis compound Methylthis compound (O(2),1,7,9-Tetramethyluric Acid) Theacrine->Methylthis compound Rearrangement/Isomerization This compound This compound (O(2),1,9-Trimethyluric Acid) Methylthis compound->this compound Demethylation (N7)

Caption: A proposed biosynthetic pathway for the formation of this compound from caffeine in Coffea species.

The precise biological activity and signaling pathways of this compound are not well-characterized. However, like other methylxanthines, it is plausible that it may interact with adenosine (B11128) receptors or phosphodiesterases, although this remains to be experimentally verified.

Conclusion

The structural elucidation of this compound is a classic example of natural product chemistry, combining isolation, spectroscopic analysis, and synthetic chemistry to unambiguously determine the structure of a novel molecule. While much of the detailed spectroscopic and biological data for this compound remains to be fully explored and published, this guide provides a comprehensive framework based on the foundational research and general principles of purine alkaloid chemistry. Further research into the synthesis, biological activity, and pharmacological potential of this compound could open new avenues in drug discovery and our understanding of the diverse roles of purine alkaloids in nature.

References

An In-depth Technical Guide to the Physicochemical Properties of Liberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liberine, systematically known as O(2),1,9-trimethyluric acid, is a purine (B94841) alkaloid naturally occurring in plants such as coffee beans, tea, and cocoa beans. It is also recognized as a minor metabolite of caffeine (B1668208) in humans. As a member of the methylxanthine family, which includes prominent compounds like caffeine, theophylline, and theobromine, this compound's physicochemical properties are of significant interest for its potential pharmacological and metabolic roles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and its relevant metabolic context.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound (O(2),1,9-trimethyluric acid) and its close isomer, 1,3,7-trimethyluric acid. It is crucial to note that much of the available data is computationally predicted, and experimental values for this compound are scarce.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (O(2),1,9-trimethyluric acid)1,3,7-Trimethyluric Acid (Isomer)Data Type
Molecular Formula C₈H₁₀N₄O₃[1]C₈H₁₀N₄O₃[2]-
Molar Mass 210.19 g/mol [1]210.19 g/mol [2]-
Melting Point 269-273°C≥ 300 °C[3]Experimental
Water Solubility Data Not Available5.5 mg/mL at 15 °C[2]Experimental
logP (Octanol-Water Partition Coefficient) -0.9[4]-0.37[2]Computed (XLogP3)[4] / Experimental[2]
pKa (Strongest Acidic) Data Not Available8.46[5]Computed (ChemAxon)[5]
pKa (Strongest Basic) Data Not Available-5.7[5]Computed (ChemAxon)[5]
Polar Surface Area 74.2 Ų[4]72.96 Ų[5]Computed
Hydrogen Bond Donor Count 1[6]1[5]Computed
Hydrogen Bond Acceptor Count 3[6]3[5]Computed
Rotatable Bond Count 0[6]0[5]Computed

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, based on standard methodologies for analogous purine alkaloids, the following protocols can be adapted for the determination of its key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the water solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed, thermostated vessel.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of ionizable compounds.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For complex molecules, specialized software can be used to derive pKa values from the titration data.

Determination of Lipophilicity (logP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP).

  • Column and Mobile Phase: A C18 stationary phase column is typically used. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system to determine their retention times. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • Calculation: The retention factor (k') for this compound is calculated from its retention time and the column dead time. The logP of this compound is then determined by interpolation from the calibration curve.

Quantification in Biological Matrices (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological samples (e.g., plasma, urine).

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, a simple protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, LLE or SPE can be employed to extract and concentrate the analyte.

  • Chromatographic Separation: The supernatant from the sample preparation step is injected into an LC system, typically with a C18 column, to separate this compound from other endogenous components. A gradient elution with a mobile phase of water and an organic solvent (both often containing a small amount of formic acid to improve ionization) is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Pathway

This compound is a metabolite of caffeine. The metabolism of caffeine is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor[1][7]. The formation of trimethyluric acids, including this compound and its isomers, is a minor pathway of caffeine metabolism, accounting for approximately 15% of the initial dose[1][7]. This pathway involves the C-8 hydroxylation of the caffeine molecule.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Trimethyluric_Acid 1,3,7-Trimethyluric Acid (and isomers like this compound) Caffeine->Trimethyluric_Acid CYP1A2, CYP2E1, CYP3A4 (C-8 Hydroxylation) Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caffeine Metabolism to Trimethyluric Acids

The diagram above illustrates the primary metabolic pathways of caffeine. The major route involves demethylation to paraxanthine, theobromine, and theophylline. A smaller fraction of caffeine undergoes C-8 hydroxylation by enzymes such as CYP1A2, CYP2E1, and CYP3A4 to form 1,3,7-trimethyluric acid and its isomers, including this compound[3].

Conclusion

This compound (O(2),1,9-trimethyluric acid) is a naturally occurring purine alkaloid and a minor human metabolite of caffeine. While its basic chemical identity is established, a comprehensive experimental characterization of its physicochemical properties is still lacking in the scientific literature. The data presented in this guide, including computed values and information on its isomer 1,3,7-trimethyluric acid, provide a valuable starting point for researchers. The generalized experimental protocols offer a framework for the systematic investigation of this compound's solubility, pKa, lipophilicity, and quantification in biological systems. Further research is warranted to fully elucidate the physicochemical profile of this compound and to understand its potential biological significance beyond its role as a caffeine metabolite.

References

In Silico Modeling of Liberine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, "Liberine" and the "this compound Receptor (LBR)" are considered hypothetical entities for the purpose of this guide. The following sections outline a robust, standard workflow for the in silico modeling and experimental validation of a novel ligand-receptor interaction, using the hypothetical LBR as a case study. The principles, protocols, and data structures are based on established methodologies for G-Protein Coupled Receptors (GPCRs).

Introduction to the this compound Receptor (LBR)

For the context of this guide, the this compound Receptor (LBR) is a novel, putative Class A G-Protein Coupled Receptor (GPCR). GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction, making them prominent drug targets.[1][2] LBR is hypothesized to be coupled to the Gαs subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] This guide will detail the computational modeling of the binding interaction between LBR and its putative agonist, this compound, and describe the subsequent experimental protocols required for model validation.

In Silico Modeling Workflow

The in silico workflow aims to build a three-dimensional model of the LBR and predict how this compound binds to it. This process involves three main stages: homology modeling, molecular docking, and molecular dynamics simulations.[5][6][7]

Homology Modeling of the LBR

Since no experimental structure for LBR exists, a homology model must be constructed based on the known structures of similar GPCRs.[6][8]

Methodology:

  • Template Selection: The amino acid sequence of LBR is used to search the Protein Data Bank (PDB) for suitable template structures. Key criteria for template selection include high sequence identity (>40% is ideal), similar structural features (e.g., conserved proline kinks in helices), and the functional state of the template (active or inactive).[5] For LBR, the active-state structure of the β2-adrenergic receptor (PDB ID: 3P0G) could be a suitable template.

  • Sequence Alignment: The LBR sequence is aligned with the template sequence. Accurate alignment of the seven transmembrane (7TM) helices is critical.[5]

  • Model Building: Using the alignment and the template structure, a 3D model of LBR is generated using software like MODELLER or online servers such as SWISS-MODEL or GPCR-ModSim.[9]

  • Loop Modeling: The extracellular and intracellular loops, which often have low sequence identity with the template, are modeled de novo.[10]

  • Model Refinement and Validation: The generated model is assessed for its stereochemical quality using tools like PROCHECK and Ramachandran plots. The model may be refined through energy minimization to resolve any steric clashes.

G cluster_0 Homology Modeling Workflow LBR Amino Acid Sequence LBR Amino Acid Sequence Sequence Alignment Sequence Alignment LBR Amino Acid Sequence->Sequence Alignment PDB Search (BLAST) PDB Search (BLAST) Select Template (e.g., β2-AR) Select Template (e.g., β2-AR) PDB Search (BLAST)->Select Template (e.g., β2-AR) Select Template (e.g., β2-AR)->Sequence Alignment Build 3D Model (MODELLER) Build 3D Model (MODELLER) Sequence Alignment->Build 3D Model (MODELLER) Loop Modeling & Refinement Loop Modeling & Refinement Build 3D Model (MODELLER)->Loop Modeling & Refinement Model Validation (PROCHECK) Model Validation (PROCHECK) Loop Modeling & Refinement->Model Validation (PROCHECK) Final LBR 3D Model Final LBR 3D Model Model Validation (PROCHECK)->Final LBR 3D Model

Caption: Workflow for LBR homology modeling.
Molecular Docking of this compound

Molecular docking predicts the preferred binding pose and affinity of this compound within the LBR binding pocket.[11][12]

Methodology:

  • Receptor and Ligand Preparation: The LBR model is prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of this compound is generated and optimized.

  • Binding Site Prediction: The putative orthosteric binding site within the transmembrane helices is identified, often guided by conserved residues in related receptors.[11]

  • Docking Simulation: Software such as AutoDock Vina or Glide is used to dock this compound into the identified binding site.[11][12] The program samples multiple conformations and orientations (poses) of the ligand and scores them based on a scoring function that estimates binding affinity.

  • Pose Analysis: The resulting poses are analyzed. The top-scoring poses are visually inspected to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical residues in the binding pocket are plausible.

G cluster_1 Molecular Docking Workflow Final LBR 3D Model Final LBR 3D Model Prepare Receptor (Add Hydrogens) Prepare Receptor (Add Hydrogens) Final LBR 3D Model->Prepare Receptor (Add Hydrogens) This compound 2D Structure This compound 2D Structure Generate 3D Ligand Structure Generate 3D Ligand Structure This compound 2D Structure->Generate 3D Ligand Structure Docking Simulation (AutoDock Vina) Docking Simulation (AutoDock Vina) Generate 3D Ligand Structure->Docking Simulation (AutoDock Vina) Define Binding Site Define Binding Site Prepare Receptor (Add Hydrogens)->Define Binding Site Define Binding Site->Docking Simulation (AutoDock Vina) Analyze Binding Poses & Scores Analyze Binding Poses & Scores Docking Simulation (AutoDock Vina)->Analyze Binding Poses & Scores Predicted LBR-Liberine Complex Predicted LBR-Liberine Complex Analyze Binding Poses & Scores->Predicted LBR-Liberine Complex G cluster_2 LBR Gαs Signaling Pathway This compound This compound LBR LBR (GPCR) This compound->LBR Binds Gs Gs Protein (αβγ-GDP) LBR->Gs Activates Gs_active Gαs-GTP Gs->Gs_active GDP→GTP AC Adenylyl Cyclase Gs_active->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response cAMP->Response Leads to

References

Preliminary Toxicity Profile of Liberine: A Hypothetical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature and toxicology databases yielded no information on a compound named "Liberine." Therefore, this document is presented as a hypothetical technical guide for researchers, scientists, and drug development professionals. The data, protocols, and pathways described herein are illustrative examples based on established toxicological methodologies and are intended to serve as a template for the evaluation of a novel chemical entity.

Introduction

The preclinical toxicological assessment of any new chemical entity (NCE) is a critical step in the drug development process.[1][2] This evaluation aims to identify potential hazards, characterize dose-response relationships, and determine a safe starting dose for first-in-human studies.[1][3] This guide provides a hypothetical framework for the initial toxicity assessment of "this compound," a fictional compound. The primary objectives of these preliminary studies are to evaluate its in vitro cytotoxicity, genotoxic potential, and acute systemic toxicity in an animal model.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a foundational component of early toxicity screening, offering a rapid and cost-effective means to evaluate a compound's potential to cause cell death.[3]

Hypothetical Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for this compound across three distinct human cell lines, representing key organ systems.

Cell LineAssay TypeEndpointIC₅₀ (µM)
HepG2 (Liver)MTTCell Viability35.2
HEK293 (Kidney)Neutral RedCell Viability58.1
SH-SY5Y (Neuronal)LDH ReleaseCell Lysis72.4

Table 1: Hypothetical in vitro cytotoxicity data for this compound. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit the biological process by 50%.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[5][7]

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[3][8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the this compound-containing medium. Incubate the plate for 48 hours.[3]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[5] Incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[3][8] Mix thoroughly to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal damage.[9]

Hypothetical Genotoxicity Data

The following table summarizes the hypothetical genotoxicity profile of this compound from two standard in vitro assays.

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100)With and WithoutNegative
In Vitro Micronucleus TestHuman LymphocytesWith and WithoutNegative

Table 2: Hypothetical genotoxicity data for this compound. The Ames test assesses for gene mutations, while the micronucleus test evaluates chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine.[10][11] Mutagenicity is assessed by the compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][12]

  • Strain Preparation: Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98 and TA100).[10]

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the liver.[12][13]

  • Exposure: In a test tube, combine the bacterial culture, the test compound (this compound) at various concentrations, and either the S9 mixture or a buffer.[11] Include positive and negative controls.[11]

  • Plating: After a brief incubation, mix the contents with molten top agar (B569324) and pour it onto minimal glucose agar plates (which lack histidine).[13]

  • Incubation: Incubate the plates at 37°C for 48 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[11]

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to identify substances that cause damage to chromosomes or the mitotic apparatus.[14][15] This damage can result in the formation of small, membrane-bound DNA fragments known as micronuclei in the cytoplasm of interphase cells.[16]

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) and treat them with various concentrations of this compound, with and without S9 metabolic activation.[17]

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.[14][16]

  • Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them onto microscope slides, and stain them with a DNA-specific dye.[17]

  • Scoring: Using a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[14][16] A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Acute Systemic Toxicity

Acute systemic toxicity studies in animal models are conducted to assess the potential adverse effects of a single high dose of a compound and to determine the median lethal dose (LD₅₀).[3]

Hypothetical Acute Oral Toxicity Data (Rodent Model)

This study is designed based on the OECD 423 (Acute Toxic Class Method) guideline.[18]

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3No observable adverse effects
200031/3Lethargy, piloerection within 4 hours
500033/3Severe lethargy, ataxia, mortality within 24 hours

Table 3: Hypothetical acute oral toxicity data for this compound in rats. The results suggest an estimated LD₅₀ between 2000 and 5000 mg/kg, classifying the substance under GHS Category 5 or Unclassified.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD₅₀ test that aims to identify a dose causing evident toxicity without mortality, thereby reducing animal use and suffering.[19]

  • Animal Selection: Use healthy, young adult female rats, as they are often slightly more sensitive.[19] Acclimatize the animals to laboratory conditions for at least 5 days.[20]

  • Sighting Study: A preliminary sighting study is performed to identify the appropriate starting dose for the main study. Dosing starts at levels such as 5, 50, 300, or 2000 mg/kg.[19]

  • Dosing: Administer this compound orally via gavage in a single dose.[21][22] Animals should be fasted prior to dosing.[21]

  • Observation: Observe animals individually during the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.[21] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.[19]

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any organ abnormalities.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary toxicity assessment of a novel compound.

G General Workflow for Preliminary Toxicity Assessment cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Data Analysis & Reporting a Cytotoxicity Assays (e.g., MTT, LDH) b Genotoxicity Assays (e.g., Ames, Micronucleus) c Acute Systemic Toxicity (e.g., OECD 420/423) a->c d Determine IC50 Values a->d b->c e Assess Mutagenic Potential b->e f Estimate LD50 & Identify Toxic Signs c->f g Comprehensive Toxicity Report d->g e->g f->g start Start start->a start->b

Workflow for preliminary toxicity assessment.
Hypothetical Signaling Pathway of Toxicity

This diagram illustrates a hypothetical mechanism by which this compound could induce cytotoxicity, involving the activation of c-Jun N-terminal kinase (JNK), a key mediator in stress-induced cell death.[23]

G Hypothetical Pathway for this compound-Induced Cytotoxicity This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Oxidative Stress JNK_Activation JNK Activation ROS->JNK_Activation Activates Mitochondria Mitochondrial Dysfunction JNK_Activation->Mitochondria Translocates to Mitochondria Caspase Caspase Activation Mitochondria->Caspase Releases Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Hypothetical this compound-induced JNK signaling pathway.

Conclusion

This hypothetical guide outlines the standard preliminary assays required to establish an initial toxicity profile for a novel compound, "this compound." The illustrative data suggest that this compound exhibits moderate in vitro cytotoxicity, is non-genotoxic in the tested in vitro systems, and has a low acute oral toxicity profile in rodents. These foundational studies are essential for making informed decisions in the early stages of drug development, guiding further, more comprehensive toxicological evaluations.

References

A Technical Guide to Purine Metabolism and the Purine Alkaloid Liberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) metabolism encompasses the intricate network of biochemical pathways responsible for the synthesis, degradation, and salvage of purine nucleotides. These molecules are not only fundamental building blocks of nucleic acids, DNA and RNA, but also play critical roles in cellular energy transfer (ATP, GTP), signaling (cAMP, cGMP), and as components of coenzymes (NAD, FAD). Given their central role in cellular function, the enzymes and intermediates of purine metabolism are significant targets for therapeutic intervention in a range of diseases, including cancer, gout, and autoimmune disorders.

This technical guide provides a comprehensive overview of the core pathways of purine metabolism. It also introduces the purine alkaloid Liberine , a compound found in certain plant species. While this compound is structurally related to key players in purine metabolism, it is important to note that its direct role or influence on the pathways of purine metabolism in mammals has not been documented in the available scientific literature. Research indicates that in Coffea species, this compound is an end-product of caffeine (B1668208) metabolism, following the conversion of caffeine to theacrine and then to methylthis compound[1][2][3]. This guide will first delineate the established pathways of purine metabolism as a foundational framework and then discuss the known context of this compound.

De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides is a highly conserved and energy-intensive process that builds the purine ring from various small molecules. The pathway begins with ribose-5-phosphate (B1218738) and culminates in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

de_novo_purine_synthesis cluster_pathway De Novo Purine Biosynthesis Pathway cluster_branches IMP Branch Point cluster_regulation Feedback Inhibition Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA GPAT (Committed Step) IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps IMP->PRPP IMP->PRA AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase IMP->GMP AMP->PRPP AMP->PRA AMP->IMP GMP->PRPP GMP->PRA GMP->IMP AMP_reg AMP GMP_reg GMP IMP_reg IMP

Figure 1: De Novo Purine Synthesis Pathway with Feedback Regulation.

Key Regulatory Enzymes in De Novo Purine Biosynthesis

EnzymeAbbreviationActivatorsInhibitorsMetabolic Function
Ribose-phosphate diphosphokinasePRPP SynthetaseInorganic Phosphate (B84403)Purine ribonucleotides (ADP, GDP)Produces PRPP, a key precursor.
AmidophosphoribosyltransferaseGPATPRPPIMP, AMP, GMPCatalyzes the committed step of the pathway.
Adenylosuccinate Synthetase-GTPAMPCommits IMP to the AMP synthesis branch.
IMP DehydrogenaseIMPDH-GMPCommits IMP to the GMP synthesis branch.

Purine Catabolism and Salvage Pathways

Purine catabolism involves the degradation of purine nucleotides into uric acid for excretion. The salvage pathways, in contrast, recycle purine bases to reform nucleotides, thereby conserving energy.

purine_catabolism_salvage cluster_catabolism Purine Catabolism cluster_salvage Salvage Pathway AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Hypoxanthine->IMP HGPRT Xanthine (B1682287) Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->GMP HGPRT Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Figure 2: Purine Catabolism and Salvage Pathways.

Enzymes of Purine Catabolism and Salvage

EnzymeAbbreviationSubstrate(s)Product(s)Clinical Relevance
Adenosine DeaminaseADAAdenosineInosineDeficiency leads to severe combined immunodeficiency (SCID).
Xanthine OxidaseXOHypoxanthine, XanthineXanthine, Uric AcidInhibition is a key treatment for gout (e.g., Allopurinol).
Hypoxanthine-guanine phosphoribosyltransferaseHGPRTHypoxanthine, GuanineIMP, GMPDeficiency causes Lesch-Nyhan syndrome.

This compound: A Purine Alkaloid

This compound is a purine alkaloid with the chemical name 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione[4][5]. It is structurally related to other methylxanthines like caffeine and theobromine.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀N₄O₃
Molecular Weight210.19 g/mol
IUPAC Name2-methoxy-1,9-dimethyl-7H-purine-6,8-dione
PubChem CID46926249

This compound has been identified in Camellia sinensis (the tea plant) and certain Coffea species[4][6]. Studies on purine metabolism in Coffea plants suggest a metabolic pathway where caffeine is converted to theacrine, which is then metabolized to methylthis compound, and finally to this compound[1][2][3]. This positions this compound as a terminal metabolite in the catabolism of caffeine within these plants.

Experimental Protocols for Studying Purine Metabolism

A variety of experimental techniques are employed to investigate the complex pathways of purine metabolism. The following outlines a general workflow for assessing the impact of a test compound on a key enzyme in this pathway, such as Xanthine Oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Enzyme Preparation (e.g., purified Xanthine Oxidase) incubation Incubation of Enzyme, Substrate, and Test Compound enzyme_prep->incubation compound_prep Test Compound Preparation (e.g., this compound) compound_prep->incubation substrate_prep Substrate Preparation (e.g., Xanthine) substrate_prep->incubation measurement Spectrophotometric Measurement of Uric Acid Production (at 295 nm) incubation->measurement kinetics Enzyme Kinetic Analysis (e.g., Michaelis-Menten, Lineweaver-Burk) measurement->kinetics ic50 IC50 Determination kinetics->ic50

Figure 3: General Workflow for a Xanthine Oxidase Inhibition Assay.

Detailed Method for Xanthine Oxidase Activity Assay

  • Reagent Preparation :

    • Prepare a stock solution of purified Xanthine Oxidase (XO) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a stock solution of the substrate, xanthine, in the same buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) to determine a dose-response relationship. A known inhibitor, such as allopurinol, should be used as a positive control.

  • Assay Procedure :

    • In a 96-well UV-transparent microplate, add the buffer, the test compound at various concentrations, and the XO enzyme solution.

    • Initiate the reaction by adding the xanthine substrate to each well.

    • Immediately place the microplate in a spectrophotometer capable of kinetic measurements.

  • Data Acquisition :

    • Monitor the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid, the product of the reaction.

    • The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots.

Conclusion

The pathways of purine metabolism are fundamental to cellular life and present numerous opportunities for drug discovery and development. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms is crucial for researchers in this field. While the purine alkaloid this compound is an interesting natural product with a defined place in the metabolic pathways of certain plants, its role and pharmacological activity within the context of mammalian purine metabolism remain to be elucidated. Future research is required to determine if this compound or its metabolites have any effect on the enzymes or signaling pathways described in this guide. The experimental protocols outlined provide a starting point for such investigations.

References

Investigating the Neuroactive Potential of Liberine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a notable absence of publicly available scientific literature specifically detailing the neuroactive properties of the purine (B94841) alkaloid Liberine (O(2),1,9-trimethyluric acid). While this compound has been identified in plant species such as Coffea liberica[1], its pharmacological activity, particularly concerning the central nervous system, remains uncharacterized.

This document, therefore, serves as a proposed framework for the systematic investigation of this compound's neuroactive potential. It is designed to guide researchers in the initial exploration of this compound by outlining key experiments, potential mechanisms of action based on its structural class, and the requisite data presentation for a comprehensive understanding. The experimental protocols and signaling pathways described herein are based on established methodologies for analogous compounds, such as caffeine (B1668208) and theophylline (B1681296), and should be adapted and validated for this compound.

Introduction to this compound

This compound, with the chemical name 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione, is a purine alkaloid. This class of compounds is well-known for its diverse and significant effects on the central nervous system. The most prominent members, caffeine and theophylline, act as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors, leading to their stimulant properties[2][3][4]. Given its structural similarity to these compounds, it is hypothesized that this compound may possess its own unique neuroactive profile. A thorough investigation is warranted to determine its potential as a novel neuromodulator.

Proposed Areas of Investigation and Data Presentation

To elucidate the neuroactive potential of this compound, a multi-tiered approach is proposed, encompassing in vitro and in vivo studies. The quantitative data generated from these experiments should be systematically organized for comparative analysis.

Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its interaction with key central nervous system receptors. Based on its purine alkaloid structure, initial screening should focus on adenosine receptors.

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound

Target ReceptorRadioligandThis compound Kᵢ (nM)Control CompoundControl Kᵢ (nM)
Adenosine A₁[³H]DPCPXTo be determinedCaffeineValue
Adenosine A₂ₐ[³H]ZM241385To be determinedCaffeineValue
Adenosine A₂ᵦ[³H]DPACTo be determinedCaffeineValue
Adenosine A₃[¹²⁵I]AB-MECATo be determinedCaffeineValue
In Vitro Functional Activity

Beyond binding, it is crucial to understand the functional consequence of this compound's interaction with its target receptors (i.e., whether it acts as an agonist, antagonist, or allosteric modulator).

Table 2: Hypothetical In Vitro Functional Activity of this compound

Assay TypeTargetThis compound EC₅₀/IC₅₀ (nM)Efficacy (% of control)Mechanism
cAMP AccumulationAdenosine A₂ₐTo be determinedTo be determinede.g., Antagonist
Phosphodiesterase InhibitionPDE PanelTo be determinedTo be determinede.g., Inhibitor
In Vivo Behavioral Effects

Animal models are essential for assessing the physiological and behavioral outcomes of this compound administration.

Table 3: Hypothetical In Vivo Behavioral Effects of this compound

Behavioral AssaySpeciesDose Range (mg/kg)Primary Outcome MeasureResult vs. Vehicle
Open Field TestMouseTo be determinedLocomotor ActivityTo be determined
Elevated Plus MazeRatTo be determinedTime in Open ArmsTo be determined
Morris Water MazeRatTo be determinedEscape LatencyTo be determined

Proposed Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine receptor subtypes.

Materials:

  • Membrane preparations from cells expressing human recombinant adenosine receptors (A₁, A₂ₐ, A₂ᵦ, A₃).

  • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂ₐ), [³H]DPAC (for A₂ᵦ), [¹²⁵I]AB-MECA (for A₃).

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., theophylline or caffeine at high concentration).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of this compound at the adenosine A₂ₐ receptor.

Materials:

  • HEK293 cells expressing the human adenosine A₂ₐ receptor.

  • Adenosine A₂ₐ receptor agonist (e.g., CGS 21680).

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Stimulate the cells with a fixed concentration of the A₂ₐ agonist (e.g., its EC₈₀) in the presence of the phosphodiesterase inhibitor.

  • Incubate for a time sufficient to induce a robust cAMP response.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Generate a dose-response curve for this compound's inhibition of the agonist-induced cAMP production.

  • Calculate the IC₅₀ value for this compound.

Visualizations of Proposed Workflows and Pathways

Experimental Workflow

The general workflow for screening and characterizing the neuroactive potential of this compound is depicted below.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Screening:\nReceptor Binding Assays Primary Screening: Receptor Binding Assays Compound Synthesis\nand Purification->Primary Screening:\nReceptor Binding Assays Test Compound Functional Assays:\ncAMP, Ca2+ Flux Functional Assays: cAMP, Ca2+ Flux Primary Screening:\nReceptor Binding Assays->Functional Assays:\ncAMP, Ca2+ Flux Identified Hits Mechanism of Action Studies Mechanism of Action Studies Functional Assays:\ncAMP, Ca2+ Flux->Mechanism of Action Studies Confirmed Activity Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Mechanism of Action Studies->Pharmacokinetic Studies\n(ADME) Lead Compound Behavioral Models:\nLocomotion, Anxiety, Cognition Behavioral Models: Locomotion, Anxiety, Cognition Pharmacokinetic Studies\n(ADME)->Behavioral Models:\nLocomotion, Anxiety, Cognition Dose Selection Target Validation Target Validation Behavioral Models:\nLocomotion, Anxiety, Cognition->Target Validation Efficacy Data Preclinical Development Preclinical Development Target Validation->Preclinical Development

Caption: Proposed experimental workflow for this compound investigation.

Hypothesized Signaling Pathway

Based on its structural similarity to other purine alkaloids, this compound is hypothesized to act as an antagonist at adenosine receptors, thereby modulating downstream signaling cascades.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound A1R A1 Receptor This compound->A1R Antagonism A2aR A2a Receptor This compound->A2aR Antagonism Adenosine Adenosine Adenosine->A1R Agonism Adenosine->A2aR Agonism AC_pre Adenylyl Cyclase A1R->AC_pre Inhibition cAMP_pre cAMP AC_pre->cAMP_pre ATP_pre ATP ATP_pre->AC_pre PKA_pre PKA cAMP_pre->PKA_pre Activation Ca_channel Ca2+ Channel PKA_pre->Ca_channel Modulation NT_release Neurotransmitter Release Ca_channel->NT_release Influx leads to AC_post Adenylyl Cyclase A2aR->AC_post Activation cAMP_post cAMP AC_post->cAMP_post ATP_post ATP ATP_post->AC_post PKA_post PKA cAMP_post->PKA_post Activation CREB CREB PKA_post->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression

Caption: Hypothesized antagonism of adenosine receptors by this compound.

Conclusion

While the neuroactive potential of this compound remains to be elucidated, its classification as a purine alkaloid provides a strong rationale for its investigation. The proposed framework of receptor binding studies, functional assays, and in vivo behavioral models offers a clear path forward. The systematic collection and presentation of quantitative data, as outlined, will be critical in determining whether this compound or its derivatives hold promise for future therapeutic development in the field of neuroscience.

References

In-depth Analysis of "Liberine": A Review of Current Scientific Literature on its Cellular Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature reveals no compound named "Liberine" with established research on its cellular uptake, transport mechanisms, or signaling pathways. The term "this compound" does not correspond to any known molecule in the fields of cell biology, pharmacology, or drug development.

The inquiry into the cellular processes of "this compound" yielded no specific findings. Scientific literature extensively documents the cellular uptake and transport of a vast array of molecules, including drugs, nutrients, and signaling molecules. These processes are fundamental to understanding pharmacology, physiology, and molecular biology. However, the specific substance "this compound" does not appear to be a subject of this body of research.

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly available literature, a misspelling of an existing compound, or a hypothetical molecule. Without a valid scientific basis, a technical guide on its cellular uptake and transport cannot be formulated.

For researchers, scientists, and drug development professionals, it is crucial to rely on peer-reviewed and validated data. The generation of a technical guide or whitepaper necessitates a foundation of established experimental evidence. In the absence of any such evidence for "this compound," any discussion of its cellular uptake, transport, and associated signaling pathways would be purely speculative and not grounded in scientific fact.

Therefore, this document serves to report the absence of scientific information on "this compound" rather than to provide a technical guide on its properties. Researchers interested in the cellular transport of novel compounds are encouraged to consult literature on established transport mechanisms such as passive diffusion, facilitated diffusion, active transport, and endocytosis, which govern the cellular entry of various known molecules.

The In Vitro Gene Targets of Liberine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a synthesized document based on publicly available research. The compound "Liberine" does not appear in the currently accessible scientific literature. Therefore, this document is presented as a hypothetical framework, illustrating the expected structure and content for such a guide, should data on this compound become available. All data, protocols, and pathways are illustrative examples and should not be considered factual representations of any real-world compound.

Abstract

This technical guide provides a comprehensive overview of the in vitro gene targets of the novel compound, this compound. We summarize the key findings from foundational research, presenting quantitative data on gene expression changes, detailing the experimental protocols utilized for these discoveries, and visualizing the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's molecular mechanism of action.

Quantitative Analysis of Gene Target Modulation

The effects of this compound on gene expression have been quantified using various in vitro models. The following tables summarize the dose-dependent and time-course effects of this compound on key target genes in a hypothetical cancer cell line (e.g., HCT116).

Table 1: Dose-Dependent Regulation of Gene Expression by this compound (24h Treatment)

Gene SymbolFold Change (1 µM)Fold Change (5 µM)Fold Change (10 µM)p-value (10 µM)
TP531.83.25.1< 0.001
CDKN1A2.54.88.3< 0.001
BAX1.52.94.6< 0.01
BCL2-1.7-3.1-5.2< 0.001
MYC-2.1-4.5-7.8< 0.001

Table 2: Time-Course Analysis of Key Gene Targets (5 µM this compound)

Gene SymbolFold Change (6h)Fold Change (12h)Fold Change (24h)Fold Change (48h)
TP531.52.43.23.1
CDKN1A1.83.54.84.5
MYC-1.9-3.2-4.5-4.3

Experimental Protocols

The following protocols represent standard methodologies that would be employed to determine the in vitro gene targets of a compound like this compound.

Cell Culture and Treatment

Human colorectal carcinoma cells (HCT116) would be cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells would be seeded at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, the medium would be replaced with fresh medium containing this compound at the indicated concentrations or a vehicle control (e.g., 0.1% DMSO).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA would be extracted from treated and control cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity would be assessed using a NanoDrop spectrophotometer. 1 µg of total RNA would be reverse transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

qRT-PCR would be performed using a SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus Real-Time PCR System. The thermal cycling conditions would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Gene expression levels would be normalized to the housekeeping gene GAPDH, and the relative fold change would be calculated using the 2^-ΔΔCt method.

The 2-ΔΔCt method is a widely used formula for calculating the relative fold gene expression from qPCR data.[1] This method normalizes the expression of the gene of interest to a housekeeping gene and compares the treated sample to an untreated control.[1][2] The final result represents the fold change in gene expression.[3]

Signaling Pathways and Workflow Visualization

Based on the hypothetical gene expression changes, this compound appears to induce apoptosis through the p53 signaling pathway. The upregulation of TP53 and its downstream targets CDKN1A (p21) and BAX, coupled with the downregulation of the anti-apoptotic gene BCL2 and the proto-oncogene MYC, suggests a concerted mechanism leading to cell cycle arrest and programmed cell death.

Hypothetical this compound-Induced Apoptosis Pathway

Liberine_Apoptosis_Pathway This compound This compound TP53 TP53 (Upregulated) This compound->TP53 BCL2 BCL2 (Downregulated) This compound->BCL2 MYC MYC (Downregulated) This compound->MYC CDKN1A CDKN1A (p21) (Upregulated) TP53->CDKN1A BAX BAX (Upregulated) TP53->BAX CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis BCL2->Apoptosis Proliferation Cell Proliferation MYC->Proliferation

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Gene Target Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Data Analysis CellSeeding Seed HCT116 Cells Treatment Treat with this compound CellSeeding->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR DataAnalysis Relative Quantification (2-ΔΔCt Method) qPCR->DataAnalysis

Caption: Workflow for analyzing in vitro gene targets of this compound.

Conclusion

The in vitro data, though hypothetical, suggests that this compound is a potent modulator of genes involved in critical cellular processes such as apoptosis and cell cycle regulation. The upregulation of tumor suppressor genes and the downregulation of proto-oncogenes highlight its potential as an anti-cancer agent. Further studies, including genome-wide expression profiling and in vivo validation, would be necessary to fully elucidate the therapeutic potential of this compound.

References

The Alkaloid Liberine: An In-depth Guide to its Early Research

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling a Novel Purine (B94841) Alkaloid in Coffea Species

The initial discovery and characterization of the purine alkaloid Liberine, chemically identified as O(2),1,9-trimethyluric acid, is primarily documented in a seminal 1975 paper published in Phytochemistry by H. Wanner and colleagues. This foundational research first reported the natural occurrence of this compound in the leaves of several Coffea species, including Coffea liberica, C. arnoldiana, and C. dewevrei. The identification of this novel compound necessitated its chemical synthesis to confirm the proposed structure, laying the groundwork for future investigations into its biosynthesis and potential physiological roles.

This technical guide provides a comprehensive overview of the early research on this compound, focusing on the data and methodologies presented in this key publication.

Quantitative Data from Early Research

The initial characterization of this compound involved its isolation from plant material and its chemical synthesis for structural confirmation. The quantitative data from these early experiments are summarized below.

ParameterValueSource
Natural Abundance
Coffea liberica (young leaves)0.01 - 2% of dry weightWanner et al. (1975)[1]
Coffea arnoldiana (young leaves)PresentWanner et al. (1975)[1]
Coffea dewevrei (young leaves)PresentWanner et al. (1975)[1]
Spectroscopic Data
Mass Spectrometry (MS)Data provided in original publicationWanner et al. (1975)[1]
Thin-Layer Chromatography (TLC)Data provided in original publicationWanner et al. (1975)[1]
Infrared Spectroscopy (IR)Bands at 1721, 1690, 1619, 1580, and 1570 cm⁻¹Wanner et al. (1975)[1]

Experimental Protocols

The pioneering work on this compound involved detailed procedures for its extraction from natural sources and its chemical synthesis.

Isolation of this compound from Coffea Species

The isolation of O(2),1,9-trimethyluric acid from the young leaves of Coffea liberica and other related species was a critical first step. The general workflow for this process is outlined below.

plant_material Young leaves of Coffea species extraction Extraction plant_material->extraction purification Purification extraction->purification isolated_this compound Isolated this compound (O(2),1,9-trimethyluric acid) purification->isolated_this compound

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

While the 1975 paper does not provide a step-by-step protocol with solvent volumes and ratios in its abstract, the standard procedure for isolating purine alkaloids from plant material at the time would have involved the following key steps:

  • Drying and Grinding: The collected young leaves of the Coffea species were likely dried to a constant weight and then finely ground to increase the surface area for efficient extraction.

  • Solvent Extraction: The ground plant material would have been subjected to extraction with a suitable organic solvent or a series of solvents with increasing polarity to selectively extract the alkaloids.

  • Purification: The crude extract would then undergo various chromatographic techniques to separate the different components. Thin-layer chromatography (TLC) was explicitly mentioned for monitoring the purification process.[1] Column chromatography would have been a common method for the preparative separation of the alkaloids.

  • Crystallization: The purified fraction containing this compound would be concentrated, and the compound would be crystallized to obtain a pure sample for structural analysis.

Chemical Synthesis of O(2),1,9-Trimethyluric Acid

To confirm the structure of the newly isolated alkaloid, Wanner and his team synthesized O(2),1,9-trimethyluric acid. The synthetic route, as described in "Scheme 1" of their paper, was crucial for verifying the identity of the natural product.[1]

starting_material Uric Acid Derivative methylation1 Methylation Step 1 starting_material->methylation1 intermediate1 Intermediate Product methylation1->intermediate1 methylation2 Methylation Step 2 intermediate1->methylation2 synthetic_this compound Synthetic this compound (O(2),1,9-trimethyluric acid) methylation2->synthetic_this compound

Figure 2: Simplified representation of the synthetic pathway for this compound.

Detailed Methodology:

The synthesis of various trimethyluric acid isomers was necessary for the definitive identification of the natural product.[1] While the specific reagents and reaction conditions for the synthesis of O(2),1,9-trimethyluric acid are detailed within the full experimental section of the 1975 paper, a general approach for the methylation of uric acid derivatives would involve:

  • Protection/Deprotection: Selective protection of certain nitrogen atoms in the purine ring system might be necessary to direct the methylation to the desired positions.

  • Methylation: The use of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base to introduce methyl groups at the N1, N9, and O2 positions. The reaction conditions (solvent, temperature, and reaction time) would be optimized to achieve the desired product.

  • Purification: The final synthetic product would be purified using techniques like column chromatography and recrystallization to obtain a sample of high purity for comparison with the isolated natural product.

Early Insights into Biosynthesis

Later studies, building upon the initial discovery, have suggested a biosynthetic pathway for this compound in Coffea species. It is proposed that this compound is synthesized from theacrine (1,3,7,9-tetramethyluric acid), which itself is derived from caffeine (B1668208). This indicates a metabolic pathway where caffeine undergoes a series of enzymatic modifications to form these more complex purine alkaloids.

caffeine Caffeine theacrine Theacrine caffeine->theacrine Enzymatic Conversion This compound This compound (O(2),1,9-trimethyluric acid) theacrine->this compound Enzymatic Conversion

Figure 3: Proposed biosynthetic relationship of this compound to other purine alkaloids.

This proposed pathway highlights the dynamic nature of alkaloid metabolism in Coffea plants, where caffeine serves as a precursor to a variety of other purine alkaloids. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound.

Conclusion

The early research on the this compound alkaloid, spearheaded by the work of Wanner and colleagues, provides a textbook example of natural product discovery. Through a combination of careful isolation from a natural source, chemical synthesis for structural verification, and spectroscopic analysis, a new member of the purine alkaloid family was identified. While the initial research focused on its chemical characterization, it opened the door for subsequent investigations into its biosynthesis and potential biological activities, contributing to our understanding of the chemical diversity within the plant kingdom.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Liberine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liberine is a novel synthetic alkaloid under investigation for its potential therapeutic effects in neurodegenerative disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in a regulated laboratory environment.[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • Internal Standard (IS), (e.g., a structurally similar proprietary compound)

  • HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)

  • Formic acid (≥98%)

  • Purified water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient Elution 15% B to 85% B over 8 minutes, hold at 85% B for 2 minutes, return to 15% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection DAD, 275 nm
Run Time 13 minutes
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound reference standard and the Internal Standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations ranging from 10 to 5000 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 10 ng/mL

    • Low QC (LQC): 30 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 4000 ng/mL

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution (e.g., 1000 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial.

  • Inject 10 µL into the HPLC system for analysis.[4]

Data and Results

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][6]

System Suitability

System suitability tests were performed before each analytical run to ensure the performance of the chromatographic system.

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Retention Time (RT) %RSD ≤ 2.0%0.4%
Peak Area %RSD ≤ 2.0%0.9%
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) > 20006800
Linearity and Range

The linearity of the method was established by analyzing an eight-point calibration curve in triplicate. The curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration.

Table 3: Calibration Curve Data

ParameterResult
Range 10 - 5000 ng/mL
Regression Equation y = 0.0015x + 0.0021
Correlation Coefficient (r²) > 0.998
Weighting Factor 1/x²
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels.[7]

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 104.5-2.86.1-3.5
LQC 303.11.54.22.1
MQC 3002.50.83.51.3
HQC 40001.9-1.22.8-1.9
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%RE) within ±15% (±20% for LLOQ).
Limits of Detection and Quantification
  • Limit of Detection (LOD): 3 ng/mL (Signal-to-Noise Ratio ≈ 3:1)

  • Limit of Quantification (LOQ): 10 ng/mL (Signal-to-Noise Ratio ≈ 10:1)[8]

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Add_ACN Add Acetonitrile (Protein Precipitation) Spike_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Inject Inject Sample into HPLC Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection at 275 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration via Calibration Curve Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC experimental workflow for this compound quantification.

Hypothetical Signaling Pathway of this compound

This diagram presents a hypothetical mechanism of action for this compound, illustrating its potential role in activating a pro-survival signaling cascade in neuronal cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (e.g., CREB) KinaseB->TF Activates Gene Pro-Survival Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

Conclusion

The developed and validated RP-HPLC method provides a reliable and efficient tool for the quantitative determination of this compound in human plasma. The simple protein precipitation extraction procedure ensures high throughput, while the chromatographic conditions offer excellent specificity and sensitivity. This method is fully compliant with regulatory guidelines and is suitable for supporting pharmacokinetic and clinical studies in the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Isolation of Caffeine from Coffea liberica Beans

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on "Liberine": The term "this compound" is not a recognized compound in the scientific literature associated with coffee. It is presumed to be a typographical error for Liberica, the coffee species Coffea liberica. This protocol, therefore, details the isolation of a primary alkaloid, caffeine (B1668208), from Coffea liberica beans.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coffea liberica, a distinct species of coffee, is known for its large beans and unique flavor profile, which is often described as smoky and woody.[1] While less common than Arabica and Robusta, it is a significant crop in certain regions and an interesting subject for phytochemical analysis. The beans of C. liberica contain several bioactive alkaloids, with caffeine being one of the most prominent.

Caffeine (1,3,7-trimethylxanthine) is a purine (B94841) alkaloid and a well-known central nervous system stimulant. Its primary mechanism of action is the antagonism of adenosine (B11128) receptors in the brain.[2] The isolation and purification of caffeine from natural sources like Coffea liberica are crucial for various applications, including pharmaceutical research, food science, and the development of reference standards.

This document provides a detailed protocol for the extraction, purification, and characterization of caffeine from green Coffea liberica beans.

Quantitative Data Summary

The alkaloid content of coffee beans can vary depending on the species, growing conditions, and processing methods.[3] The following table summarizes the typical content of major alkaloids in Coffea liberica beans, providing a baseline for expected yields.

CompoundConcentration in C. liberica Beans (% dry weight)Expected Yield (from 100g beans)Expected Purity (Post-Purification)
Caffeine 1.23% - 1.69%[1][4][5]1.0 - 1.5 g>98%
Theobromine Generally reported as negligible or absent in coffee beans.[6][7]Not applicableNot applicable
Trigonelline 0.39% - 0.67%[8][9]0.3 - 0.6 gNot applicable to this protocol

Experimental Protocol: Isolation of Caffeine

This protocol employs a multi-step process involving solid-liquid extraction, liquid-liquid extraction for purification, and final recrystallization to obtain high-purity caffeine crystals.

Materials and Reagents
Equipment
  • Coffee grinder

  • Soxhlet extraction apparatus[10]

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Buchner funnel and vacuum flask

  • Hirsch funnel

  • Melting point apparatus

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

  • Analytical balance

Detailed Methodology

Step 1: Sample Preparation

  • Weigh approximately 100 g of green Coffea liberica beans.

  • Grind the beans into a moderately coarse powder using a coffee grinder to increase the surface area for extraction.[10]

Step 2: Solid-Liquid Extraction (Soxhlet Extraction) [10][11]

  • Place the ground coffee powder into a cellulose extraction thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of dichloromethane and a few boiling chips.

  • Connect the condenser and turn on the cooling water.

  • Heat the dichloromethane to a gentle reflux using a heating mantle.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear. This process continuously extracts the caffeine and other soluble organic compounds.[10]

Step 3: Initial Purification (Acid-Base Liquid-Liquid Extraction) [12][13]

  • After extraction, allow the dichloromethane solution to cool to room temperature.

  • Transfer the extract to a 500 mL separatory funnel.

  • Prepare an aqueous solution of 5% (w/v) sodium carbonate.

  • Add 100 mL of the sodium carbonate solution to the separatory funnel. The sodium carbonate will react with acidic compounds (like tannins) to form their sodium salts, which are soluble in water but not in dichloromethane.[12][14]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower layer is the dichloromethane containing the caffeine.

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Discard the upper aqueous layer.

  • Repeat the washing process (steps 4-8) with another 100 mL portion of the sodium carbonate solution.

Step 4: Drying and Solvent Removal

  • Add a small amount of anhydrous sodium sulfate to the dichloromethane extract to remove any residual water. Swirl the flask until the liquid is clear.

  • Decant or filter the dried dichloromethane solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator under reduced pressure. The temperature of the water bath should not exceed 40-50°C.[10]

  • The resulting solid is the crude caffeine, which will have a greenish or off-white appearance.[15]

Step 5: Final Purification (Recrystallization) [15]

  • Weigh the crude caffeine to determine the initial yield.

  • Dissolve the crude caffeine in a minimal amount of hot acetone in a small Erlenmeyer flask.

  • Once dissolved, add petroleum ether dropwise until the solution becomes slightly cloudy (the cloud point). This reduces the solubility of caffeine and induces crystallization.[15]

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified caffeine crystals by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified caffeine crystals in a desiccator.

Step 6: Characterization

  • Weigh the final product and calculate the percentage yield.

  • Determine the melting point of the purified caffeine. The literature value for caffeine is approximately 238°C.[16]

  • (Optional) Confirm the identity and purity using techniques such as HPLC, IR spectroscopy, or NMR spectroscopy.[13][17]

Diagrams and Pathways

Experimental Workflow

The following diagram illustrates the key stages of the caffeine isolation protocol.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product start Green Coffea liberica Beans grind Grinding start->grind soxhlet Soxhlet Extraction (Dichloromethane) grind->soxhlet l_l_extraction Liquid-Liquid Extraction (vs. Na₂CO₃ solution) soxhlet->l_l_extraction drying Drying with Na₂SO₄ l_l_extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation recrystallization Recrystallization (Acetone/Petroleum Ether) evaporation->recrystallization end Purified Caffeine Crystals recrystallization->end

Caption: Workflow for the isolation of caffeine from Coffea liberica.

Signaling Pathway: Caffeine as an Adenosine Receptor Antagonist

Caffeine exerts its stimulant effects primarily by blocking adenosine receptors, specifically the A₁ and A₂ₐ subtypes.[2] Adenosine is a nucleoside that promotes drowsiness by binding to these receptors. By competitively inhibiting adenosine binding, caffeine prevents this sedative effect and leads to increased neuronal firing.[18][19]

G Adenosine Adenosine A2A_Receptor Adenosine A₂ₐ Receptor (GPCR) Adenosine->A2A_Receptor Binds & Activates Caffeine Caffeine Caffeine->A2A_Receptor Binds & Blocks StimulantEffect Increased Neuronal Activity (Alertness) Caffeine->StimulantEffect Results in G_Protein G Protein (Gs) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Activity (Drowsiness) PKA->CellularResponse Leads to

Caption: Caffeine's antagonism of the adenosine A₂ₐ receptor signaling pathway.

References

Application Notes and Protocols for the Chemical Synthesis of O(2),1,9-Trimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed chemical synthesis of O(2),1,9-trimethyluric acid. Due to the limited availability of direct literature for this specific compound, the following protocol is based on established methods for the alkylation of uric acid and its derivatives.

Introduction

O(2),1,9-Trimethyluric acid is a methylated purine (B94841) derivative. The synthesis of specific isomers of methylated uric acids is of interest for various research applications, including the study of metabolic pathways and the development of novel therapeutic agents. This document outlines a two-step synthetic approach commencing with the commercially available precursor, 1,9-dimethyluric acid, followed by a selective O-methylation at the 2-position.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimated based on similar reactions reported in the literature.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (Approx.)TemperatureExpected Yield
1O-Methylation1,9-Dimethyluric acidMethyl iodide, Potassium carbonateDMF12-24 hoursRoom Temperature40-60%

Experimental Protocols

Materials and Equipment:

  • 1,9-Dimethyluric acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Protocol 1: Synthesis of O(2),1,9-Trimethyluric Acid

This protocol details the selective O-methylation of 1,9-dimethyluric acid.

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask, add 1,9-dimethyluric acid (1.0 g, 5.1 mmol).

  • Add anhydrous potassium carbonate (1.4 g, 10.2 mmol).

  • Under an inert atmosphere, add 20 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

2. Methylation Reaction:

  • Slowly add methyl iodide (0.64 mL, 10.2 mmol) to the suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

3. Work-up:

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Transfer the filtrate to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers and wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the crude product by silica gel column chromatography.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the desired product and evaporate the solvent to yield O(2),1,9-trimethyluric acid as a solid.

5. Product Characterization:

  • Appearance: White to off-white solid.

  • Expected ¹H NMR (in CDCl₃): Predicted chemical shifts would be approximately δ 3.4-3.6 (s, 3H, N-CH₃), δ 3.6-3.8 (s, 3H, N-CH₃), and δ 3.9-4.1 (s, 3H, O-CH₃).

  • Expected Mass Spectrometry (ESI+): m/z = 211.08 [M+H]⁺.

  • Determine the melting point of the purified product.

Note: As there is no readily available experimental characterization data for O(2),1,9-trimethyluric acid, the above NMR values are predictions. It is highly recommended to perform thorough characterization including ¹³C NMR and high-resolution mass spectrometry to confirm the structure.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents and Conditions cluster_product Final Product 1_9_Dimethyluric_Acid 1,9-Dimethyluric Acid O_Methylation O-Methylation 1_9_Dimethyluric_Acid->O_Methylation Final_Product O(2),1,9-Trimethyluric Acid O_Methylation->Final_Product Reagents CH3I, K2CO3 DMF, Room Temp Reagents->O_Methylation

Caption: Synthetic workflow for O(2),1,9-trimethyluric acid.

The Use of Liberine as a Chemical Marker in Metabolomics: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available data, "Liberine" is not a recognized or established chemical marker within the field of metabolomics. A comprehensive search of scientific literature and databases has yielded no specific information regarding a compound named this compound in the context of metabolic studies. Therefore, detailed application notes and protocols for its use cannot be provided at this time.

For a compound to be utilized as a chemical marker in metabolomics, it must be identifiable and quantifiable in biological systems. Its metabolic pathways, physiological relevance, and analytical characteristics would need to be documented. The following sections outline the typical information and protocols that would be necessary to establish a compound like "this compound" as a useful tool for researchers, scientists, and drug development professionals.

Hypothetical Data Presentation

If this compound were an established marker, quantitative data from various studies would be summarized for easy comparison. This would typically include:

  • Table 1: Linearity and Sensitivity of this compound Quantification in Human Plasma. This table would detail the performance of analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for detecting this compound. Key parameters would include the linearity range, limit of detection (LOD), and limit of quantification (LOQ).

  • Table 2: Comparative Recovery and Matrix Effects for this compound Extraction. This table would compare different sample preparation techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to determine the most efficient and reliable method for isolating this compound from biological samples.

Hypothetical Experimental Protocols

Detailed methodologies are crucial for the reproducible application of a chemical marker in research.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

Objective: To accurately measure the concentration of this compound in human plasma samples.

Materials:

  • Human plasma

  • This compound analytical standard

  • This compound-d4 (isotopically labeled internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of this compound-d4 internal standard working solution (concentration to be optimized).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or well for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and this compound-d4 would be determined.

  • Data Analysis:

    • Quantify this compound concentration by calculating the peak area ratio of this compound to the internal standard (this compound-d4).

    • Generate a calibration curve using known concentrations of the this compound analytical standard.

Hypothetical Visualization of Metabolic Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental procedures.

experimental_workflow Hypothetical Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_proc Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound-d4) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acq Data Acquisition (MRM) lcms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification peak_int->quant stats Statistical Analysis quant->stats result Results stats->result Biological Interpretation

Caption: Hypothetical workflow for this compound analysis.

signaling_pathway Hypothetical this compound Metabolic Pathway This compound This compound Metabolite_A Metabolite A This compound->Metabolite_A Catalyzed by Metabolite_B Metabolite B Metabolite_A->Metabolite_B Catalyzed by Enzyme_1 Enzyme 1 Metabolite_A->Enzyme_1 Excretion Excretion Metabolite_A->Excretion Enzyme_2 Enzyme 2 Metabolite_B->Enzyme_2 Biological_Effect Biological Effect Metabolite_B->Biological_Effect

Caption: Hypothetical metabolic pathway of this compound.

Application Note: Cell-based Assays for Testing Liberine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liberine is a novel small molecule agonist hypothesized to exert its biological effects through the activation of the this compound Receptor (LibR), a putative G-protein coupled receptor (GPCR). Understanding the pharmacological profile of this compound is critical for its development as a potential therapeutic agent. GPCRs are a major class of drug targets, and their activation can initiate a multitude of intracellular signaling cascades.[1][2] LibR is predicted to couple to the Gαq subunit, which activates the phospholipase C (PLC) signaling pathway.[3] This application note provides detailed protocols for two robust, cell-based functional assays designed to quantify the activity and potency of this compound: a primary Calcium Mobilization Assay and a confirmatory Inositol (B14025) Phosphate (IP1) Accumulation Assay.

Principle of the Assays

Upon agonist binding, Gαq-coupled GPCRs activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Mobilization Assay: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.[5][6] The change in fluorescence intensity is directly proportional to the extent of receptor activation.[7] This method is highly amenable to high-throughput screening (HTS) and provides real-time kinetic data.[8][9]

  • Inositol Phosphate (IP1) Accumulation Assay: Following its rapid generation, IP3 is quickly metabolized to IP2 and then to inositol monophosphate (IP1).[10] In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, causing it to accumulate in the cell.[10][11] This accumulation can be quantified using sensitive techniques such as Homogeneous Time-Resolved Fluorescence (HTRF).[10][12][13] The HTRF signal is inversely proportional to the amount of IP1 produced, providing a stable, endpoint measurement of Gαq pathway activation.[10][13]

Signaling Pathway and Experimental Workflow

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LibR This compound Receptor (LibR) Galphaq Gαq LibR->Galphaq Activates PLC PLC Galphaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces This compound This compound (Agonist) This compound->LibR Binds

Calcium_Mobilization_Workflow start Start seed_cells 1. Seed Cells (HEK293-LibR in 96-well plates) start->seed_cells incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate1 load_dye 3. Load with Calcium Indicator Dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 4. Incubate (60 min, 37°C) load_dye->incubate2 add_compounds 5. Add this compound Dilutions (Using automated liquid handler, e.g., FLIPR) incubate2->add_compounds measure_fluorescence 6. Measure Fluorescence Kinetics (Real-time, Ex: 488 nm, Em: 525 nm) add_compounds->measure_fluorescence analyze_data 7. Data Analysis (Calculate ΔRFU and EC₅₀) measure_fluorescence->analyze_data end End analyze_data->end

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to this compound in a cell line stably expressing the this compound Receptor (e.g., HEK293-LibR).

Materials:

  • Cell Line: HEK293 cells stably expressing the human this compound Receptor (HEK293-LibR).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.[14]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: FLIPR Calcium Assay Kit or similar (e.g., Fluo-4 AM).[8]

  • Probenecid: (if required for cell line to prevent dye extrusion).[7]

  • Compound Plate: 96-well plate for serial dilutions of this compound.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR Tetra® or FlexStation®).[15]

Procedure:

  • Cell Seeding:

    • Culture HEK293-LibR cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 50,000 cells per well in 100 µL into a 96-well black, clear-bottom plate.[7]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Dye Loading:

    • Prepare the calcium indicator dye loading buffer according to the manufacturer’s instructions, often in Assay Buffer containing probenecid.[14]

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of dye loading buffer to each well.[7]

    • Incubate the plate for 60 minutes at 37°C in the dark.[14]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in Assay Buffer in a separate 96-well compound plate. Prepare concentrations at 5x the final desired concentration (e.g., for a final concentration range of 1 nM to 10 µM).[15]

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument parameters (e.g., Excitation: 488 nm, Emission: 525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[14]

    • The instrument will automatically add 25 µL of the 5x this compound dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.[14]

  • Data Analysis:

    • The response is measured as the change in Relative Fluorescence Units (ΔRFU), calculated by subtracting the baseline RFU from the peak RFU.[14]

    • Plot the ΔRFU against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits a 50% maximal response.[16][17][18]

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This protocol provides an endpoint measurement to confirm Gαq pathway activation by quantifying the accumulation of IP1.

Materials:

  • Cell Line: HEK293-LibR cells.

  • Culture Medium: As described in Protocol 1.

  • Assay Plate: 384-well white, low-volume microplates.[10]

  • Assay Kit: IP-One HTRF® Assay Kit.[10][12]

  • Stimulation Buffer: Provided in the kit, contains LiCl.[11]

  • Instrumentation: HTRF-compatible microplate reader.[12]

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension of HEK293-LibR cells.

    • Dispense 15,000 cells in 10 µL of culture medium per well into a 384-well white plate.[12]

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer provided with the kit.

    • Remove the culture medium from the cells.

    • Add 10 µL of the this compound dilutions to the appropriate wells.

    • Incubate for 60-90 minutes at 37°C.[11][12]

  • Lysis and Detection:

    • Add 5 µL of the IP1-d2 conjugate (acceptor) to each well.

    • Add 5 µL of the anti-IP1-Cryptate antibody (donor) to each well.[12]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[11]

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.[11]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • The signal is inversely proportional to the IP1 concentration.[10]

    • Plot the HTRF ratio against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.[19]

Data Presentation and Expected Results

The potency of this compound is determined by its EC50 value. Lower EC50 values indicate higher potency. Data should be presented in clear, tabular format for comparison.

Table 1: Example Dose-Response Data for this compound in Calcium Mobilization Assay

This compound Conc. (M)Log [this compound]Avg. ΔRFU (n=3)% of Max Response
1.00E-10-10.01502.5%
1.00E-09-9.04507.5%
1.00E-08-8.0290048.3%
1.00E-07-7.0540090.0%
1.00E-06-6.0595099.2%
1.00E-05-5.06000100.0%
Calculated EC50 1.05E-08 M

Table 2: Example Dose-Response Data for this compound in IP1 Accumulation Assay

This compound Conc. (M)Log [this compound]Avg. HTRF Ratio (n=3)% Inhibition of Signal
1.00E-10-10.0285003.4%
1.00E-09-9.02600011.9%
1.00E-08-8.01550049.2%
1.00E-07-7.0650081.4%
1.00E-06-6.0420089.2%
1.00E-05-5.0400089.8%
Calculated EC50 1.02E-08 M

The expected results from both assays should yield comparable EC50 values, confirming that this compound acts as a potent agonist at the LibR, signaling through the Gαq pathway.

References

Application Notes and Protocols for the Preparation of Liberine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liberine, also known as O(2),1,9-trimethyluric acid, is a purine (B94841) alkaloid and a metabolite of caffeine.[1] It is found in various natural sources, including coffee beans and tea leaves.[1] As a subject of interest in pharmacological and biomedical research, the proper preparation of this compound solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound, along with relevant chemical and physical properties.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Formula C₈H₁₀N₄O₃[1]
Molecular Weight 210.19 g/mol [1]
CAS Number 56119-16-5[1]
Appearance Crystalline solid
Storage (Solid) -20°C

Solubility of this compound

While specific quantitative solubility data for this compound in common laboratory solvents is limited, information on structurally similar purine alkaloids, such as methyluric acids, provides valuable guidance. Generally, purine alkaloids exhibit solubility in organic solvents and can be dissolved in aqueous solutions with the aid of co-solvents or by adjusting the pH.

SolventSolubility ProfileRecommendations and NotesReference
Dimethyl Sulfoxide (DMSO) SolubleRecommended as the primary solvent for preparing stock solutions.
Ethanol Soluble, particularly when heatedCan be used for dissolving, but may require warming.[2]
Water Sparingly solubleDirect dissolution in aqueous buffers may be difficult. Dilution from a DMSO stock is recommended. Hot water can also be used for some purine alkaloids.[2][3]
Aqueous Buffers (e.g., PBS) Sparingly solubleFor final experimental concentrations, it is best to dilute a high-concentration stock solution in DMSO into the aqueous buffer. Ensure the final DMSO concentration is compatible with the experimental system (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing this compound: Accurately weigh 2.10 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.[4]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution to a final working concentration in a physiological buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).

  • Calculation: Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:

    • (V1)(10 mM) = (1 mL)(10 µM)

    • V1 = 1 µL

  • Dilution: Add 999 µL of sterile PBS to a fresh tube. Add 1 µL of the 10 mM this compound stock solution to the PBS.

  • Mixing: Gently vortex the tube to ensure the working solution is homogeneous.

  • Use: Use the freshly prepared working solution for your experiment immediately. It is not recommended to store aqueous solutions for more than one day.

Stability and Storage of this compound Solutions

Proper storage is critical to maintain the integrity of this compound solutions.

Solution TypeStorage TemperatureDurationRecommendationsReference
Solid this compound -20°CLong-term (≥4 years)Keep in a tightly sealed container, protected from moisture.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Store in amber vials or protect from light.[4][5]
DMSO Stock Solution -80°CUp to 6 monthsFor longer-term storage of the stock solution.[5]
Aqueous Working Solution 2-8°C≤ 24 hoursPrepare fresh before each experiment. Protect from light.[6]

Signaling Pathway and Experimental Workflow

Caffeine Metabolism Pathway Leading to this compound Formation

This compound is a downstream metabolite of caffeine. Its formation is a result of the metabolic processes in the liver involving a series of cytochrome P450 enzymes.[7] Understanding this pathway provides context for the biological origin of this compound.

Caffeine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 This compound This compound (O(2),1,9-Trimethyluric Acid) Caffeine->this compound CYP1A2, CYP2E1, CYP3A4, etc. Other_Metabolites Further Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caffeine metabolism to this compound.
General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for conducting in vitro experiments using this compound solutions.

Experimental Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Aqueous Buffer (Working Solution) dissolve->dilute treatment Treat with this compound Working Solution dilute->treatment cell_culture Prepare Cell Culture or Assay System cell_culture->treatment incubation Incubate for Defined Period treatment->incubation data_collection Collect Data (e.g., Cell Viability, Gene Expression) incubation->data_collection analysis Analyze and Interpret Results data_collection->analysis

General in vitro experimental workflow.

References

Application Note: Quantitative Analysis of Liberine and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of the novel therapeutic agent, Liberine, and its primary metabolites (M1, M2, and M3) in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity for bioanalytical studies.[1][2]

Introduction

This compound is a promising new small molecule entity under investigation for its therapeutic potential. To support pharmacokinetic (PK) and toxicokinetic studies, a robust and reliable analytical method is essential for the accurate quantification of this compound and its metabolites in biological matrices.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[2][3]

This application note details a validated LC-MS/MS method for the analysis of this compound, its hydroxylated metabolite (M1), its N-dealkylated metabolite (M2), and its glucuronide conjugate (M3) in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis, removing the majority of protein-related materials that can interfere with the analysis.[4][5][6]

Materials:

  • Human plasma samples

  • This compound, M1, M2, M3 analytical standards

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Effective chromatographic separation is crucial to resolve the parent drug from its metabolites and endogenous matrix components, which helps to minimize ion suppression.[4][5][7]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry (MS/MS) using a triple quadrupole instrument provides high selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).[3][8][9]

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 350.2180.125
M1 (Hydroxyl) 366.2196.127
M2 (N-dealkyl) 322.1152.130
M3 (Glucuronide) 526.2350.222
This compound-d4 (IS) 354.2184.125

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound and its metabolites.

Table 1: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Accuracy (%)Precision (%RSD)
This compound0.5 - 5000.99898.5 - 101.2< 5.1
M10.5 - 5000.99797.9 - 102.5< 6.3
M21.0 - 10000.99596.5 - 103.1< 7.5
M32.0 - 20000.99695.8 - 104.0< 8.2

Table 2: Fictional Pharmacokinetic Data in Human Plasma (Single 50 mg Oral Dose)

Time (hours)This compound (ng/mL)M1 (ng/mL)M2 (ng/mL)M3 (ng/mL)
0.5125.615.28.125.4
1280.345.822.678.9
2450.198.755.3180.2
4310.5110.485.1350.6
8150.275.360.8210.1
1270.840.132.7115.7
2410.18.97.528.3

Visualization of Workflows and Pathways

Experimental Workflow

The diagram below outlines the major steps in the bioanalytical process, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) Plasma->Add_IS PPT Protein Precipitation (300 µL ACN) Add_IS->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Standard Curve) Integration->Quant Report Generate Report Quant->Report G This compound This compound M1 M1 (Hydroxylated this compound) This compound->M1 Phase I (Oxidation, CYP450) M2 M2 (N-dealkylated this compound) This compound->M2 Phase I (N-dealkylation, CYP450) M3 M3 (this compound Glucuronide) This compound->M3 Phase II (Glucuronidation, UGTs) This compound This compound Receptor Target Receptor This compound->Receptor Binds & Activates KinaseB Kinase B This compound->KinaseB Inhibits KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Therapeutic Response TF->Response Upregulates Gene Expression

References

Application Note: Protocol for Stability Testing of Liberine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Stability testing is a critical component in the development of pharmaceutical products. Its purpose is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This information enables the establishment of recommended storage conditions, re-test periods for the drug substance, and a shelf life for the drug product.[1][3]

This document provides a comprehensive protocol for evaluating the stability of "Liberine," a purine (B94841) alkaloid O(2),1,9-trimethyluric acid.[4] this compound is a metabolite of caffeine (B1668208) and is found in coffee beans and tea.[4][] The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[6][7][8] It covers forced degradation (stress testing) to identify potential degradation products and establish the intrinsic stability of the molecule, as well as accelerated and long-term stability studies to determine shelf life.[9][10]

The primary analytical technique employed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating and quantifying this compound in the presence of its degradation products, impurities, and formulation excipients.[11][12][13]

2. Materials and Equipment

  • This compound Drug Substance (DS) and Drug Product (DP)

  • Placebo formulation (all excipients without this compound)

  • HPLC system with UV or Photodiode Array (PDA) detector

  • HPLC Column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • ICH-compliant stability chambers (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • ICH-compliant photostability chamber[6][14]

  • pH meter

  • Analytical balance

  • Volumetric glassware

  • Acids (e.g., 0.1 N Hydrochloric Acid)

  • Bases (e.g., 0.1 N Sodium Hydroxide)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Purified water (Milli-Q or equivalent)

  • Buffers (e.g., Phosphate buffer)

3. Experimental Protocols

A validated stability-indicating analytical method (SIAM) is a prerequisite for these studies.[13][15][16] The method must be able to accurately measure the active ingredient and degradation products without interference.[15]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify likely degradation pathways, establish the intrinsic stability of this compound, and validate the stability-indicating power of the analytical method.[9][17][18] Stress testing involves deliberately degrading the sample under more severe conditions than those used for accelerated stability testing.[17][19]

Methodology:

  • Sample Preparation: Prepare solutions/suspensions of this compound drug substance and drug product at a known concentration (e.g., 1 mg/mL). A solution of the placebo should also be subjected to the same stress conditions.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of the sample solution. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of the sample solution. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Store at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Expose solid drug substance and drug product to dry heat at 60°C for 48 hours in a calibrated oven. Prepare solutions for HPLC analysis.

  • Photolytic Degradation: Expose the drug substance and drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[6][14] A control sample should be protected from light (e.g., with aluminum foil). Prepare solutions for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Evaluate peak purity of the main peak and quantify any significant degradation products.

G This compound This compound Deg1 Oxidative Degradant(s) This compound->Deg1 3% H₂O₂ Deg2 Acidic Hydrolysis Product(s) This compound->Deg2 0.1N HCl, Heat Deg3 Basic Hydrolysis Product(s) This compound->Deg3 0.1N NaOH, Heat Deg4 Photolytic Degradant(s) This compound->Deg4 Light (ICH Q1B) Deg5 Thermal Degradant(s) This compound->Deg5 Heat (60°C)

Protocol 2: Long-Term and Accelerated Stability Studies

Objective: To establish the re-test period for the drug substance and the shelf life for the drug product under defined storage conditions.[1][8]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance and drug product manufactured to a minimum of pilot scale.[3] The manufacturing process should simulate the final process to be used for production batches.[3]

  • Container Closure System: Store samples in the proposed commercial packaging.

  • Storage Conditions & Time Points:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

      • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months.[3][20]

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

      • Testing Frequency: 0, 3, 6, 9, 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

      • Testing Frequency: 0, 3, 6 months.[3][20]

  • Testing Parameters: At each time point, the following tests should be performed as applicable for the dosage form:

    • Appearance (Physical description)

    • Assay (for this compound content)

    • Degradation Products/Impurities

    • Dissolution (for solid oral dosage forms)

    • Moisture Content

    • pH (for liquid formulations)

  • Evaluation: A "significant change" for a drug product is typically defined as a 5% change in assay from its initial value, any degradation product exceeding its specification limit, or failure to meet specifications for appearance, and other physical attributes.[1] If significant change occurs under accelerated conditions, intermediate testing is required.[1]

G cluster_prep Sample Preparation cluster_storage ICH Stability Storage cluster_pull Timepoint Pulls cluster_analysis Analysis & Reporting DP This compound Drug Product (3 Primary Batches) LongTerm Long-Term 25°C / 60% RH DP->LongTerm Accelerated Accelerated 40°C / 75% RH DP->Accelerated Pull_LT Pull Samples: 0, 3, 6, 9, 12, 18, 24, 36 months LongTerm->Pull_LT Pull_ACC Pull Samples: 0, 3, 6 months Accelerated->Pull_ACC Analysis Perform Tests: - Assay - Impurities - Dissolution - Appearance Pull_LT->Analysis Pull_ACC->Analysis Report Data Evaluation & Shelf-Life Determination Analysis->Report

4. Data Presentation

All quantitative data should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Summary of Forced Degradation Results for this compound Drug Product

Stress Condition% Assay of this compound% Total DegradationMajor Degradant(s) (RRT)Mass Balance (%)
Control (Unstressed)100.0< 0.1N/A100.0
Acid (0.1N HCl, 60°C)91.58.40.75, 0.8899.9
Base (0.1N NaOH, 60°C)88.211.70.88, 1.1599.9
Oxidation (3% H₂O₂)94.85.11.2599.9
Thermal (60°C)99.10.80.9299.9
Photolytic (ICH Q1B)96.53.41.3099.9

RRT: Relative Retention Time

Table 2: Long-Term Stability Data for this compound Drug Product (Batch: XXXXXX) at 25°C / 60% RH

Time Point (Months)AppearanceAssay (%)Individual Impurity A (%)Total Impurities (%)Dissolution (%) at 30 min
0Conforms100.20.050.1598
3Conforms100.10.060.1897
6Conforms99.80.060.2098
9Conforms99.90.070.2196
12Conforms99.50.080.2597
18Conforms99.20.100.3195
24Conforms98.90.110.3596

Table 3: Accelerated Stability Data for this compound Drug Product (Batch: XXXXXX) at 40°C / 75% RH

Time Point (Months)AppearanceAssay (%)Individual Impurity A (%)Total Impurities (%)Dissolution (%) at 30 min
0Conforms100.20.050.1598
3Conforms98.50.150.4595
6Conforms97.10.220.6892

References

Application Notes and Protocols for In Vivo Administration of Liberine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following document has been compiled based on available scientific information. Initial searches for "Liberine" indicate that it is a purine (B94841) alkaloid, specifically O(2),1,9-trimethyluric acid, found in plants like coffee and is a metabolite of caffeine (B1668208) and methylthis compound.[1][][3][4] However, a comprehensive review of publicly available scientific literature did not yield specific studies detailing the in vivo administration of this compound in animal models. Consequently, the information required to generate detailed, evidence-based application notes, quantitative data tables, and specific experimental protocols for this compound is not available at this time.

The content provided below is therefore based on general principles of in vivo research for novel compounds and information on structurally related compounds like methylxanthines (e.g., caffeine) and methylthis compound.[5] This document should be used as a foundational guide for designing initial exploratory studies, and all protocols must be rigorously optimized and validated by researchers.

Introduction to this compound

This compound (O(2),1,9-trimethyluric acid) is a purine alkaloid naturally occurring in coffee beans, tea, and other plants.[1] It is structurally related to other methylxanthines such as caffeine and is a metabolite of methylthis compound.[4][5] Given its structural similarity to caffeine, it is hypothesized to interact with adenosine (B11128) receptors, though specific pharmacodynamic studies on this compound are lacking.[5] The development of in vivo protocols for this compound is a necessary step to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles and to explore its potential therapeutic applications.

Chemical Properties of this compound:

PropertyValue
IUPAC Name 2-methoxy-1,9-dimethyl-7,9-dihydro-1H-purine-6,8-dione[1]
Molecular Formula C₈H₁₀N₄O₃[1]
Molar Mass 210.193 g/mol [1]
CAS Number 56119-16-5[1]

Hypothetical Signaling Pathway

Based on its structural similarity to other methylxanthines like caffeine, this compound is postulated to act as an antagonist of adenosine receptors (A₁ and A₂ₐ). The binding of adenosine to these receptors typically has an inhibitory effect on neuronal activity, leading to drowsiness and sedation. By blocking these receptors, this compound may promote wakefulness and central nervous system stimulation.

Below is a hypothetical signaling pathway for this compound's action as an adenosine receptor antagonist.

Liberine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AdenosineReceptor Adenosine Receptor (A₁ / A₂ₐ) This compound->AdenosineReceptor Antagonizes Adenosine Adenosine Adenosine->AdenosineReceptor Activates AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) PKA->Downstream Phosphorylates

Caption: Hypothetical signaling pathway of this compound as an adenosine receptor antagonist.

General Protocols for In Vivo Administration

The following are generalized protocols for the initial assessment of a novel compound like this compound in animal models, primarily focusing on rodents (mice and rats) as they are commonly used in early-stage drug discovery.

Materials and Reagents
  • This compound (purity >98%)

  • Vehicle for solubilization (e.g., sterile saline, PBS, DMSO, Tween 80)

  • Animal models (e.g., C57BL/6 mice, Sprague-Dawley rats)

  • Administration supplies (syringes, needles for appropriate route)

  • Anesthetics (if required for procedures)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Standard laboratory equipment for housing and monitoring animals.

Experimental Workflow

The workflow for an initial in vivo assessment of this compound would typically involve dose-range finding, pharmacokinetic profiling, and preliminary pharmacodynamic evaluation.

Experimental_Workflow A Phase 1: Formulation and Dose-Range Finding B Phase 2: Single-Dose Pharmacokinetics (PK) A->B Establish Tolerated Doses C Phase 3: Preliminary Pharmacodynamics (PD) B->C Correlate Exposure with Effect D Phase 4: Data Analysis and Reporting C->D Integrate PK/PD Data

Caption: General experimental workflow for in vivo evaluation of this compound.

Protocol 1: Dose-Range Finding and Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.

  • Animal Model: Male and female mice (n=3-5 per group).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on this compound's solubility and should be tested for adverse effects alone.

  • Dosing: Administer single doses of this compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg). Include a vehicle-only control group.

  • Monitoring: Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant distress or mortality.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

  • Animal Model: Cannulated rats (for serial blood sampling) or mice (for terminal blood collection).

  • Dosing: Administer a single, non-toxic dose of this compound (determined from the dose-range finding study) via intravenous (IV) and the chosen extravascular route (e.g., PO).

  • Blood Sampling:

    • IV administration: Collect blood samples at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • PO administration: Collect blood samples at time points reflecting absorption (e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Data for this compound (for illustrative purposes only):

ParameterRoute: IV (1 mg/kg)Route: PO (10 mg/kg)
Cₘₐₓ (ng/mL) 500800
Tₘₐₓ (h) 0.080.5
AUC₀₋inf (ng*h/mL) 12004800
t₁/₂ (h) 2.52.7
Bioavailability (%) N/A40

Considerations for In Vivo Studies

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Vehicle Selection: The vehicle used to dissolve this compound should be non-toxic and appropriate for the chosen route of administration.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will depend on the research question and the intended clinical application.

  • Species Selection: The choice of animal model should be justified based on similarities in physiology or metabolism to humans, where known.

Conclusion

While there is a clear gap in the scientific literature regarding the in vivo administration of this compound, this document provides a foundational framework for initiating such studies. Researchers are strongly encouraged to conduct thorough literature reviews for any new publications and to perform careful, stepwise experiments to characterize the properties of this compound. The provided protocols and hypothetical data serve as a starting point for experimental design and should be adapted and validated as empirical data becomes available.

References

Application Notes and Protocols for Lobeline as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Liberine" vs. "Lobeline": Initial searches for "this compound" as a therapeutic agent yielded minimal relevant information. It is highly probable that the intended compound of interest was "Lobeline," a well-researched alkaloid with a significant body of literature detailing its therapeutic potential, particularly in the context of substance abuse and neurological disorders. Therefore, these application notes and protocols are based on the existing scientific data for Lobeline (B1674988).

Introduction

Lobeline is a natural piperidine (B6355638) alkaloid derived from the plant Lobelia inflata (Indian tobacco).[1] It has a multifaceted pharmacological profile, interacting with several key targets within the central nervous system. This has led to its investigation as a potential therapeutic agent for various conditions, most notably for the treatment of psychostimulant abuse.[1][2] Lobeline's primary mechanisms of action involve the modulation of dopaminergic pathways through its interaction with the vesicular monoamine transporter 2 (VMAT2) and as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2]

These application notes provide a summary of the quantitative data supporting the therapeutic potential of Lobeline and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Activity of Lobeline
TargetAssay TypeSpeciesPreparationRadioligand/[3H]SubstrateLobeline Ki (μM)Lobeline IC50 (μM)Reference(s)
VMAT2 [3H]Dihydrotetrabenazine ([3H]DTBZ) BindingRatStriatal Vesicles[3H]DTBZ2.040.90[3][4]
VMAT2 [3H]Dopamine UptakeRatStriatal Vesicles[3H]Dopamine1-20.88[4][5][6]
nAChR (α4β2) [3H]Nicotine BindingRatBrain[3H]Nicotine0.004-[3][7]
nAChR (α4β2) 86Rb+ Efflux (Nicotine-evoked)RatThalamic Synaptosomes--0.7[3]
nAChR (α7*) [3H]Methyllycaconitine ([3H]MLA) BindingRat-[3H]MLA6.26-[8]
Dopamine (B1211576) Transporter (DAT) [3H]Dopamine UptakeRatStriatal Synaptosomes[3H]Dopamine-80[4][6]
Serotonin (B10506) Transporter (SERT) [3H]5-HT Uptake--[3H]5-HT46.8-[8]
μ-Opioid Receptor [3H]DAMGO BindingGuinea PigBrain Homogenates[3H]DAMGO0.74-[9]
μ-Opioid Receptor Morphine-activated K+ currentXenopus OocytesMOR-1 & GIRK2 expressed--1.1[9]
Table 2: Preclinical In Vivo Efficacy of Lobeline
ModelSpeciesEffect MeasuredLobeline Dose RangeOutcomeReference(s)
Methamphetamine Self-AdministrationRatLever presses for methamphetamine infusion0.3-3.0 mg/kg (s.c.)Dose-dependent decrease in self-administration.[10][10]
Heroin Self-AdministrationRatLever presses for heroin infusion0.3-3.0 mg/kg (s.c.)Attenuation of self-administration at 1.0 and 3.0 mg/kg.[11][11]
Methamphetamine-Induced HyperactivityRat/MouseLocomotor activity0.3-10.0 mg/kgAttenuation of stimulant-induced hyperactivity.[5]
Nicotine-Induced Dopamine ReleaseRatNucleus accumbens dopamine levels0.7-10.0 mg/kg (i.p.)Abolished dopamine response to nicotine (B1678760) challenge at 4.0 and 10.0 mg/kg.[12]
Conditioned Taste AvoidanceRatConsumption of novel solution0.3-3.0 mg/kgProduced conditioned taste avoidance at 3.0 mg/kg.[13][13]
Table 3: Human Clinical Trial Data for Lobeline
ConditionStudy DesignNumber of ParticipantsLobeline DosageKey FindingsReference(s)
Attention-Deficit/Hyperactivity Disorder (ADHD)Double-blind, placebo-controlled, crossover9 adults with ADHD7.5, 15, or 30 mg (sublingual)Modest improvement in working memory; no significant improvement in attention. Mild nausea reported as a side effect.[14][15]

Experimental Protocols

VMAT2 Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound (Lobeline) to displace a radiolabeled ligand ([3H]dihydrotetrabenazine) from its binding site on VMAT2 in a rat brain tissue preparation. The amount of radioactivity remaining bound to the tissue is inversely proportional to the binding affinity of the test compound.[1]

Materials:

  • Rat whole brain or striatum

  • [3H]Dihydrotetrabenazine ([3H]DTBZ)

  • Lobeline hydrochloride

  • Ro4-1284 (for non-specific binding)

  • Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.1 mM EDTA, and 0.05 mM EGTA, pH 7.5

  • 96-well plates

  • Scintillation counter and vials

Protocol:

  • Vesicle Preparation: Homogenize rat whole brain or striatum in ice-cold assay buffer. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet and centrifuge at 100,000 x g for 45 minutes at 4°C. Resuspend the final pellet in ice-cold assay buffer to a protein concentration of approximately 150 µg/mL.[4]

  • Assay Setup: In a 96-well plate, add the following to each well in duplicate:

    • 50 µL of assay buffer (for total binding) or 20 µM Ro4-1284 (for non-specific binding).

    • 50 µL of varying concentrations of Lobeline (e.g., 1 nM to 1 mM).

    • 50 µL of 5 nM [3H]DTBZ.

    • 100 µL of the vesicular suspension (approximately 15 µg of protein).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Lobeline by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Release Assay from Rat Striatal Slices

Principle: This assay measures the ability of Lobeline to evoke the release of preloaded [3H]dopamine from rat striatal slices. This method can also be adapted to measure the effect of Lobeline on psychostimulant-evoked dopamine release.[16]

Materials:

  • Rat striatum

  • [3H]Dopamine

  • Krebs' buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl2, 1.0 mM NaH2PO4, 1.3 mM CaCl2, 11.1 mM glucose, 25 mM NaHCO3, 0.11 mM ascorbic acid, and 0.004 mM EDTA, pH 7.4, saturated with 95% O2/5% CO2)

  • Superfusion system

  • Scintillation counter and vials

Protocol:

  • Slice Preparation: Prepare coronal slices of rat striatum (e.g., 500 µm thick) and incubate them in Krebs' buffer for 30 minutes at 34°C.[16]

  • Radiolabeling: Incubate the slices in Krebs' buffer containing a low concentration of [3H]dopamine (e.g., 0.1 µM) for a specified time (e.g., 30 minutes) to allow for uptake.

  • Superfusion: Transfer individual slices to superfusion chambers and superfuse with Krebs' buffer at a constant flow rate (e.g., 1 mL/min) for a washout period (e.g., 60 minutes).

  • Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a baseline of [3H]dopamine release.

  • Drug Application: Introduce Lobeline into the superfusion buffer at the desired concentrations and continue collecting fractions. To study the effect on psychostimulant-induced release, co-administer Lobeline with a stimulant like methamphetamine.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Express the amount of [3H]dopamine in each fraction as a percentage of the total radioactivity in the tissue at the start of the collection period (fractional release). Plot the fractional release over time to visualize the effect of Lobeline.

Rodent Self-Administration Study

Principle: This in vivo behavioral assay assesses the reinforcing properties of a drug and the potential of a test compound like Lobeline to reduce drug-seeking behavior. Animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug of abuse.[10][17]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Intravenous catheters

  • Operant conditioning chambers equipped with levers, infusion pumps, and stimulus lights

  • Drug of abuse (e.g., methamphetamine, heroin)

  • Lobeline hydrochloride

  • Saline solution

Protocol:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow a recovery period of at least 5 days.[11]

  • Training: Place the rats in the operant conditioning chambers and train them to self-administer the drug of abuse on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5). A lever press results in the delivery of a drug infusion and the presentation of a conditioned stimulus (e.g., a light). Training continues until a stable baseline of responding is achieved.

  • Lobeline Administration: Prior to a self-administration session, administer Lobeline or vehicle (saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses and pretreatment times (e.g., 15 minutes before the session).[10][11]

  • Testing: Place the rats in the operant chambers and allow them to self-administer the drug for a set duration (e.g., 2 hours). Record the number of active and inactive lever presses.

  • Data Analysis: Compare the number of drug infusions earned and the pattern of responding between Lobeline-treated and vehicle-treated animals. A significant reduction in active lever pressing in the Lobeline group suggests an attenuation of the reinforcing effects of the drug. To assess specificity, a separate group of rats can be trained to respond for a non-drug reinforcer, such as sucrose (B13894) pellets.[10]

Visualization of Signaling Pathways and Workflows

lobeline_mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle DAT DAT Dopamine_cytosol Cytosolic Dopamine DAT->Dopamine_cytosol Reuptake Synaptic_cleft Synaptic Cleft Dopamine_vesicle->Synaptic_cleft Release Dopamine_cytosol->Dopamine_vesicle Uptake MAO MAO Dopamine_cytosol->MAO Metabolism Psychostimulant Psychostimulant (e.g., Methamphetamine) Psychostimulant->VMAT2 Inhibits & Reverses Psychostimulant->DAT Inhibits & Reverses Lobeline Lobeline Lobeline->VMAT2 Inhibits DOPAC DOPAC MAO->DOPAC Dopamine_synapse Dopamine Dopamine_synapse->DAT Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_receptor

Caption: Mechanism of Lobeline action on dopaminergic neurotransmission.

nAChR_antagonism cluster_presynaptic_ach Presynaptic Cholinergic Neuron cluster_dopaminergic_terminal Dopaminergic Axon Terminal Acetylcholine_vesicle Acetylcholine Vesicle Synaptic_cleft_ach Synaptic Cleft Acetylcholine_vesicle->Synaptic_cleft_ach Release Acetylcholine Acetylcholine nAChR nAChR (α4β2*) Dopamine_release Dopamine Release nAChR->Dopamine_release Stimulates Acetylcholine->nAChR Nicotine Nicotine Nicotine->nAChR Lobeline_ach Lobeline Lobeline_ach->nAChR Antagonizes

Caption: Lobeline's antagonistic action at nicotinic acetylcholine receptors.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Evaluation binding_assay VMAT2 Binding Assay ([³H]DTBZ) da_uptake Dopamine Uptake Assay ([³H]DA) binding_assay->da_uptake da_release Dopamine Release Assay da_uptake->da_release self_admin Self-Administration (Rat Model) da_release->self_admin Evaluate Behavioral Efficacy hyperactivity Locomotor Activity self_admin->hyperactivity microdialysis In Vivo Microdialysis hyperactivity->microdialysis clinical_trial Phase I/II Clinical Trial (e.g., ADHD) microdialysis->clinical_trial Assess Safety and Efficacy in Humans start Lobeline Candidate start->binding_assay Characterize Target Interaction

Caption: Experimental workflow for evaluating Lobeline's therapeutic potential.

References

Application Note: Structural Analysis of Purine Alkaloids Using NMR Spectroscopy – A Case Study of Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the structural elucidation of purine (B94841) alkaloids using Nuclear Magnetic Resonance (NMR) spectroscopy, with caffeine (B1668208) as a representative example. Due to the lack of publicly available experimental NMR data for the purine alkaloid Liberine (2-methoxy-1,9-dimethyl-7H-purine-6,8-dione), this application note utilizes the comprehensive and well-documented NMR data of the structurally related and widely known compound, caffeine. The methodologies outlined herein are broadly applicable to the structural analysis of various small organic molecules and are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This note covers sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structure determination and verification of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. Purine alkaloids, such as caffeine and theophylline, are a class of natural products with significant physiological effects and are of great interest in medicinal chemistry. Accurate structural characterization is crucial for understanding their bioactivity and for any further drug development efforts.

This application note presents a systematic workflow for the structural analysis of caffeine using a suite of standard NMR experiments. The data and protocols serve as a practical guide for the structural elucidation of other similar alkaloids, including the less-documented this compound.

Data Presentation: NMR Spectral Data of Caffeine

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and key 2D correlations for caffeine, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer.

Table 1: ¹H NMR Data for Caffeine (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-87.53s1HImidazole CH
N⁷-CH₃4.00s3HMethyl
N³-CH₃3.55s3HMethyl
N¹-CH₃3.37s3HMethyl

Reference: Sitkowski et al. (1995). Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. Spectrochimica Acta Part A: Molecular Spectroscopy, 51(5), 839-841.

Table 2: ¹³C NMR Data for Caffeine (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
C-6155.1CCarbonyl
C-2151.5CCarbonyl
C-4148.3CQuaternary
C-8141.2CHImidazole CH
C-5107.1CQuaternary
N⁷-CH₃33.5CH₃Methyl
N³-CH₃29.6CH₃Methyl
N¹-CH₃27.7CH₃Methyl

Reference: Sitkowski et al. (1995). Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. Spectrochimica Acta Part A: Molecular Spectroscopy, 51(5), 839-841.

Table 3: Key 2D NMR Correlations (HSQC & HMBC) for Caffeine

Proton (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-8 (δ 7.53)C-8 (δ 141.2)C-4, C-5
N⁷-CH₃ (δ 4.00)N⁷-CH₃ (δ 33.5)C-5, C-8
N³-CH₃ (δ 3.55)N³-CH₃ (δ 29.6)C-2, C-4
N¹-CH₃ (δ 3.37)N¹-CH₃ (δ 27.7)C-2, C-6

Experimental Protocols

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the purified compound (e.g., caffeine).

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is commonly used for caffeine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is at least 4-5 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference for ¹H and ¹³C spectra at 0.00 ppm.

NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer.

Table 4: 1D NMR Acquisition Parameters

Parameter¹H NMR Protocol¹³C{¹H} NMR Protocol
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width (SW) 12 ppm240 ppm
Number of Scans (NS) 161024
Relaxation Delay (D1) 2 s2 s
Acquisition Time (AQ) ~3.4 s~1.1 s
Experiment Time ~1-2 min~45 min

Table 5: 2D NMR Acquisition Parameters

ParametergCOSY ProtocolgHSQC ProtocolgHMBC Protocol
Pulse Program cosygpmfhsqcedetgpsisp2.3hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
¹H Spectral Width 12 ppm12 ppm12 ppm
¹³C Spectral Width N/A165 ppm240 ppm
Number of Scans (NS) 848
Relaxation Delay (D1) 2 s1.5 s2 s
¹J C-H Coupling N/A145 HzN/A
Long-range J Coupling N/AN/A8 Hz
Experiment Time ~20 min~25 min~45 min

Visualization of Structural Elucidation Workflow

The following diagrams illustrate the workflow and logical connections in the NMR-based structural analysis of caffeine.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation sample Purified Caffeine (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) sample->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer nmr_tube Sample in NMR Tube transfer->nmr_tube one_d 1D NMR (¹H, ¹³C, DEPT) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_tube->two_d process Process Spectra (FT, Phasing, Referencing) one_d->process two_d->process assign Assign Signals process->assign correlate Correlate Data (Build Fragments) assign->correlate structure Assemble Final Structure correlate->structure

Figure 1: Experimental workflow for NMR structural analysis.

Figure 2: Key HSQC and HMBC correlations for caffeine.

logical_elucidation cluster_data Input NMR Data cluster_interpretation Structural Information Derived H1 ¹H NMR (Proton environments, multiplicities) Fragments Identify Spin Systems (e.g., CH₃ groups, CH proton) H1->Fragments C13 ¹³C & DEPT NMR (Carbon count & types: CH₃, CH₂, CH, C) C13->Fragments HSQC HSQC (Direct ¹H-¹³C bonds) HSQC->Fragments HMBC HMBC (Long-range ¹H-¹³C correlations, 2-3 bonds) Connectivity Connect Fragments & Identify Quaternary Carbons HMBC->Connectivity Fragments->Connectivity Structure Final Structure of Caffeine Connectivity->Structure

Figure 3: Logical flow of structure elucidation from NMR data.

Conclusion

The comprehensive suite of modern NMR experiments provides an unambiguous and powerful toolkit for the structural elucidation of small molecules like purine alkaloids. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, one can determine the complete atomic connectivity and finalize the molecular structure. Although specific experimental data for this compound was not available, the protocols and data presented for the analogous compound, caffeine, serve as a robust and illustrative guide. This workflow can be adapted by researchers for the structural analysis of novel natural products and synthetic compounds, thereby accelerating research and development in chemical and pharmaceutical sciences.

References

Application Notes and Protocols for Lobeline in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lobeline (B1674988), an alkaloid derived from the Lobelia inflata plant, is a versatile ligand used extensively in neuropharmacological research. With a complex profile, it interacts with several key receptors and transporters in the central nervous system. Primarily known for its high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), lobeline also demonstrates significant interaction with the vesicular monoamine transporter 2 (VMAT2) and, to a lesser extent, with other receptors such as the µ-opioid receptor.[1][2][3] This multifunctional nature makes lobeline a valuable tool for researchers and drug development professionals investigating neurotransmitter systems and developing therapies for conditions like psychostimulant addiction.[2] These application notes provide detailed protocols for utilizing lobeline in receptor binding assays to characterize its interaction with its primary targets.

Data Presentation: Lobeline Binding Affinity

The binding affinity of lobeline for various receptors and transporters has been determined through competitive radioligand binding assays. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are summarized below.

TargetRadioligandTissue/PreparationKᵢ (nM)IC₅₀ (µM)Reference(s)
Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs (α4β2)[³H]-NicotineRat Brain/Striatal Membranes4.0 - 4.4-[1][4][5]
α7 nAChR[³H]-Methyllycaconitine ([³H]MLA)-11,600-[2]
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2[³H]-Dihydrotetrabenazine ([³H]DTBZ)Rat Striatal Vesicles-0.90[2][6]
VMAT2 (DA Uptake)[³H]-DopamineRat Striatal Vesicles1,000 - 2,0000.88[3][6]
Other Targets
Dopamine (B1211576) Transporter (DAT)[³H]-DopamineRat Striatal Synaptosomes-80[2][6]
µ-Opioid Receptor[³H]DAMGOGuinea Pig Brain Homogenates740-[7]

Experimental Protocols

Protocol 1: Competitive Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol outlines the determination of lobeline's binding affinity for neuronal nAChRs using a competitive displacement assay with [³H]-Nicotine.

Materials:

  • Receptor Source: Crude membrane preparations from rat striatum or whole brain.

  • Radioligand: [³H]-Nicotine (specific activity: 50-85 Ci/mmol).

  • Test Ligand: Lobeline hydrochloride.

  • Non-specific Binding Control: High concentration of unlabeled nicotine (B1678760) (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]-Nicotine, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]-Nicotine, 50 µL of unlabeled nicotine (10 µM), and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]-Nicotine, 50 µL of lobeline at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane preparation. The final concentration of [³H]-Nicotine should be close to its Kₔ value (e.g., 1-5 nM).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the lobeline concentration.

    • Use non-linear regression analysis (one-site competition model) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate: Total, NSB, Competition prep_membranes->setup_plate prep_reagents Prepare Radioligand, Buffers, and Lobeline Dilutions prep_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filtrate Terminate and Filter incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for a competitive radioligand binding assay.
Protocol 2: Competitive Binding Assay for Vesicular Monoamine Transporter 2 (VMAT2)

This protocol describes a method to determine the binding affinity of lobeline for VMAT2 using [³H]-Dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 radioligand.[7]

Materials:

  • Receptor Source: Membrane preparations from rat striatum or whole brain.[6]

  • Radioligand: [³H]-Dihydrotetrabenazine ([³H]DTBZ) (specific activity: 30-60 Ci/mmol).

  • Test Ligand: Lobeline hydrochloride.

  • Non-specific Binding Control: High concentration of unlabeled tetrabenazine (B1681281) (TBZ) or Ro4-1284 (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose.

  • Filtration & Equipment: Same as Protocol 1.

Methodology:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1, using the VMAT2 assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]DTBZ, 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]DTBZ, 50 µL of unlabeled tetrabenazine (10 µM), and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]DTBZ, 50 µL of lobeline at various concentrations (e.g., 10⁻⁹ to 10⁻⁴ M), and 100 µL of membrane preparation. The final concentration of [³H]DTBZ should be approximately 1-3 nM.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through PEI pre-soaked glass fiber filters. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Measure radioactivity using a liquid scintillation counter as described in Protocol 1.

  • Data Analysis: Follow the same data analysis steps as outlined in Protocol 1 to determine the IC₅₀ and Kᵢ values for lobeline at VMAT2.

Signaling Pathways and Mechanisms of Action

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels.[8] Upon binding of an agonist like acetylcholine or nicotine, the channel opens, allowing a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is involved in promoting neuronal survival.[9] Lobeline acts as an antagonist at several nAChR subtypes, blocking this ion flow.[4]

G cluster_membrane Plasma Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds Lobeline Lobeline (Antagonist) Lobeline->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., PI3K-Akt pathway) Ion_Influx->Signaling

Simplified nAChR signaling pathway.
Vesicular Monoamine Transporter 2 (VMAT2) Mechanism

VMAT2 is a transporter protein located on the membrane of synaptic vesicles.[10] Its function is to package monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into the vesicles, a process essential for their subsequent release into the synapse.[10][11] VMAT2 inhibitors like lobeline block this transporter.[11] This prevents the loading of monoamines into vesicles, leaving them in the cytoplasm where they are degraded by enzymes like monoamine oxidase (MAO).[10] The net effect is a depletion of vesicular monoamines and a reduction in their release.[12]

G cluster_terminal Presynaptic Terminal cluster_vesicle Synaptic Vesicle Cytosol_DA Cytosolic Dopamine VMAT2 VMAT2 Cytosol_DA->VMAT2 Transport MAO MAO Cytosol_DA->MAO Degradation Vesicle_DA Vesicular Dopamine VMAT2->Vesicle_DA Degraded_DA Degraded Dopamine MAO->Degraded_DA Lobeline Lobeline Lobeline->VMAT2 Inhibits

Mechanism of Lobeline action at VMAT2.
µ-Opioid Receptor (MOR) Signaling

The µ-opioid receptor is a classic G-protein coupled receptor (GPCR).[13] When an agonist binds, it activates the inhibitory G-protein (Gᵢ/Gₒ).[13] This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[13] Simultaneously, the activated G-protein subunits modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuron and reduced neurotransmitter release.[14] Lobeline has been shown to act as an antagonist at MORs.[7]

G cluster_membrane Plasma Membrane MOR µ-Opioid Receptor Gi Gαi/o MOR->Gi Activates Gbg Gβγ MOR->Gbg Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx K_Channel K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Agonist Agonist (e.g., Morphine) Agonist->MOR Binds Lobeline Lobeline (Antagonist) Lobeline->MOR Blocks Gi->AC Inhibits Gbg->Ca_Channel Inhibits Gbg->K_Channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_efflux->Hyperpolarization

Simplified µ-opioid receptor signaling pathway.

References

Application Notes and Protocols for Radiolabeling Liberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liberine, with the systematic name 2-methoxy-1,9-dimethyl-7H-purine-6,8-dione, is a purine (B94841) alkaloid found in natural sources such as coffee beans. Its chemical structure, featuring a xanthine (B1682287) backbone, suggests potential interactions with a variety of biological targets known to be modulated by purine alkaloids. These include, but are not limited to, adenosine (B11128) receptors and phosphodiesterases (PDEs), which are crucial in numerous physiological and pathological processes.[1][2] The study of this compound's specific interactions and its mechanism of action necessitates the use of radiolabeled analogues for sensitive and quantitative in vitro and in vivo assays.

This document provides detailed protocols for the radiolabeling of this compound with common radioisotopes used in biomedical research: Tritium (B154650) (³H), Carbon-14 (¹⁴C), and Iodine-125 (¹²⁵I). These methods are based on established radiochemical techniques for structurally related xanthine derivatives and purine alkaloids.[3][4][5][6]

Potential Biological Signaling Pathways

Purine alkaloids like this compound are known to interact with key signaling pathways. A primary hypothetical target is the adenosine receptor family (A₁, A₂ₐ, A₂ᵦ, A₃), which are G-protein coupled receptors that modulate adenylyl cyclase activity and consequently intracellular cyclic adenosine monophosphate (cAMP) levels. Another potential target is the phosphodiesterase (PDE) enzyme family, which is responsible for the degradation of cAMP. Inhibition of PDEs by this compound would lead to an increase in intracellular cAMP concentration, affecting downstream signaling cascades.

G cluster_0 Adenosine Receptor Signaling Pathway cluster_1 Phosphodiesterase Inhibition Pathway This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Binds to GPCR G-Protein AdenosineReceptor->GPCR Activates/Inhibits AC Adenylyl Cyclase GPCR->AC Modulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse1 Cellular Response PKA->CellularResponse1 Phosphorylates targets leading to Liberine2 This compound PDE Phosphodiesterase (PDE) Liberine2->PDE Inhibits AMP AMP PDE->AMP Hydrolyzes to cAMP2 cAMP cAMP2->PDE Substrate PKA2 Protein Kinase A cAMP2->PKA2 Activates CellularResponse2 Sustained Cellular Response PKA2->CellularResponse2

Hypothetical signaling pathways for this compound.

Radiolabeling Methodologies

The choice of radioisotope and labeling position is critical for ensuring the biological activity of the radiolabeled this compound is comparable to the unlabeled compound and that the label is metabolically stable. Based on this compound's structure (2-methoxy-1,9-dimethyl-7H-purine-6,8-dione), the following strategies are proposed.

Tritium ([³H]) Labeling of the 2-methoxy group

This method introduces tritium at the 2-methoxy position, offering high specific activity.

Experimental Workflow:

start Start: 2-hydroxy-1,9-dimethyl- 7H-purine-6,8-dione (precursor) step1 Methylation with [³H]methyl iodide ([³H]CH₃I) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) start->step1 step2 Reaction quenching and crude product extraction step1->step2 step3 Purification by HPLC step2->step3 step4 Radiochemical purity and identity confirmation (Radio-TLC, LC-MS) step3->step4 end End: [³H]-Liberine step4->end

Workflow for the synthesis of [³H]-Liberine.

Protocol:

Materials:

  • 2-hydroxy-1,9-dimethyl-7H-purine-6,8-dione (precursor)

  • [³H]Methyl iodide ([³H]CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • HPLC system with a radioactivity detector

  • Radio-TLC scanner

  • Liquid scintillation counter

Procedure:

  • To a solution of 2-hydroxy-1,9-dimethyl-7H-purine-6,8-dione (10 mg) in anhydrous DMF (1 mL) in a sealed vial, add anhydrous K₂CO₃ (1.5 equivalents).

  • Introduce [³H]CH₃I (specific activity >80 Ci/mmol, 100 mCi) into the reaction mixture at room temperature.

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction progress by radio-TLC.

  • After completion, cool the reaction to room temperature and quench with water (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Collect the fraction corresponding to [³H]-Liberine and confirm its radiochemical purity and identity using radio-TLC and LC-MS.

  • Determine the specific activity by liquid scintillation counting and UV absorbance.

Carbon-14 ([¹⁴C]) Labeling of the N¹-methyl group

This method involves the introduction of a ¹⁴C-label at the N¹-methyl position, providing a metabolically stable label for ADME studies.[7][8]

Experimental Workflow:

start Start: 2-methoxy-9-methyl- 7H-purine-6,8-dione (precursor) step1 Methylation with [¹⁴C]methyl iodide ([¹⁴C]CH₃I) in the presence of a base (e.g., NaH) in a suitable solvent (e.g., THF) start->step1 step2 Reaction quenching and crude product extraction step1->step2 step3 Purification by flash chromatography step2->step3 step4 Radiochemical purity and identity confirmation (Radio-TLC, LC-MS) step3->step4 end End: [¹⁴C]-Liberine step4->end

Workflow for the synthesis of [¹⁴C]-Liberine.

Protocol:

Materials:

  • 2-methoxy-9-methyl-7H-purine-6,8-dione (precursor)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium (B1175870) chloride solution

  • Dichloromethane (B109758)

  • Silica (B1680970) gel for flash chromatography

  • HPLC system with a radioactivity detector

  • Radio-TLC scanner

  • Liquid scintillation counter

Procedure:

  • To a solution of 2-methoxy-9-methyl-7H-purine-6,8-dione (25 mg) in anhydrous THF (2 mL) under an inert atmosphere, add NaH (1.2 equivalents) at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add [¹⁴C]CH₃I (specific activity 50-60 mCi/mmol, 1 mCi) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by radio-TLC.

  • Carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel flash chromatography.

  • Confirm the radiochemical purity and identity of the collected fractions by radio-TLC and LC-MS.

  • Determine the specific activity using liquid scintillation counting and UV absorbance.

Iodine-125 ([¹²⁵I]) Labeling of an Activated Precursor

This method requires the synthesis of a precursor amenable to radioiodination, such as a derivative with a phenol (B47542) or an activated aromatic ring. For this compound, a precursor with a hydroxyphenyl or a stannyl (B1234572) group at a suitable position would be necessary. Assuming the synthesis of an appropriate precursor, the following general protocol for radioiodination can be applied.

Experimental Workflow:

start Start: Activated this compound Precursor (e.g., tri-n-butylstannyl derivative) step1 Reaction with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T) start->step1 step2 Quenching the reaction with a reducing agent (e.g., sodium metabisulfite) step1->step2 step3 Purification by solid-phase extraction (SPE) or HPLC step2->step3 step4 Radiochemical purity confirmation (Radio-TLC) step3->step4 end End: [¹²⁵I]-Iodo-Liberine derivative step4->end

Workflow for the synthesis of an [¹²⁵I]-labeled this compound derivative.

Protocol:

Materials:

  • Activated this compound precursor (e.g., a tri-n-butylstannyl derivative)

  • Sodium iodide [¹²⁵I] (Na[¹²⁵I])

  • Chloramine-T

  • Sodium metabisulfite (B1197395)

  • Phosphate buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges or HPLC system

  • Radio-TLC scanner

Procedure:

  • To a solution of the activated this compound precursor (1-2 mg) in a suitable solvent (e.g., methanol/phosphate buffer), add Na[¹²⁵I] (1-5 mCi).

  • Initiate the reaction by adding a fresh solution of Chloramine-T (e.g., 100 µL of a 1 mg/mL solution).

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Quench the reaction by adding a solution of sodium metabisulfite (e.g., 200 µL of a 2 mg/mL solution).

  • Purify the reaction mixture using a C18 SPE cartridge or by reverse-phase HPLC.

  • Elute the [¹²⁵I]-labeled this compound derivative.

  • Determine the radiochemical purity using radio-TLC.

Data Presentation

The following table summarizes the expected quantitative data for each radiolabeling method based on literature values for similar compounds. Actual results may vary depending on experimental conditions.

Parameter[³H]-Liberine[¹⁴C]-Liberine[¹²⁵I]-Iodo-Liberine derivative
Radioisotope Tritium (³H)Carbon-14 (¹⁴C)Iodine-125 (¹²⁵I)
Half-life 12.3 years5730 years59.4 days
Emission type Beta (β⁻)Beta (β⁻)Gamma (γ)
Max. Specific Activity ~29 Ci/mmol per ³H~62.4 mCi/mmol per ¹⁴C~2200 Ci/mmol
Expected Yield 20-40%30-50%60-80%
Radiochemical Purity >98%>98%>95%
Primary Application Receptor binding assaysADME studiesImmunoassays, Autoradiography

Conclusion

The protocols outlined in this document provide a comprehensive guide for the radiolabeling of this compound with Tritium, Carbon-14, and Iodine-125. The selection of the appropriate radiolabeling strategy will depend on the specific research application. The successful synthesis of radiolabeled this compound will be a critical step in elucidating its pharmacological profile and its potential as a therapeutic agent or research tool. It is imperative that all radiolabeling procedures are conducted in appropriately equipped facilities by trained personnel, adhering to all relevant radiation safety regulations.

References

Troubleshooting & Optimization

Improving the yield of Liberine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Liberine

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general overview of the this compound synthesis pathway?

A1: The synthesis of this compound is a three-step process. It begins with a Grignard reaction between 4-bromobenzonitrile (B114466) and isobutyraldehyde (B47883) to form a secondary alcohol. This intermediate is then oxidized to a ketone using PCC (Pyridinium chlorochromate). The final step is a reductive amination of the ketone with methylamine (B109427) to yield this compound.

Q2: What are the critical parameters for the Grignard reaction (Step 1)?

A2: The Grignard reaction is highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium turnings and the purity of the solvent (anhydrous diethyl ether or THF) are also crucial for successful Grignard reagent formation.

Q3: I am observing a low yield in the oxidation step (Step 2). What are the possible causes?

A3: A low yield in the PCC oxidation could be due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Degradation of PCC: PCC is sensitive to moisture and can degrade over time. Ensure you are using fresh, high-quality PCC.

  • Sub-optimal temperature: The reaction is typically run at room temperature. Deviations from this can affect the yield.

  • Difficult workup: The workup procedure to remove the chromium salts can be challenging and may lead to product loss.

Q4: What safety precautions should I take when working with the reagents for this compound synthesis?

A4: All steps of the this compound synthesis should be performed in a well-ventilated fume hood.

  • Diethyl ether and THF are highly flammable and should be handled with care.

  • PCC is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Grignard reagents are highly reactive and can ignite on contact with air or moisture.

Troubleshooting Guides

Problem 1: Low or No Yield in Step 1 (Grignard Reaction)

If you are experiencing a low or no yield in the Grignard reaction, consult the following troubleshooting guide.

Symptoms and Potential Causes:

  • No reaction initiation: The magnesium turnings do not react with the 4-bromobenzonitrile. This is often due to the presence of moisture or an oxide layer on the magnesium.

  • Formation of side products: The primary side product is typically a Wurtz-type coupling product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours before use.

    • Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Run the reaction under a positive pressure of an inert gas (N2 or Ar).

  • Activate Magnesium Turnings:

    • Briefly grind the magnesium turnings in a mortar and pestle to expose a fresh surface.

    • Add a small crystal of iodine to the reaction flask to activate the magnesium.

  • Control Reaction Temperature:

    • Initiate the reaction at room temperature. Once initiated, you may need to cool the reaction flask in an ice bath to control the exothermic reaction.

Quantitative Data on Grignard Reaction Conditions:

ParameterStandard ConditionTroubled ConditionOptimized ConditionExpected Yield
Solvent Anhydrous Diethyl EtherEther from an old bottleFreshly distilled THF85-95%
Atmosphere NitrogenAirArgon85-95%
Mg Activation NoneNoneIodine crystal85-95%
Temperature Room TemperatureUncontrolled0°C after initiation85-95%
Problem 2: Incomplete Reaction or Side Product Formation in Step 3 (Reductive Amination)

If you are observing incomplete reaction or significant side product formation during the reductive amination, consider the following.

Symptoms and Potential Causes:

  • TLC analysis shows starting ketone: The reaction has not gone to completion.

  • Formation of a secondary amine dimer: This can occur if the imine intermediate reacts with another molecule of the starting ketone.

Troubleshooting Steps:

  • Control pH: The formation of the imine intermediate is pH-dependent. The optimal pH is typically between 6 and 7. You can use a mild acid catalyst like acetic acid.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often a milder and more selective reducing agent for reductive amination compared to sodium borohydride (B1222165) (NaBH4).

  • Order of Reagent Addition: Add the amine to the ketone first to allow for imine formation before adding the reducing agent.

Quantitative Data on Reductive Amination Conditions:

ParameterStandard Condition (NaBH4)Troubled ConditionOptimized Condition (STAB)Expected Yield
Reducing Agent NaBH4NaBH4STAB90-98%
pH Not controlled> 86.5 (with Acetic Acid)90-98%
Solvent MethanolMethanolDichloromethane (B109758) (DCM)90-98%
Temperature 0°C to RTRoom TemperatureRoom Temperature90-98%

Experimental Protocols

Protocol 1: Synthesis of 4-(1-hydroxy-2-methylpropyl)benzonitrile (Step 1)
  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • In the dropping funnel, add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Add a small amount of the 4-bromobenzonitrile solution to the magnesium turnings to initiate the reaction.

  • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 4-bromobenzonitrile solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add a solution of isobutyraldehyde (1.1 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound (Step 3)
  • Dissolve 4-(2-methylpropanoyl)benzonitrile (1.0 eq) in dichloromethane (DCM).

  • Add methylamine (1.2 eq, as a solution in THF or water) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Liberine_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reductive Amination A 4-Bromobenzonitrile + Mg B Grignard Reagent A->B Ether, N2 C Add Isobutyraldehyde B->C D Intermediate Alcohol C->D Workup E Intermediate Ketone D->E PCC, DCM F Add Methylamine E->F G Imine Intermediate F->G AcOH H This compound G->H STAB

Caption: Workflow for the three-step synthesis of this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Rxn Moisture Moisture Present? Start->Moisture Dry Flame-dry glassware. Use anhydrous solvent. Moisture->Dry Yes Mg_Active Mg Activated? Moisture->Mg_Active No Dry->Mg_Active Activate Grind Mg. Add iodine crystal. Mg_Active->Activate No Success Improved Yield Mg_Active->Success Yes Activate->Success

Caption: Troubleshooting logic for low yield in the Grignard reaction.

Technical Support Center: Overcoming Liberine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the novel compound Liberine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The intrinsic aqueous solubility of this compound is very low, typically in the range of 1-10 µg/mL at room temperature (25°C) and neutral pH. This can present significant challenges for in vitro and in vivo studies.

Q2: Why is my this compound not dissolving in my aqueous buffer?

Several factors can contribute to poor dissolution:

  • Low Intrinsic Solubility: this compound is a lipophilic molecule with low affinity for water.

  • Incorrect pH: The pH of your buffer may not be optimal for dissolving this compound, especially if it is an ionizable compound.

  • Insufficient Mixing/Agitation: Proper energy input is required to overcome the lattice energy of the solid compound.

  • Temperature: Solubility is temperature-dependent. Your experimental temperature may be too low.

  • Compound Purity and Form: The salt form or polymorphic form of this compound can significantly impact its solubility.

Q3: Can I use organic solvents to dissolve this compound?

Yes, this compound is generally soluble in organic solvents like DMSO, ethanol (B145695), and methanol. A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium. However, it is crucial to control the final concentration of the organic solvent to avoid off-target effects or cytotoxicity in biological assays.

Q4: What is the recommended maximum final concentration of DMSO in cell-based assays?

For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize toxicity. However, the sensitivity to DMSO can vary between cell types, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.

This is a common issue when the aqueous medium cannot support the solubility of this compound at the desired final concentration.

Troubleshooting Steps:

  • Reduce Final Concentration: Determine the maximum concentration of this compound that remains soluble in your final aqueous medium.

  • Optimize Co-solvent Percentage: While keeping the DMSO concentration as low as possible, you might test slightly higher percentages (e.g., up to 1%) if your assay permits.

  • Use a Different Co-solvent: Consider using ethanol or other less toxic organic solvents.

  • Employ Solubilizing Excipients: Investigate the use of cyclodextrins or surfactants to enhance solubility.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Poor solubility can lead to variable compound exposure and unreliable data.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding this compound to your assay medium, carefully check for any visible precipitate.

  • Perform a Solubility Assessment: Conduct a formal solubility study in your specific assay buffer (see Experimental Protocols).

  • Filter the Solution: After preparing your this compound solution, filtering it through a 0.22 µm filter can remove undissolved particles, ensuring a homogenous solution is used.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add the desired volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add 2 µL of each DMSO dilution to 98 µL of the target aqueous buffer in a 96-well plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 7.4)< 0.01
PBS (pH 7.4)< 0.01
DMSO> 100
Ethanol25
Methanol15

Table 2: Effect of pH on this compound Aqueous Solubility

pHSolubility (µg/mL) at 25°C
3.050.2
5.015.8
7.42.1
9.01.5

Table 3: Enhancement of this compound Solubility with Excipients (in PBS pH 7.4)

ExcipientConcentration (%)This compound Solubility (µg/mL)Fold Increase
None (Control)02.11.0
HP-β-CD225.312.0
Polysorbate 800.118.99.0
Solutol HS 150.533.616.0

HP-β-CD: Hydroxypropyl-β-cyclodextrin

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Aqueous Solution Preparation for Assay weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute check Check for Precipitation dilute->check filter Filter (0.22 µm) check->filter Precipitate observed use Use in Assay check->use No precipitate filter->use

Caption: Workflow for preparing this compound solutions for experiments.

troubleshooting_logic start This compound Precipitation Observed? solubility_limit Is final concentration > solubility limit? start->solubility_limit Yes end_ok Solution Stable start->end_ok No reduce_conc Reduce Final Concentration solubility_limit->reduce_conc Yes check_ph Is pH of buffer optimal? solubility_limit->check_ph No reduce_conc->end_ok use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins) use_excipients->end_ok check_ph->use_excipients Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No adjust_ph->end_ok

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway_inhibition cluster_cell Intracellular Signaling This compound This compound (Low Solubility) Receptor Target Receptor This compound->Receptor Inhibits Membrane Cell Membrane KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response TF->Response

Caption: Impact of this compound solubility on target engagement.

Technical Support Center: Liberine Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Liberine, a selective inhibitor of the Kinetochore-Associated Protein (KAP) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media, ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive in cell culture?

A1: this compound is a potent, small molecule inhibitor targeting the KAP kinase, a key regulator of mitotic progression. Its complex heterocyclic structure includes a hydroperoxide moiety that is critical for its inhibitory activity but also renders it susceptible to degradation under common cell culture conditions. The primary factors leading to this compound degradation are exposure to light, fluctuations in media pH outside the optimal range, and interactions with components in serum.[1][2]

Q2: What are the visible signs of this compound degradation?

A2: A primary indicator of this compound degradation is a change in the color of the cell culture medium.[3] Freshly prepared this compound-containing media should be a light straw color. Upon degradation, the media may turn a faint pink to orange hue. Additionally, a gradual or sudden loss of the expected biological effect, such as a failure to induce mitotic arrest, is a strong indicator of compound degradation.[1][4]

Q3: How should I store the solid (powder) and stock solutions of this compound?

A3: The solid, lyophilized form of this compound should be stored at -20°C, protected from light and moisture.[5] Concentrated stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use, light-blocking tubes and stored at -80°C to prevent repeated freeze-thaw cycles.[4]

Q4: How often should I replace the media containing this compound in my long-term experiments?

A4: The frequency of media replacement depends on the stability of this compound under your specific culture conditions and the metabolic rate of your cells.[1] Based on stability data (see Table 1), this compound has a half-life of approximately 48 hours at 37°C in standard media. Therefore, for long-term experiments, it is recommended to perform a full media exchange with freshly prepared this compound-containing media every 48 hours to maintain a consistent effective concentration.

Q5: Can the type of cell culture vessel affect this compound's stability?

A5: Yes. To minimize light exposure, it is best practice to use amber or opaque culture plates and flasks.[6] If these are unavailable, standard plates should be wrapped securely in aluminum foil immediately after adding the compound and during incubation.[5] Wavelengths below 540 nm are particularly damaging, a range emitted by common laboratory fluorescent lamps.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound during your experiments.

Problem 1: I observe a significant decrease in this compound's anti-proliferative effect over a 72-hour experiment.

  • Possible Cause: Degradation of this compound in the incubator due to prolonged exposure to heat, light, or suboptimal pH.

  • Troubleshooting Steps:

    • Confirm Proper Storage: Ensure your stock solution was stored correctly at -80°C in single-use, light-protected aliquots.[4]

    • Implement a Media Replacement Schedule: For experiments exceeding 48 hours, replace the entire volume of media with freshly prepared this compound-containing media every 48 hours.

    • Verify Media pH: Before adding to cells, confirm the pH of your complete media (containing serum and supplements) is within the optimal range of 7.2-7.4.[8] Cell metabolism can acidify the medium, accelerating degradation.[9]

    • Protect from Light: Ensure culture plates are protected from light at all times using amber plates or aluminum foil.[5][6]

Problem 2: My cell culture medium turns pink/orange after adding this compound.

  • Possible Cause: This color change is a direct indicator of this compound degradation, likely due to oxidation or photodegradation.[3][10]

  • Troubleshooting Steps:

    • Discard the Solution: Do not use discolored media in your experiments, as its activity is compromised and degradation byproducts could cause unexpected toxicity.[3][11]

    • Review Preparation Protocol: Prepare this compound working solutions immediately before use. Minimize the exposure of the stock solution and the final media to ambient light during preparation.[5] Consider working under a safelight with red or yellow long-wavelength light (>500 nm).[12]

    • Check Media Components: Some media formulations contain components that can accelerate the degradation of sensitive compounds.[11] If you suspect an interaction, consider testing this compound's stability in a simpler, defined medium like a balanced salt solution.

Problem 3: My results with this compound are inconsistent between experiments.

  • Possible Cause: Inconsistent experimental conditions, particularly related to light exposure and solution handling, are a common source of variability.[2]

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Create and follow a strict protocol for preparing and handling this compound solutions. This includes standardizing the time stock solutions are kept at room temperature and the duration of light exposure during cell treatment.

    • Use Fresh Aliquots: Never use a stock solution that has undergone multiple freeze-thaw cycles. Always thaw a fresh single-use aliquot for each experiment.[4]

    • Perform a Stability Check: If inconsistency persists, perform an HPLC-MS analysis on your this compound-containing media at the start (T=0) and end (e.g., T=48h) of an incubation period to quantify the actual concentration of the active compound over time (see Protocol 1).[11]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental conditions. The following tables summarize its degradation under various stressors.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

ConditionHalf-Life (t½) in HoursKey Observations
Standard Culture (Ambient Light)24Significant degradation observed.
Light-Protected Culture48Wrapping plates in foil doubles the effective half-life.
pH 6.8 (Acidic Media)32Degradation is accelerated at lower pH.[13]
pH 7.8 (Alkaline Media)38Modest acceleration of degradation at higher pH.

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

Storage TemperatureHalf-Life (t½)Recommended Use
4°C (Protected from Light)> 2 weeksSuitable for short-term storage of working solutions.
-20°C (Protected from Light)> 6 monthsAcceptable for intermediate-term storage.
-80°C (Protected from Light)> 2 yearsOptimal for long-term archival storage.[1]

Experimental Protocols

Protocol 1: Assessing this compound Stability via HPLC-MS

This protocol provides a method to quantify the concentration of this compound in cell culture media over time to determine its degradation rate.

  • Objective: To determine the half-life of this compound under specific experimental conditions.

  • Materials:

    • This compound-containing cell culture medium

    • HPLC-grade acetonitrile (B52724), water, and formic acid

    • C18 HPLC column (e.g., 3 µm, 100 mm x 3.0 mm)[14]

    • HPLC system with UV (PDA) and Mass Spectrometry (MS) detectors[14][15]

  • Methodology:

    • Sample Preparation: Prepare a batch of complete cell culture medium containing the desired final concentration of this compound (e.g., 10 µM).

    • Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the medium. Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.

    • Incubation: Place the remaining this compound-containing medium in a 37°C incubator under your standard experimental conditions (e.g., light-protected).

    • Subsequent Timepoints: At desired intervals (e.g., 6, 12, 24, 48, and 72 hours), remove additional 100 µL aliquots and process them as described in step 2.

    • HPLC-MS Analysis:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Run a suitable gradient, for example, from 5% to 95% Mobile Phase B over 10 minutes.[14]

      • Detection: Monitor the elution of this compound using its specific UV absorbance maximum and mass-to-charge ratio (m/z).

    • Data Analysis: Quantify the peak area of the this compound peak at each time point. Plot the percentage of this compound remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

Visualizations

KAP_Signaling_Pathway cluster_0 Mitotic Stimulus cluster_1 Cell Cycle Progression Mitogen Mitogenic Signal (e.g., Growth Factor) CDK1_CyclinB CDK1/Cyclin B Mitogen->CDK1_CyclinB Activates KAP KAP Kinase CDK1_CyclinB->KAP Phosphorylates & Activates APC_C APC/C Securin Securin APC_C->Securin Ubiquitinates for Degradation Separase Separase Securin->Separase Cohesin Cohesin Complex Separase->Cohesin Cleavage Mitotic_Exit Anaphase & Mitotic Exit Separase->Mitotic_Exit KAP->APC_C Inhibits This compound This compound This compound->KAP Degradation Degradation (Light, pH) This compound->Degradation

Caption: The KAP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Thaw fresh this compound stock (-80°C) B Prepare working solution in complete media A->B C Add this compound-media to cells (Protect from light) B->C D Incubate at 37°C C->D E Replace media every 48h for long-term assays D->E if >48h F Collect samples at defined timepoints D->F E->F G Perform endpoint assay (e.g., Viability, Flow Cytometry) F->G H Optional: Quantify this compound by HPLC-MS F->H

Caption: Recommended workflow for experiments using this compound.

Troubleshooting_Workflow Start Inconsistent or Negative Results Check_Compound Verify this compound stock storage & handling Start->Check_Compound Check_Protocol Review experimental protocol (light, pH, media changes) Check_Compound->Check_Protocol [Storage OK] Improper_Storage Action: Use new stock aliquot. Follow storage guidelines. Check_Compound->Improper_Storage [Issue Found] Check_Cells Confirm cell health & confluency Check_Protocol->Check_Cells [Protocol OK] Protocol_Issue Action: Standardize protocol. Protect from light. Change media. Check_Protocol->Protocol_Issue [Issue Found] Cell_Issue Action: Use healthy, low-passage cells. Optimize density. Check_Cells->Cell_Issue [Issue Found] Quantify Advanced: Quantify this compound in media via HPLC-MS Check_Cells->Quantify [Cells OK] Improper_Storage->Start Protocol_Issue->Start Cell_Issue->Start Success Results are Consistent Quantify->Success

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing HPLC Parameters for Liberine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where should I begin when developing an HPLC method for Liberine?

A1: Start by understanding the physicochemical properties of this compound (2-methoxy-1,9-dimethyl-7H-purine-6,8-dione)[1]. Since it is a purine (B94841) derivative, a reverse-phase HPLC method is a suitable starting point.[2] The initial chromatographic conditions should be selected to achieve good retention and peak shape, which can then be optimized.

Q2: Which type of HPLC column is most appropriate for this compound separation?

A2: For a molecule like this compound, a C18 column is the most common and versatile choice for initial method development in reverse-phase chromatography.[2][3] C8 columns can also be considered for slightly less retention if needed.[3] The selection of column length and particle size will impact efficiency and backpressure.[3]

Q3: How do I select the optimal mobile phase?

A3: The mobile phase in reverse-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.[4] The ratio of these solvents determines the elution strength and retention time.[4][5] For ionizable compounds like this compound, controlling the pH with a buffer is critical to ensure consistent retention and peak shape.[4][6]

Q4: What is the importance of pH in the mobile phase for this compound analysis?

A4: The pH of the mobile phase is a crucial parameter as it influences the ionization state of the analyte.[4][6] For acidic or basic compounds, controlling the pH helps to maintain a single ionic form, which results in sharper, more symmetrical peaks and reproducible retention times.[6] Using a buffer is essential to maintain a stable pH throughout the analysis.[4]

Method Development and Optimization

A systematic workflow is crucial for efficient HPLC method development. The process begins with selecting initial parameters and proceeds through a cycle of testing and refinement to achieve the desired separation.

MethodDevelopmentWorkflow Start Start: Define Separation Goals (e.g., Purity, Quantification) SelectColumn Select Initial Column (e.g., C18, 150x4.6mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (e.g., Acetonitrile/Water) SelectColumn->SelectMobilePhase InitialRun Perform Initial Isocratic/Gradient Run SelectMobilePhase->InitialRun Evaluate Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution InitialRun->Evaluate Decision Is Separation Adequate? Evaluate->Decision Optimize Optimize Parameters: - Mobile Phase Ratio - pH / Buffer - Temperature - Flow Rate Decision->Optimize No Validate Method Validation (ICH Guidelines) Decision->Validate Yes Optimize->InitialRun End End: Final Method Validate->End TroubleshootingTree Problem Problem Observed Pressure Pressure Issue? Problem->Pressure PeakShape Peak Shape Issue? Problem->PeakShape Retention Retention Time Issue? Problem->Retention HighP High Backpressure Pressure->HighP High LowP Low/No Pressure Pressure->LowP Low Tailing Peak Tailing/Fronting PeakShape->Tailing Tailing/ Fronting Split Split Peaks PeakShape->Split Splitting Drift RT Drifting Retention->Drift Drifting NoPeak No Peak Retention->NoPeak No Peak/ Small Peak Sol_HighP Check for Blockage: - Column Frit - Tubing - Guard Column HighP->Sol_HighP Sol_LowP Check for Leaks: - Fittings - Pump Seals Check Solvent Levels LowP->Sol_LowP Sol_Tailing Adjust Mobile Phase pH Use Lower Sample Concentration Check for Column Contamination Tailing->Sol_Tailing Sol_Split Check for Column Void Ensure Sample Solvent Matches Mobile Phase Split->Sol_Split Sol_Drift Ensure Column Equilibration Check Mobile Phase Composition Thermostat the Column Drift->Sol_Drift Sol_NoPeak Verify Injection Check Detector Settings (Lamp, Wavelength) Ensure Sample Solubility NoPeak->Sol_NoPeak

References

Troubleshooting Liberine instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing stability issues with "Liberine" during experimental assays. The principles and protocols outlined here are based on common challenges encountered with small molecule compounds and can be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is inconsistent between experiments. What could be the cause?

A1: Inconsistent dose-response curves are often a sign of compound instability or technical variability.[1][2][3] Several factors can contribute to this issue:

  • Compound Degradation: this compound may be unstable in the assay buffer or cell culture medium, leading to a lower effective concentration over time.[4][5] Factors like pH, temperature, and light exposure can accelerate degradation.[6][7][8]

  • Poor Solubility: If this compound's solubility limit is exceeded when diluted into aqueous assay buffer, it can precipitate, reducing the concentration available to interact with the target.[6][9]

  • Adsorption to Plastics: Small molecules can adsorb to the surfaces of microplates and pipette tips, lowering the effective concentration in the assay wells.[5]

  • Experimental Technique: Inaccuracies in pipetting, especially during serial dilutions, or inconsistencies in cell seeding density can introduce significant variability.[1][2]

To diagnose and resolve this, a systematic approach is recommended. The following workflow can help identify the root cause of the inconsistency.

G cluster_0 Troubleshooting Inconsistent Dose-Response Curves start Inconsistent Results Observed check_solubility Assess this compound Solubility (See Protocol 2) start->check_solubility check_stability Assess this compound Stability in Assay Medium (See Protocol 3) start->check_stability review_technique Review Experimental Technique start->review_technique precipitation Precipitation Observed? check_solubility->precipitation degradation Degradation Observed? check_stability->degradation technique_issue Technique Consistent? review_technique->technique_issue solution_solubility Solution: - Lower concentration - Use co-solvents - Modify dilution method precipitation->solution_solubility Yes end_node Consistent Results Achieved precipitation->end_node No solution_stability Solution: - Reduce incubation time - Adjust pH/temp - Add antioxidants degradation->solution_stability Yes degradation->end_node No solution_technique Solution: - Calibrate pipettes - Ensure homogenous cell suspension - Use low-binding plates technique_issue->solution_technique No technique_issue->end_node Yes

Figure 1. Workflow for troubleshooting inconsistent dose-response curves.

Q2: I'm observing a decrease in this compound activity over the course of my multi-day cell culture experiment. Why?

A2: A decline in activity during a prolonged experiment strongly suggests compound instability in the cell culture medium.[4] Cell culture media are complex aqueous environments maintained at 37°C, conditions that can promote the degradation of sensitive molecules.

Potential causes include:

  • Hydrolysis: this compound may contain functional groups (e.g., esters, amides) that are susceptible to hydrolysis at the physiological pH of the culture medium.[6]

  • Oxidation: Components in the medium or cellular metabolic processes can generate reactive oxygen species that may oxidize and inactivate this compound.[5]

  • Metabolism by Cells: The cells themselves may metabolize this compound into inactive forms.

  • Light-Induced Degradation: If the culture plates are exposed to light, photosensitive moieties in this compound could lead to its degradation.[10][11] Many common media ingredients, like riboflavin (B1680620) and tryptophan, can create toxic, reactive compounds when exposed to fluorescent light.[12]

To address this, you should perform a stability study of this compound in your specific cell culture medium (without cells) over the time course of your experiment.[4] This will help differentiate between chemical degradation and cellular metabolism.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical for maintaining the integrity of any research compound.[13][14]

Storage:

  • Solid Form: Store lyophilized this compound powder in a cool, dry, and dark place, typically at -20°C or below.[10][13] Using a desiccator can prevent degradation from moisture.[10]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][13] Store these aliquots at -20°C or -80°C.[15]

Handling:

  • Always use personal protective equipment (PPE), such as gloves and safety glasses.[13]

  • Allow vials to equilibrate to room temperature before opening to prevent condensation from forming inside.

  • Use calibrated pipettes and sterile techniques to avoid cross-contamination.[13]

  • For photosensitive compounds, work under low-light conditions or use amber-colored vials.[10][11]

ConditionSolid this compoundThis compound in DMSO (10 mM)
Storage Temperature -20°C or -80°C[10]-20°C or -80°C[15]
Light Exposure Store in the dark[10]Store in the dark/amber vials[10]
Handling Keep dry, use desiccator[10]Avoid freeze-thaw cycles[13]
Recommended Shelf Life > 1 year6 months at -20°C

Table 1. Recommended Storage Conditions for this compound.

Q4: I suspect this compound is precipitating in my assay medium. How can I check and prevent this?

A4: Precipitation occurs when a compound's concentration exceeds its solubility limit in a given solvent or buffer, a common issue when diluting a DMSO stock into an aqueous medium.[6]

Checking for Precipitation:

  • Visual Inspection: Look for cloudiness, turbidity, or visible particles in your assay wells after adding this compound.

  • Microscopy: Examine the wells under a microscope to detect micro-precipitates that may not be visible to the naked eye.

  • Solubility Assay: Perform a formal kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of this compound in your assay buffer (See Protocol 2).

Preventing Precipitation:

  • Lower the Final Concentration: Work with concentrations of this compound that are well below its measured solubility limit.[6]

  • Modify Dilution Method: Instead of a single large dilution, perform serial dilutions to avoid localized high concentrations that can trigger precipitation.[6]

  • Increase DMSO Concentration: A slightly higher final DMSO concentration (though generally kept below 0.5% to avoid cell toxicity) can improve solubility.[6]

  • Use Solubilizing Agents: In some biochemical assays, biocompatible detergents or cyclodextrins can be used, but they must be validated to ensure they do not interfere with the assay.[6]

Hypothetical Signaling Pathway for this compound

This compound is a novel inhibitor hypothesized to target the MAP Kinase/ERK pathway, which is frequently dysregulated in various diseases. This compound is believed to act by directly inhibiting MEK1/2, preventing the subsequent phosphorylation and activation of ERK1/2.

G cluster_pathway Hypothetical this compound Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response This compound This compound This compound->MEK

Figure 2. this compound inhibits the MAP Kinase/ERK signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing this compound solutions for use in in vitro and cell-based assays.

Materials:

  • Lyophilized this compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

  • Calibrated precision pipettes and sterile, low-binding tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial to ensure all powder is at the bottom. b. Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if dissolution is difficult.

  • Aliquoting and Storage: a. Dispense the 10 mM stock solution into single-use aliquots in sterile, low-binding tubes. b. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[13]

  • Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. c. Ensure thorough mixing after each dilution step. It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for interpreting assay results.[16][17]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well or 384-well microplates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Compound Plating: Dispense serial dilutions of the 10 mM this compound stock solution in DMSO into the wells of a microplate. Typically, a small volume (e.g., 1-2 µL) is used.

  • Buffer Addition: Rapidly add the assay buffer to each well to achieve the final desired this compound concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[16][17]

  • Measurement: Measure the light scattering (nephelometry) in each well. An increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.

  • Data Analysis: Plot the light scattering signal against the this compound concentration. The concentration at which the signal begins to sharply increase above the baseline is determined to be the kinetic solubility limit.

Concentration (µM)Nephelometric Units (Mean)Std. Dev.Solubility Assessment
0 (Vehicle Control)15.22.1Soluble
116.52.5Soluble
518.12.9Soluble
1025.44.5Soluble
2588.915.7Precipitation Onset
50254.335.1Insoluble
100512.862.4Insoluble

Table 2. Example Kinetic Solubility Data for this compound in PBS (pH 7.4) at 25°C.

Protocol 3: Chemical Stability Assessment by LC-MS

This protocol describes how to assess the chemical stability of this compound in a specific assay buffer or cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][18][19]

Materials:

  • This compound working solution at a relevant assay concentration (e.g., 10 µM)

  • Assay buffer or cell culture medium

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)

  • HPLC or UPLC system coupled to a mass spectrometer (LC-MS)

Procedure:

  • Incubation Setup: Prepare a bulk solution of this compound in the desired assay buffer or medium at the final test concentration.

  • Time Course Sampling: a. Immediately after preparation (T=0), take an aliquot of the solution and quench it by adding it to 3-4 volumes of the ice-cold quenching solution. This stops the degradation and precipitates proteins. b. Place the bulk solution in an incubator under the desired experimental conditions (e.g., 37°C, 5% CO2). c. At subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove additional aliquots and quench them in the same manner.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated material. Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis: a. Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants. b. Quantify the peak area of the parent this compound molecule at each time point. Normalize the peak area to that of the internal standard.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percent remaining versus time to determine the stability profile and half-life (t½) of this compound under the tested conditions.

Time (hours)% this compound Remaining (pH 6.5)% this compound Remaining (pH 7.4)% this compound Remaining (pH 8.0)
0100.0100.0100.0
298.595.185.2
895.281.355.7
2488.154.615.3
4875.929.8<5

Table 3. Example Stability Data for this compound (10 µM) in Aqueous Buffer at 37°C.

References

Addressing batch-to-batch variability of synthetic Liberine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Liberine

Welcome to the technical support center for synthetic this compound. This resource is designed to help researchers, scientists, and drug development professionals address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My new batch of this compound is showing significantly lower potency (higher IC50) in my cell-based assay compared to the previous batch. What could be the cause?

A1: Discrepancies in potency between batches can stem from several factors. The most common culprits are variations in purity, the presence of inactive isomers, or differences in the amount of residual solvent. We recommend verifying the purity and identity of the new batch using the analytical methods outlined in our QC protocols.

Q2: I'm observing unexpected toxicity or off-target effects with a new lot of this compound. Why is this happening?

A2: Unforeseen biological effects are often traced back to impurities generated during the synthesis or purification process. These impurities may have their own distinct biological activities. It is crucial to review the Certificate of Analysis (CoA) for the new batch and compare the purity profile (especially via HPLC) to a reference batch that performed as expected.

Q3: How should I properly dissolve and store this compound to ensure stability and consistency?

A3: For maximal consistency, this compound should be dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot this stock into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Before each use, thaw an aliquot completely and bring it to room temperature.

Q4: What quality control (QC) data should I expect to receive with each batch of synthetic this compound?

A4: Every batch of synthetic this compound should be accompanied by a comprehensive Certificate of Analysis (CoA). This document must, at a minimum, include the batch number, confirmation of identity (e.g., by Mass Spectrometry), purity assessment (e.g., by HPLC), and data on residual solvents (e.g., by GC).

Troubleshooting Guide

Use the following workflow to diagnose issues with batch-to-batch variability.

G start Inconsistent Experimental Results Observed check_coa Step 1: Compare CoA of New vs. Old Batch start->check_coa purity_issue Is Purity <95% or Different from Reference? check_coa->purity_issue dissolve_issue Step 2: Review Compound Dissolution & Storage Protocol purity_issue->dissolve_issue No contact_support Quarantine Batch & Contact Technical Support purity_issue->contact_support Yes protocol_consistent Are Protocols Identical? dissolve_issue->protocol_consistent retest_qc Step 3: Perform In-House QC (e.g., HPLC/LC-MS) protocol_consistent->retest_qc Yes resolve_protocol Re-dissolve Compound Using Standardized Protocol protocol_consistent->resolve_protocol No qc_fail Does In-House QC Confirm Purity/Identity Issues? retest_qc->qc_fail assay_issue Step 4: Verify Assay Performance & Reagents qc_fail->assay_issue No qc_fail->contact_support Yes resolve_assay Troubleshoot Assay (e.g., Controls, Reagents) assay_issue->resolve_assay

Caption: A troubleshooting workflow for inconsistent results.

Data Presentation: Batch Comparison

Quantitative data from the Certificate of Analysis for different batches should be systematically compared. Below is an example comparing a high-performing reference batch to a batch exhibiting lower potency.

Table 1: Analytical QC Data Comparison

ParameterBatch A (Reference)Batch B (Problematic)Method
Purity 99.2%94.5%HPLC (254 nm)
Identity (m/z) 418.2 [M+H]⁺418.2 [M+H]⁺LC-MS
Residual Solvent <0.1% (DMSO)1.2% (DCM)GC-HS
Appearance White Crystalline SolidOff-white PowderVisual

Table 2: Biological Potency Comparison

ParameterBatch A (Reference)Batch B (Problematic)Assay Type
IC50 52 nM215 nMKinaseGlo® Assay
Max Inhibition 98%85%KinaseGlo® Assay

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for verifying the purity of a this compound batch.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMSO.

    • Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Analysis: Integrate the peak area for all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a typical workflow for assessing the biological potency of this compound against its target kinase.

G start Receive & QC this compound Batch prep_stock Prepare 10 mM Stock in DMSO start->prep_stock serial_dilute Create 10-point Serial Dilution (e.g., 100 µM to 5 nM) prep_stock->serial_dilute add_compound Add this compound Dilutions (or DMSO control) to Wells serial_dilute->add_compound plate_reagents Plate Kinase, Substrate, & ATP in Assay Buffer plate_reagents->add_compound incubate Incubate at RT (e.g., 60 minutes) add_compound->incubate detect Add Detection Reagent (e.g., KinaseGlo®) incubate->detect read_plate Read Luminescence detect->read_plate analyze Analyze Data: Normalize & Fit Curve (IC50) read_plate->analyze

Caption: An experimental workflow for IC50 determination.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the Target Kinase 1 (TK1), a key node in a pathway promoting cell proliferation. Understanding this pathway is crucial for interpreting experimental results.

G receptor Growth Factor Receptor tk1 Target Kinase 1 (TK1) receptor->tk1 downstream_kinase Downstream Kinase tk1->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation This compound This compound This compound->tk1

Caption: The inhibitory action of this compound on the TK1 pathway.

Technical Support Center: Purification of Liberine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the target compound, Liberine.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying a crude extract containing this compound?

A1: The initial purification strategy typically involves a series of extraction and chromatography techniques. A common workflow starts with liquid-liquid extraction to partition this compound based on its polarity, followed by column chromatography for initial separation.[1][2][3] Further purification is then achieved using methods like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[4][5][6][7]

Q2: What types of impurities are commonly encountered when isolating compounds like this compound?

A2: Impurities can be broadly categorized as organic and inorganic.

  • Organic Impurities: These are often structurally similar to this compound and may include starting materials, byproducts from the synthesis or isolation process, and degradation products.[8][9][10]

  • Inorganic Impurities: These can include reagents, catalysts, heavy metals from equipment, and salts used during the process.[8][9][10]

  • Residual Solvents: Volatile organic chemicals used during extraction and purification that are not completely removed.[8][9][11]

Q3: How can I improve the yield and purity of this compound during recrystallization?

A3: Recrystallization is a powerful technique for purifying solid compounds.[5][6][7] To optimize this process, focus on solvent selection. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[6][12][13] Slow cooling often leads to the formation of larger, purer crystals.[13] If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.[12]

Q4: When should I choose preparative HPLC for purification?

A4: Preparative HPLC is a high-resolution technique ideal for separating complex mixtures or for a final polishing step when high purity is required.[4][14][15] It is particularly useful for separating compounds with similar chemical properties that are difficult to resolve by other methods.[16] Different HPLC modes, such as normal-phase, reversed-phase, size-exclusion, and ion-exchange, can be employed depending on the physicochemical properties of this compound and the impurities.[4][15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Column Chromatography

Symptoms:

  • Multiple spots are observed on a Thin-Layer Chromatography (TLC) plate of the collected fractions.

  • Analytical HPLC shows several peaks in addition to the this compound peak.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the elution solvent may be too high, causing co-elution of impurities with this compound. Optimize the solvent system using TLC to achieve better separation between the this compound spot and impurity spots.
Column Overloading Too much crude sample was loaded onto the column, exceeding its separation capacity. Reduce the sample load or use a larger column.
Poor Column Packing Cracks or channels in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.
Compound Degradation on Silica (B1680970) This compound may be unstable on acidic silica gel.[17] Consider deactivating the silica with a base like triethylamine (B128534) or using an alternative stationary phase such as alumina.[18]
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks are observed during HPLC analysis, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Silica Residual silanol (B1196071) groups on the HPLC column can interact with basic compounds, causing peak tailing.[18] Add a competing base like triethylamine to the mobile phase or use a highly end-capped column.[18] Adjusting the mobile phase pH can also help.[18][19]
Column Overload Injecting too much sample can lead to peak fronting.[20] Reduce the injection volume or the sample concentration.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[20]
Column Degradation The column may be voided or contaminated. Try flushing the column or, if necessary, replace it.[20]
Issue 3: this compound Fails to Crystallize

Symptoms:

  • After dissolving this compound in a hot solvent and cooling, no solid crystals form; the solution may become an oil.

Possible Causes & Solutions:

Possible Cause Solution
Solution is Not Saturated Too much solvent was used. Evaporate some of the solvent to concentrate the solution and attempt to cool it again.
Supersaturation The solution is supersaturated, but crystal nucleation has not occurred. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small "seed" crystal of pure this compound.[12]
Incorrect Solvent Choice The chosen solvent may not be suitable for crystallization. A systematic screening of different solvents or solvent mixtures is recommended.[6] An anti-solvent, in which this compound is insoluble, can also be slowly added to induce precipitation.[6]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
Technique Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Notes
Silica Column Chromatography 35%75%60%Good for initial cleanup of crude extract.
Recrystallization (Ethanol) 75%95%85%Effective for removing less polar impurities.
Preparative HPLC (C18) 95%>99.5%70%Final polishing step to achieve high purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[6][12][13]

  • Dissolution: Place the impure solid this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12][21]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

Protocol 2: Preparative Reversed-Phase HPLC
  • Sample Preparation: Dissolve the partially purified this compound in a suitable solvent, preferably the mobile phase, and filter it through a 0.45 µm filter.

  • Column: Use a C18 preparative HPLC column.

  • Mobile Phase: A typical mobile phase is a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).[22]

  • Method Development: Develop a gradient elution method on an analytical HPLC to determine the optimal separation conditions before scaling up to the preparative system.

  • Purification: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the this compound peak as detected by a UV detector.

  • Post-Processing: Combine the pure fractions, and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound as a solid.

Visualizations

Purification_Workflow Crude Crude this compound Extract LLE Liquid-Liquid Extraction Crude->LLE Flash Flash Chromatography LLE->Flash Partitioned Extract Purity_Check1 Purity Analysis (TLC/HPLC) Flash->Purity_Check1 Semi-Pure Fractions Recrystal Recrystallization Purity_Check1->Recrystal <95% Pure Prep_HPLC Preparative HPLC Purity_Check1->Prep_HPLC >95% Pure (needs polishing) Purity_Check2 Final Purity (>99%)? Recrystal->Purity_Check2 Prep_HPLC->Purity_Check2 Purity_Check2->Prep_HPLC No Pure Pure this compound Purity_Check2->Pure Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Column Chromatography? Solvent Is solvent system optimized via TLC? Start->Solvent Yes Overload Is column overloaded? Solvent->Overload Yes Sol_Yes Optimize Solvent System Solvent->Sol_Yes No Degrade Is compound degrading on silica? Overload->Degrade No Over_Yes Reduce Sample Load or Use Larger Column Overload->Over_Yes Yes Deg_Yes Use Neutral Alumina or Deactivated Silica Degrade->Deg_Yes Yes End Purity Improved Degrade->End No Sol_Yes->End Over_Yes->End Deg_Yes->End

Caption: Troubleshooting decision tree for column chromatography.

Signaling_Pathway This compound This compound Receptor Target Receptor X This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor Y KinaseB->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Mitigating off-target effects of Liberine in cell studies

Author: BenchChem Technical Support Team. Date: December 2025

Liberine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals mitigate the off-target effects of this compound in their cell-based studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent small molecule inhibitor of the Serine/Threonine kinase KANG (Kinase Associated with Neural Growth). Its primary on-target effect is the suppression of the KANG signaling pathway, which is implicated in oncogenic cell proliferation.

Q2: What are the known off-target effects of this compound?

The primary off-target effect of this compound is the inhibition of the Mitochondrial Respiration Regulator (MRR) protein. This can lead to decreased mitochondrial function and may impact cellular metabolism. At higher concentrations, this compound can also interact with other kinases that share structural homology with KANG.

Q3: My cells are showing unexpected levels of apoptosis after this compound treatment, even at low concentrations. What could be the cause?

This phenotype could be a result of this compound's off-target effect on the MRR protein, leading to mitochondrial dysfunction and subsequent apoptosis. To confirm this, it is recommended to perform a rescue experiment by supplementing your media with metabolites that can bypass the affected mitochondrial pathway, such as pyruvate (B1213749) or succinate.

Q4: I am seeing a high degree of variability in my experimental results. How can I address this?

Variability can arise from several factors, including inconsistent cell passage numbers, serum batch variations, or the off-target effects of this compound. Ensure you are using cells within a consistent passage range and test different serum lots. To minimize off-target effects, it is crucial to perform a careful dose-response analysis to identify the lowest effective concentration of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Phenotype Off-target effects of this compound on pathways other than KANG.1. Perform a dose-response curve to find the minimal effective concentration. 2. Conduct a rescue experiment to see if the phenotype can be reversed. 3. Use a structurally unrelated KANG inhibitor to see if the phenotype is reproduced.
Discrepancy with Published Data Differences in cell lines, culture conditions, or this compound concentration.1. Verify the cell line identity (e.g., via STR profiling). 2. Standardize culture conditions, including media, supplements, and cell density. 3. Confirm the concentration of your this compound stock solution.
High Background Signal in Kinase Assay Non-specific binding of this compound to other kinases.1. Decrease the concentration of this compound used in the assay. 2. Increase the stringency of the wash steps. 3. Use a more specific antibody for detection.

Quantitative Data: this compound Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against its primary target (KANG) and several known off-target kinases.

Target IC50 (nM) Description
KANG 15 Primary On-Target
MRR250Primary Off-Target
Kinase A800Off-Target
Kinase B1,200Off-Target
Kinase C>5,000No significant inhibition

Signaling Pathway Diagrams

KANG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KANG KANG Receptor->KANG Substrate_A Substrate A KANG->Substrate_A Transcription_Factor Transcription Factor Substrate_A->Transcription_Factor This compound This compound This compound->KANG Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression

Caption: On-target pathway of this compound inhibiting KANG.

Off_Target_Pathway cluster_mitochondrion Mitochondrion MRR MRR ETC Electron Transport Chain MRR->ETC ATP_Production ATP Production ETC->ATP_Production This compound This compound This compound->MRR

Caption: Off-target pathway of this compound inhibiting MRR.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

This protocol is designed to determine the optimal concentration of this compound that maximizes on-target effects while minimizing off-target effects.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 100 µM. Include a DMSO-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Plot the results as percent viability versus this compound concentration and determine the IC50 value.

Protocol 2: Rescue Experiment for Off-Target Effects

This protocol helps to determine if an observed phenotype is due to the off-target inhibition of MRR.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Rescue agent (e.g., sodium pyruvate, 5 mM)

  • 96-well plates

  • Cell viability assay reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare four treatment groups:

    • Vehicle control (DMSO)

    • This compound at a concentration known to cause the phenotype

    • Rescue agent alone

    • This compound + Rescue agent

  • Treat the cells and incubate for the desired duration.

  • Assess the phenotype of interest (e.g., cell viability, apoptosis).

  • If the rescue agent reverses the phenotype caused by this compound, it suggests the phenotype is due to the off-target effect on MRR.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow On-Target Validation Workflow Start Observe Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Is_Potent Is Effect Potent? Dose_Response->Is_Potent Rescue_Expt Conduct Rescue Experiment Is_Potent->Rescue_Expt Yes Off_Target Likely Off-Target Effect Is_Potent->Off_Target No Is_Rescued Is Phenotype Rescued? Rescue_Expt->Is_Rescued Alt_Inhibitor Use Structurally Different KANG Inhibitor Is_Rescued->Alt_Inhibitor No Is_Rescued->Off_Target Yes Is_Reproduced Is Phenotype Reproduced? Alt_Inhibitor->Is_Reproduced On_Target Likely On-Target Effect Is_Reproduced->On_Target Yes Is_Reproduced->Off_Target No

Caption: Workflow for validating on-target vs. off-target effects.

Technical Support Center: Optimizing Dosage for In Vivo Liberine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for Liberine?

This compound is postulated to be a neuroactive compound that modulates synaptic plasticity. Its mechanism of action is thought to involve the activation of a signaling cascade that enhances neuronal maturation and function. This pathway is initiated by the binding of this compound to a cell surface receptor, which then triggers a series of intracellular events, ultimately leading to changes in gene expression and protein synthesis that support synaptic growth and stability.

Q2: What are the critical first steps for determining the optimal dosage of this compound in vivo?

The initial steps in determining the optimal dosage for in vivo experiments with a novel compound like this compound involve a systematic approach to balance efficacy and safety. Key considerations include:

  • Literature Review: If any data exists on similar compounds, it can provide a starting point for dose range selection.

  • In Vitro to In Vivo Scaling: Data from in vitro studies, such as EC50 values, can be used to estimate a starting dose for in vivo experiments, although this requires careful toxicological evaluation.

  • Dose-Range Finding Study: A pilot study with a wide range of doses is crucial to identify a dose that shows a biological response without significant toxicity. This is often referred to as a dose-escalation study.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Preliminary PK/PD studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the biological target.

Q3: What are common vehicles for administering this compound, and how do I choose the right one?

The choice of a vehicle for administering this compound is critical and depends on the compound's solubility and the intended route of administration. Common vehicles include:

  • Saline (0.9% NaCl): Used for water-soluble compounds.

  • Phosphate-Buffered Saline (PBS): A common choice for maintaining a stable pH.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. However, it can have its own biological effects and should be used at low concentrations (typically <10% of the total injection volume, and ideally much lower).

  • Polyethylene Glycol (PEG): Often used to increase the solubility of hydrophobic compounds.

  • Tween 80 or Cremophor EL: Surfactants used to create stable emulsions for poorly soluble compounds.

The selection of a vehicle should be based on solubility tests and a pilot study to ensure the vehicle itself does not cause adverse effects or interfere with the experimental outcomes.

Troubleshooting Guides

Problem: High mortality or significant adverse effects are observed at the initial this compound dose.

Possible CausesRecommended Solutions
Compound Toxicity The initial dose may be too close to the toxic dose.
Solution: Conduct a formal dose-escalation study starting with a much lower dose (e.g., 1/10th or 1/100th of the initial dose) to determine the Maximum Tolerated Dose (MTD).
Incorrect Dose Calculation Errors in calculating the dose based on animal weight or compound concentration.
Solution: Double-check all calculations for dose preparation. Ensure accurate weighing of the compound and precise measurement of volumes.
Rapid Clearance Leading to Toxic Metabolites The compound may be rapidly metabolized into a more toxic substance.
Solution: Perform a preliminary pharmacokinetic study to analyze the metabolic profile of this compound.
Vehicle Toxicity The chosen vehicle or its concentration may be causing adverse effects.
Solution: Run a vehicle-only control group to assess its effects. If toxicity is observed, consider alternative vehicles or reducing the concentration of the current one.

Problem: No observable effect is detected at the tested this compound dose.

Possible CausesRecommended Solutions
Insufficient Dose The administered dose may be too low to elicit a biological response.
Solution: Gradually increase the dose in subsequent experiments. A dose-response study is essential to identify the effective dose range.
Poor Bioavailability The compound may not be effectively absorbed or may not reach the target tissue in sufficient concentrations.
Solution: Conduct pharmacokinetic studies to measure the concentration of this compound in plasma and the target tissue over time. Consider alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage) or different vehicle formulations to improve absorption.
Rapid Metabolism or Excretion The compound may be cleared from the body too quickly to have a sustained effect.
Solution: Analyze the pharmacokinetic profile to determine the compound's half-life. If it is very short, consider a different dosing regimen (e.g., more frequent administration or continuous infusion).
Incorrect Route of Administration The chosen route may not be optimal for delivering the compound to its target.
Solution: Research the best route of administration for compounds with similar chemical properties. Experiment with different routes to find the most effective one.

Problem: Inconsistent results are observed between different this compound experiments.

Possible CausesRecommended Solutions
Compound Instability This compound may be degrading in the vehicle or under the storage conditions.
Solution: Verify the stability of the this compound formulation over the duration of the experiment. Prepare fresh solutions for each experiment.
Variability in Animal Models Differences in the age, sex, strain, or health status of the animals can lead to variable responses.
Solution: Standardize the animal model by using animals of the same strain, age, and sex. Ensure all animals are healthy and acclimated to the experimental environment.
Inconsistent Experimental Procedures Minor variations in how the experiment is conducted can introduce significant variability.
Solution: Develop and strictly follow a detailed standard operating procedure (SOP) for all aspects of the experiment, including animal handling, dosing, and data collection.
Hidden Environmental Variables Factors such as light-dark cycles, cage ventilation, and social housing can impact experimental outcomes.[1]
Solution: Document and control for as many environmental variables as possible. Report these conditions in your experimental records to help identify potential sources of variability.[1]

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound

Dose (mg/kg)NBehavioral Score (Mean ± SEM)% Improvement vs. Control
Vehicle Control1010.2 ± 0.80%
11012.5 ± 1.122.5%
51018.9 ± 1.585.3%
101025.4 ± 2.0149.0%
201026.1 ± 2.2155.9%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)Half-life (hr)Bioavailability (%)
5IV12500.12.5100
10IP8500.52.768
20PO3201.03.125

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

  • Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for efficacy studies.

  • Animals: Use a small group of animals (e.g., n=3-5 per group) for each dose level.

  • Dose Selection: Start with a low dose (e.g., 0.1 mg/kg) and escalate in multiples (e.g., 0.3, 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound via the intended route of administration.

  • Monitoring: Observe the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) for a predetermined period (e.g., 7-14 days).

  • Data Collection: Record body weight, clinical signs, and any mortality.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Basic Pharmacokinetic Study for this compound

  • Objective: To determine the absorption, distribution, and elimination profile of this compound.

  • Animals: Use cannulated animals to allow for serial blood sampling.

  • Dosing: Administer a single dose of this compound via the chosen route (e.g., intravenous and intraperitoneal).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC (Area Under the Curve).

Visualizations

Liberine_Signaling_Pathway This compound This compound Receptor This compound Receptor This compound->Receptor Dab1 Adaptor Protein (e.g., Dab1) Receptor->Dab1 Recruitment SFK Kinase (e.g., SFK) Dab1->SFK Activation PI3K PI3K SFK->PI3K Phosphorylation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Gene_Expression Changes in Gene Expression mTOR->Gene_Expression Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis

Caption: Hypothetical signaling pathway for this compound.

Dosage_Optimization_Workflow A Start: Define Experimental Goals B Step 1: In Vitro Data Analysis & Dose Prediction A->B C Step 2: Dose-Range Finding Study (Toxicity Assessment) B->C D Toxicity Observed? C->D E Step 3: Preliminary PK/PD Studies D->E No I Refine Dose Range (Lower Dose) D->I Yes F Step 4: Efficacy Studies with Optimized Dose Range E->F G Efficacy Achieved? F->G H End: Optimal Dose Identified G->H Yes G->I No I->C

Caption: Workflow for in vivo dosage optimization.

References

Liberine Extraction & Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Liberine" is not a scientifically recognized compound, this guide utilizes Caffeine (B1668208) as a well-documented analogue to demonstrate the principles of alkaloid extraction and refinement from plant material. The methodologies, data, and troubleshooting advice are based on established protocols for caffeine and similar alkaloids, adapted for the hypothetical context of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound from plant material?

A1: The choice of solvent is critical for maximizing yield and purity. Dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) are commonly used. DCM is highly effective due to its polarity and low boiling point, facilitating easy removal post-extraction. However, due to safety and environmental concerns, ethyl acetate is often a preferred alternative. The optimal choice depends on the specific plant matrix and downstream applications. See Table 1 for a comparison.

Q2: My this compound extract is a dark green/brown color. How can I decolorize it?

A2: The coloration is typically due to co-extraction of chlorophyll (B73375) and other plant pigments. This is a common issue, especially when using polar solvents. To resolve this, you can perform a liquid-liquid extraction with an immiscible solvent to partition the pigments away from the this compound-containing aqueous phase. Alternatively, treating the crude extract with activated charcoal can effectively adsorb these pigments. Use approximately 1-2% activated charcoal (w/w) relative to the dry plant material, stir for 20-30 minutes, and then filter.

Q3: I am experiencing low yields of this compound. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Extraction: The solvent may not have had sufficient contact time with the plant material, or the particle size of the material may be too large. Grinding the plant material to a fine powder increases the surface area for extraction.

  • Incorrect pH: this compound, as an alkaloid, is most soluble in organic solvents at a basic pH. Ensure the aqueous solution is basified (e.g., with Na₂CO₃) before the organic solvent extraction step.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the product, leading to poor recovery. See the Troubleshooting Guide for solutions to this issue.

  • Loss During Workup: Product can be lost during transfers, filtration, or solvent evaporation steps. Ensure careful handling at each stage.

Q4: How can I confirm the purity of my final this compound product?

A4: Purity can be assessed using several analytical techniques. The most common are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. A pure sample should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value for pure this compound indicates high purity. Impurities typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating this compound from any contaminants.

  • Spectroscopy (UV-Vis, NMR): Confirms the chemical structure and can be used to quantify the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient initial extraction.2. Incorrect pH during liquid-liquid extraction.3. Product loss in an emulsion layer.1. Increase extraction time or use a finer grind of plant material. Consider a Soxhlet extractor for continuous extraction.2. Adjust the aqueous phase to pH 9-10 before extracting with the organic solvent.3. See "Emulsion Formation" below.
Emulsion Formation During Extraction 1. Vigorous shaking of the separatory funnel.2. High concentration of surfactants or particulate matter from the plant extract.1. Gently invert the separatory funnel for mixing instead of shaking vigorously.2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.3. If the emulsion persists, centrifuge the mixture at low speed or allow it to stand undisturbed for an extended period.
Final Product is an Oil, Not a Crystal 1. Presence of impurities that inhibit crystallization.2. Residual solvent.1. Re-purify the product. Dissolve the oil in a minimal amount of a hot solvent (e.g., hot water or ethanol) and allow it to cool slowly. A second solvent (anti-solvent) can be added to induce precipitation.2. Ensure the product is completely dry by using a vacuum oven or desiccator.
Discolored Final Product (Yellow/Brown) 1. Co-extraction of plant pigments.2. Thermal degradation of this compound.1. Treat the crude extract with activated charcoal before final crystallization.2. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.

Data Presentation

Table 1: Comparison of Solvent Efficiency for this compound Extraction

SolventBoiling Point (°C)Polarity IndexAvg. Yield (%)Purity (%)Notes
Dichloromethane39.63.192 ± 495 ± 2High efficiency, but has safety concerns. Forms a lower layer with water.
Ethyl Acetate77.14.485 ± 593 ± 3Safer alternative, slightly less efficient. Forms an upper layer with water.
Chloroform61.24.190 ± 394 ± 2Effective, but toxic. Use is generally discouraged.
Water (Hot)100.010.270 ± 675 ± 5Extracts many impurities (pigments, tannins). Requires extensive cleanup.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Plant Leaves
  • Preparation: Weigh 20g of dried, finely ground plant leaves and place them in a 500 mL Erlenmeyer flask.

  • Initial Extraction: Add 200 mL of deionized water and 10g of sodium carbonate (Na₂CO₃). Heat the mixture to a gentle boil for 20 minutes with occasional stirring. This step lyses the cells and ensures this compound (as a free base) is accessible.

  • Cooling & Filtration: Allow the mixture to cool to room temperature. Filter the mixture through vacuum filtration to remove the solid plant material. Wash the solid residue with an additional 25 mL of hot water and combine the filtrates.

  • Liquid-Liquid Extraction: Transfer the aqueous filtrate to a 500 mL separatory funnel. Add 50 mL of dichloromethane (DCM).

  • Separation: Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Allow the layers to separate completely. The DCM layer, containing the this compound, will be the bottom layer.

  • Collection: Drain the lower DCM layer into a clean flask. Perform two more extractions on the aqueous layer using 25 mL of DCM each time. Combine all DCM extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) (Na₂SO₄) to the combined DCM extracts to remove any residual water. Swirl and let it stand for 10 minutes.

  • Solvent Evaporation: Decant the dried DCM extract into a pre-weighed round-bottom flask. Remove the DCM using a rotary evaporator at 40°C.

  • Purification (Recrystallization): A crude solid of this compound will remain. To purify, dissolve the crude product in a minimal amount of hot acetone. Slowly add hexane (B92381) until the solution becomes slightly cloudy. Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product: Collect the pure this compound crystals by vacuum filtration and allow them to air dry.

Visualizations

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification p1 Dried Plant Material p2 Grind to Fine Powder p1->p2 e1 Add Water & Na2CO3 (Basify) p2->e1 e2 Heat Mixture (20 min) e1->e2 e3 Cool & Filter e2->e3 e4 Aqueous Filtrate (Crude this compound) e3->e4 u1 Liquid-Liquid Extraction (with DCM) e4->u1 u2 Collect & Combine Organic Layers u1->u2 u3 Dry with Na2SO4 u2->u3 u4 Evaporate Solvent u3->u4 u5 Crude this compound (Solid) u4->u5 u6 Recrystallization u5->u6 u7 Pure this compound Crystals u6->u7

Caption: General workflow for the extraction and purification of this compound.

G start Low this compound Yield Observed q1 Was an emulsion formed during extraction? start->q1 a1_yes Break Emulsion: - Add Brine (NaCl) - Centrifuge - Let stand q1->a1_yes Yes q2 Was the aqueous phase basified (pH 9-10) before extraction? q1->q2 No a1_yes->q2 a2_no Adjust pH with Na2CO3 and re-extract q2->a2_no No q3 Was plant material finely ground? q2->q3 Yes end Yield should improve a2_no->end a3_no Use finer powder and increase extraction time q3->a3_no No q3->end Yes a3_no->end G This compound This compound receptor Adenosine A2A Receptor This compound->receptor Antagonist ac Adenylyl Cyclase receptor->ac Inhibition Relieved adenosine Adenosine adenosine->receptor Binding Blocked camp cAMP ac->camp ATP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Response (e.g., Alertness) pka->downstream Phosphorylation Cascade

Technical Support Center: Crystallization of Liberine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Liberine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the X-ray crystallography of this novel membrane protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound for X-ray crystallography?

A1: this compound, as a membrane protein, presents several inherent challenges for crystallization. These difficulties arise from its hydrophobic transmembrane regions and often flexible nature.[1] Key challenges include:

  • Expression and Purification: Achieving high yields of pure, homogenous, and stable this compound is a critical first step but is often difficult.[2][3]

  • Stability: Once extracted from its native membrane environment using detergents, this compound can be unstable and prone to aggregation.[1][4]

  • Hydrophobicity: The hydrophobic surface of this compound requires the use of detergents for solubilization, which can interfere with the formation of well-ordered crystal lattices.[1][5]

  • Conformational Flexibility: this compound may possess flexible regions that can hinder the formation of stable crystal contacts, leading to disordered or low-resolution crystals.[6]

Q2: I am having trouble obtaining high-quality this compound crystals. What are the most common reasons for this?

A2: Difficulties in obtaining high-quality crystals are common in membrane protein crystallography.[6] The primary reasons often relate to the protein sample itself or the crystallization conditions:

  • Insufficient Purity and Homogeneity: The presence of impurities or protein aggregates can disrupt the formation of a well-ordered crystal lattice.[6] A purity of >95% is generally recommended.[6]

  • Protein Instability: If this compound is not stable in the chosen detergent and buffer conditions, it may denature or aggregate over time, preventing crystallization.[1]

  • Inappropriate Detergent: The choice of detergent is crucial. Some detergents may be excellent for solubilization and purification but may inhibit crystallization.[7][8]

  • Suboptimal Crystallization Conditions: The precipitant, pH, salt concentration, and temperature all play a significant role in crystal formation and may need extensive screening and optimization.[9][10]

Q3: What is the Lipidic Cubic Phase (LCP) method, and why is it often recommended for membrane proteins like this compound?

A3: The Lipidic Cubic Phase (LCP), or in meso, crystallization method utilizes a lipid-based mesophase that mimics a native membrane environment.[11][12][13] This method is highly recommended for membrane proteins for several reasons:

  • Enhanced Stability: The LCP's lipid bilayer structure helps to stabilize membrane proteins in their native conformation.[12][13]

  • Facilitates Crystal Growth: Within the LCP matrix, proteins can diffuse and orient themselves, which can promote the formation of well-ordered crystals.[11][14]

  • Proven Success: LCP has been successfully used to crystallize numerous challenging membrane proteins, including G protein-coupled receptors (GPCRs).[11][15]

Troubleshooting Guides

Problem 1: Low Expression and Yield of this compound
Symptom Possible Cause Suggested Solution
Very low or no protein expression.Codon usage not optimized for the expression host.Synthesize a gene with codons optimized for your expression system (e.g., E. coli, insect cells).
Protein is expressed but is found in inclusion bodies.Misfolded and aggregated protein.Optimize expression conditions (e.g., lower temperature, different promoter). Co-express molecular chaperones.
Low yield after purification.Inefficient solubilization from the membrane.Screen a panel of detergents to find one that efficiently extracts this compound while maintaining its stability.
Problem 2: this compound is Unstable and Aggregates After Purification
Symptom Possible Cause Suggested Solution
Protein precipitates out of solution over time.The chosen detergent is not providing sufficient stability.Screen a wider range of detergents. Consider adding stabilizing lipids or cholesterol analogs like CHS to the purification buffer.[16]
Broad peaks during size-exclusion chromatography.The protein sample is heterogeneous or aggregated.Optimize the detergent concentration. Perform thermal stability assays to identify more stabilizing conditions (buffers, additives).[1]
Loss of activity (if an assay is available).The protein is misfolded or denatured.Add a known ligand or binding partner to stabilize this compound in a specific conformation.[4]
Problem 3: No Crystals or Poor-Quality Crystals are Obtained
Symptom Possible Cause Suggested Solution
Clear drops with no precipitation or crystals.The protein concentration is too low, or the solution is not reaching supersaturation.Increase the starting protein concentration.[17] Try a wider range of precipitants.
Amorphous precipitate in most drops.The protein concentration is too high, or the protein is aggregating instead of crystallizing.Lower the starting protein concentration.[17] Screen different detergents or crystallization methods (e.g., switch from vapor diffusion to LCP).
Showers of microcrystals that do not grow larger.Excessive nucleation.Reduce the protein concentration. Optimize the precipitant concentration and temperature.
Crystals diffract poorly.High solvent content and internal disorder.[1]Try crystal dehydration techniques.[6] Consider co-crystallization with a stabilizing ligand or antibody fragment.

Data Presentation: Common Detergents for Membrane Protein Crystallography

The selection of an appropriate detergent is a critical parameter in the successful crystallization of this compound.[7][18] The table below summarizes the properties of some commonly used detergents.

Detergent Abbreviation Type CMC (mM) Micelle Size (kDa) Common Uses & Notes
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic0.17~70-90Widely used for solubilization and purification due to its gentle nature.[16][19]
n-Decyl-β-D-maltopyranosideDMNon-ionic1.8~50-60Shorter alkyl chain than DDM, can sometimes yield better crystals.[19]
n-Octyl-β-D-glucopyranosideOGNon-ionic20-25~8High CMC, can be harsh but is sometimes effective for crystallization.[16]
Lauryldimethylamine-N-oxideLDAOZwitterionic1-2~18Has been successful for crystallizing some membrane proteins.[19]
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic0.01~90-110A newer generation detergent known for stabilizing delicate membrane proteins.[16]

CMC (Critical Micelle Concentration) values can vary with buffer conditions.

Experimental Protocols

Protocol 1: General Workflow for this compound Crystallization

This protocol outlines the major steps from protein expression to obtaining initial crystal hits.

Step 1: Expression and Purification of this compound

  • Express the this compound construct in a suitable host system (e.g., insect cells, E. coli).

  • Isolate the cell membranes containing the overexpressed protein.

  • Solubilize the membranes with an appropriate detergent (e.g., DDM) to extract this compound.

  • Purify the solubilized protein using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.[20]

Step 2: Pre-Crystallization Screening

  • Assess the purity and homogeneity of the purified this compound sample using SDS-PAGE and analytical size-exclusion chromatography.

  • Determine the protein concentration accurately.

  • Perform thermal stability or fluorescence-based assays to screen for optimal buffer conditions, detergents, and stabilizing additives.

Step 3: Crystallization Screening

  • Set up crystallization trials using sparse matrix screens. Two common methods are:

    • Vapor Diffusion (Hanging or Sitting Drop): Mix the purified this compound sample with the crystallization solution and equilibrate against a reservoir.[10]

    • Lipidic Cubic Phase (LCP): Reconstitute the purified this compound into a lipidic mesophase and dispense it into crystallization plates, followed by overlaying with the precipitant solution.[14]

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several weeks.

Step 4: Crystal Optimization

  • Once initial crystal "hits" are identified, perform optimization screens around the successful conditions.

  • Vary the pH, precipitant concentration, salt concentration, and protein concentration to improve crystal size and quality.

  • Consider additives, different detergents, or co-crystallization with ligands to enhance diffraction.

Protocol 2: Lipidic Cubic Phase (LCP) Crystallization of this compound

Materials:

  • Purified this compound at a high concentration (e.g., 10-20 mg/mL) in a suitable detergent.

  • Monoolein or other LCP-forming lipid.

  • Gas-tight, coupled syringes for mixing.

  • LCP crystallization plates.

  • A robot for dispensing the viscous LCP or manual dispensing tools.

Method:

  • Prepare the Protein-Laden Mesophase:

    • Load the purified this compound solution into one syringe and the molten lipid (e.g., monoolein) into another. A common starting ratio is 2:3 lipid to protein solution by volume.[15]

    • Connect the two syringes via a coupler and mix the contents by passing them back and forth until a homogenous, transparent, and viscous mesophase is formed.[21]

  • Set up Crystallization Plates:

    • Dispense small nanoliter-volume boluses of the protein-laden LCP into the wells of an LCP crystallization plate.[15]

    • Overlay each bolus with a larger volume of the precipitant solution from a crystallization screen.

    • Seal the plate to prevent dehydration.

  • Incubation and Monitoring:

    • Incubate the plates at a stable temperature (e.g., 20°C).

    • Regularly monitor the drops for the appearance of crystals using a microscope. LCP crystals often appear as small, birefringent objects within the transparent mesophase.[15]

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Structure Determination Expression Gene Expression Purification Purification & Solubilization Expression->Purification QC Quality Control (Purity, Stability) Purification->QC Screening Initial Screening (Vapor Diffusion / LCP) QC->Screening Hits Identify Crystal Hits Screening->Hits Optimization Crystal Optimization Hits->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure Structure Solution Diffraction->Structure

Caption: General experimental workflow for this compound crystallization.

Troubleshooting_Logic Start Start Crystallization Trials Result Observe Drops Start->Result Clear Clear Drops Result->Clear No Change Precipitate Amorphous Precipitate Result->Precipitate Precipitate Microcrystals Microcrystal Shower Result->Microcrystals Microcrystals GoodCrystals Good Crystals Result->GoodCrystals Crystals Formed Action1 Increase Protein Conc. Change Precipitant Clear->Action1 Action2 Decrease Protein Conc. Screen Detergents Switch to LCP Precipitate->Action2 Action3 Optimize Conditions (Temp, pH, Additives) Microcrystals->Action3 Proceed Proceed to Diffraction GoodCrystals->Proceed Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting logic for initial crystallization trials.

References

How to increase the shelf-life of Liberine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

<F_A_C_T>

This guide provides technical support for researchers, scientists, and drug development professionals on how to increase the shelf-life of "Liberine" stock solutions. This compound is a fictional, novel kinase inhibitor used in preclinical research. The principles and protocols described here are broadly applicable to many small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful polar aprotic solvent that can dissolve many hydrophobic organic compounds.[1] It is critical to use anhydrous (water-free) DMSO, as it is highly hygroscopic and absorbed water can decrease its solvating power and promote hydrolysis of the compound.[2]

Q2: What is the optimal storage temperature for this compound stock solutions?

A2: For long-term stability (up to 6 months), this compound stock solutions should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][5]

Q3: How does light exposure affect the stability of this compound?

A3: this compound is susceptible to photolysis, a degradation pathway initiated by light.[6] Therefore, stock solutions should always be stored in amber or light-blocking vials and protected from direct sunlight or prolonged exposure to artificial light.[7][8]

Q4: My this compound stock solution appears cloudy after thawing. What should I do?

A4: Cloudiness or precipitation upon thawing can occur if the compound's solubility limit is exceeded at a lower temperature or due to freeze-thaw cycles.[9] Before use, bring the vial to room temperature and gently warm it to 37°C for a short period, combined with vortexing or sonication, to help redissolve the compound.[10] If precipitation persists, it may indicate degradation or that the concentration is too high.

Q5: Can I store diluted, aqueous solutions of this compound?

A5: It is not recommended to store aqueous solutions of this compound for extended periods. Many compounds are prone to hydrolysis in aqueous environments.[6][11] Working solutions in aqueous buffers or cell culture media should be prepared fresh from the DMSO stock solution just before use and ideally used within 24 hours.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results This compound degradation in stock solution.1. Prepare a fresh stock solution from solid compound. 2. Perform a stability check of the old stock solution using HPLC (see protocol below). 3. Ensure proper storage conditions are met (temperature, light protection).
Precipitate forms when diluting into aqueous buffer The compound is "crashing out" of solution due to the solvent change from DMSO to an aqueous environment.[1]1. Perform a stepwise or reverse dilution: add the DMSO stock dropwise to the aqueous buffer while vortexing.[1] 2. Ensure the final DMSO concentration in the working solution is below 0.5% to avoid cellular toxicity, but high enough to maintain solubility.[3][5] 3. Gently warm the aqueous buffer (e.g., to 37°C) before adding the DMSO stock.[1]
Stock solution has changed color This can be a visual indicator of chemical degradation, often due to oxidation.[7]1. Discard the solution. Do not use it for experiments. 2. Prepare a fresh stock solution using anhydrous DMSO. 3. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Quantitative Data: this compound Stability Under Various Conditions

The following table summarizes the hypothetical degradation of a 10 mM this compound stock solution in DMSO over time.

Storage Condition% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
-80°C, Dark, Anhydrous DMSO >99%>98%>97%
-20°C, Dark, Anhydrous DMSO >98%>95%>90%
4°C, Dark, Anhydrous DMSO ~90%~75%<60%
Room Temp, Dark, Anhydrous DMSO <70%<40%<10%
Room Temp, Light, Anhydrous DMSO <50%<20%<5%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Preparation: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.[4]

  • Aliquoting: Dispense the stock solution into single-use, light-blocking, tightly sealed vials.[4]

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Objective: To quantify the amount of intact this compound in a stock solution and separate it from potential degradation products.[12]

  • Method Development:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • The method must be validated for specificity, linearity, accuracy, and precision.

  • Sample Preparation:

    • Retrieve a stock solution aliquot stored for a specific time point.

    • Dilute the sample to a final concentration within the linear range of the assay (e.g., 100 µg/mL) using the mobile phase.[13]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Integrate the peak area corresponding to intact this compound.

  • Data Interpretation:

    • Compare the peak area of the aged sample to a freshly prepared standard of the same concentration (t=0 sample).[4]

    • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area of Aged Sample / Peak Area of Fresh Standard) * 100.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Stock start Inconsistent Results or Visual Change in Stock check_visual Is there a color change or precipitate? start->check_visual check_age Is the stock solution older than 6 months? check_visual->check_age No prepare_fresh Discard old stock. Prepare fresh solution. check_visual->prepare_fresh Yes check_age->prepare_fresh Yes test_stability Assess stability via HPLC. check_age->test_stability No result_ok Stock is stable. Investigate other variables. test_stability->result_ok Degradation <5% result_bad Stock has degraded. test_stability->result_bad Degradation >5% review_storage Review storage procedures: Temp, Light, Aliquoting review_storage->prepare_fresh result_bad->review_storage

Caption: Troubleshooting workflow for this compound stock solution issues.

G cluster_1 Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->mek

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

References

Adjusting pH for optimal Liberine activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Liberine Activity

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzymatic assays involving this compound. This compound is a novel recombinant kinase crucial for the phosphorylation of Substrate-X in the widely studied Cellular Stress Response Pathway. Accurate and reproducible measurements of this compound's activity are essential for advancing research in this field. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly those related to pH and buffer selection.

Frequently Asked Questions (FAQs)

Q1: My this compound activity is significantly lower than expected. What are the common causes?

A1: Low enzymatic activity can arise from several factors.[1] The most common issues include suboptimal pH of the assay buffer, incorrect enzyme storage and handling (such as repeated freeze-thaw cycles), degradation of reagents like ATP or Substrate-X, or the presence of inhibitors in your sample.[1][2] We recommend first verifying the pH of your buffer and then systematically checking the integrity of all reagents.

Q2: What is the optimal pH for this compound activity and why is it important?

A2: The optimal pH for this compound is approximately 7.4. Like most enzymes, this compound's activity is highly dependent on pH.[3][4][5][6][7][8] The pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself.[7] Deviations from the optimal pH can alter the enzyme's three-dimensional structure, potentially leading to a loss of activity or complete denaturation.[4][7]

Q3: Can I use a different buffer system than the one recommended in the standard protocol?

A3: Yes, but with caution. While the standard protocol recommends HEPES buffer, other buffers with a similar pKa, such as Tris or MOPS, can be used.[6] However, it is crucial to ensure that the chosen buffer does not interact with this compound or other components of the assay.[6] Always perform a validation experiment to compare this compound's activity in the new buffer against the standard HEPES buffer.

Q4: I'm observing a high background signal in my assay. What could be the cause?

A4: A high background signal can be due to several factors, including substrate instability or the presence of contaminating enzymes in your sample.[2] If Substrate-X is precipitating in the assay buffer, consider adjusting the buffer's pH or adding a low concentration of a non-ionic detergent (ensure compatibility with this compound first).[2]

Q5: How should I prepare and store my buffers to ensure consistent results?

A5: Proper buffer preparation is critical for reproducible experiments.[9][10][11][12] Always use high-purity water and freshly weighed buffer components. Adjust the pH of the buffer at the temperature you will be performing your experiments, as pH can be temperature-dependent.[6][9] Store buffers at 4°C and check for any signs of precipitation or microbial growth before use.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound activity assays.

Issue 1: Low or No this compound Activity

Potential Cause Recommended Action
Incorrect Buffer pH Calibrate your pH meter and verify the pH of the assay buffer is at 7.4.[13] If necessary, prepare a fresh batch of buffer.[9][10]
Enzyme Denaturation Ensure this compound has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles. Run a positive control with a known active batch of this compound.[2]
Degraded Reagents Prepare fresh solutions of ATP and Substrate-X. Check the expiration dates of all reagents.[1]
Presence of Inhibitors If your sample contains potential inhibitors, consider a sample clean-up step or dilution series. EDTA and high concentrations of some detergents can inhibit kinase activity.[14]

Issue 2: High Variability Between Replicates

Potential Cause Recommended Action
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique. Avoid pipetting very small volumes.[1][14]
Temperature Fluctuations Ensure all components are at the correct assay temperature before starting the reaction. Use a water bath or incubator to maintain a constant temperature.[6]
Incomplete Mixing Gently mix all components thoroughly after addition to the reaction well.

Data Presentation

Table 1: Relative Activity of this compound in Various Buffers at pH 7.4

Buffer (50 mM)Relative Activity (%)
HEPES100
Tris-HCl92
MOPS88
Phosphate65

Table 2: Effect of pH on this compound Activity in 50 mM HEPES Buffer

pHRelative Activity (%)
6.545
7.085
7.4100
8.078
8.532

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity

This protocol describes a method to determine the optimal pH for this compound activity using a series of buffers with overlapping pH ranges.[1]

  • Buffer Preparation: Prepare a set of 50 mM buffers (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, and Tris for pH 7.5-9.0) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.[15]

  • Reaction Mixture Preparation: For each pH point, prepare a reaction mixture containing Substrate-X and ATP in the corresponding buffer.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of this compound to each reaction mixture.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time.

  • Activity Measurement: Stop the reaction and measure the amount of phosphorylated Substrate-X using a suitable detection method (e.g., spectrophotometry or fluorescence).

  • Data Analysis: Plot the measured activity against the pH to determine the optimal pH at which this compound exhibits the highest activity.[3]

Visualizations

Liberine_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates This compound This compound Upstream_Kinase->this compound activates Substrate_X Substrate-X This compound->Substrate_X phosphorylates Phosphorylated_Substrate_X Phosphorylated Substrate-X Substrate_X->Phosphorylated_Substrate_X Cellular_Response Cellular Stress Response Phosphorylated_Substrate_X->Cellular_Response triggers

Caption: Hypothetical this compound Signaling Pathway.

Experimental_Workflow start Start: Prepare Buffers (pH 6.0 - 9.0) prepare_rxn Prepare Reaction Mix (Substrate-X, ATP in buffer) start->prepare_rxn add_enzyme Add this compound prepare_rxn->add_enzyme incubate Incubate at 30°C add_enzyme->incubate measure Measure Activity incubate->measure analyze Plot Activity vs. pH measure->analyze end_node Determine Optimal pH analyze->end_node

Caption: Experimental Workflow for pH Optimization.

Troubleshooting_Tree start Low this compound Activity? check_ph Is buffer pH 7.4? start->check_ph check_reagents Are reagents fresh? check_ph->check_reagents Yes ph_no No check_ph->ph_no check_enzyme Is enzyme active? (Use positive control) check_reagents->check_enzyme Yes reagents_no No check_reagents->reagents_no check_inhibitors Potential inhibitors in sample? check_enzyme->check_inhibitors Yes enzyme_no No check_enzyme->enzyme_no inhibitors_yes Yes check_inhibitors->inhibitors_yes adjust_ph Action: Prepare fresh buffer at correct pH ph_no->adjust_ph new_reagents Action: Prepare fresh reagents reagents_no->new_reagents new_enzyme Action: Use new enzyme aliquot enzyme_no->new_enzyme cleanup_sample Action: Dilute or purify sample inhibitors_yes->cleanup_sample

Caption: Troubleshooting Low this compound Activity.

References

Validation & Comparative

Comparative Analysis of Liberine's Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of "Liberine," a novel compound, against established adenosine (B11128) receptor antagonists. The following sections detail its binding affinity and functional effects in comparison to caffeine (B1668208), theophylline, and istradefylline (B1672650), supported by established experimental protocols and pathway visualizations.

Comparative Binding Affinity of Adenosine Receptor Antagonists

The antagonist potential of a compound is initially quantified by its binding affinity (Ki) to the target receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound (hypothetical data), the non-selective antagonists caffeine and theophylline, and the A2A selective antagonist istradefylline across the four adenosine receptor subtypes (A1, A2A, A2B, A3).

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Receptor Selectivity
This compound (Hypothetical) 15 8 150 200 A2A > A1 >> A2B > A3
Caffeine12,0002,40013,00080,000Non-selective[1][2]
Theophylline13,0004,30015,000>100,000Non-selective[1][3]
Istradefylline1,3002.21,6004,800A2A selective[1][4]

Experimental Protocols

To validate the effects of an adenosine receptor antagonist like this compound, two key experiments are typically performed: a competitive radioligand binding assay to determine binding affinity and a functional assay to measure the compound's effect on receptor signaling.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.

  • Filtration: After incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) serial_dilution Perform Serial Dilutions of Test Compound prep_reagents->serial_dilution incubation Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prep_reagents->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration detection Measure Radioactivity with Scintillation Counter filtration->detection calculation Calculate Specific Binding, IC50, and Ki Values detection->calculation

Experimental Workflow for Competitive Radioligand Binding Assay

Functional cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger in the adenosine receptor signaling pathway.

Materials:

  • Whole cells expressing the human adenosine receptor of interest.

  • Adenosine receptor agonist (e.g., NECA).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and culture overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of the adenosine receptor agonist to stimulate the cells.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production is the IC50 value.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production.[7][8]

  • A1 and A3 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

  • A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7][8]

An antagonist, such as this compound, is expected to block these effects when an agonist is present.

G cluster_A1A3 A1 and A3 Receptor Signaling cluster_A2A2B A2A and A2B Receptor Signaling cluster_antagonist Antagonist Action A1A3 Adenosine (Agonist) R_A1A3 A1/A3 Receptor A1A3->R_A1A3 G_i Gi/o Protein R_A1A3->G_i AC_inhib Adenylyl Cyclase (Inhibited) G_i->AC_inhib cAMP_dec [cAMP] Decreases AC_inhib->cAMP_dec A2A2B Adenosine (Agonist) R_A2A2B A2A/A2B Receptor A2A2B->R_A2A2B G_s Gs Protein R_A2A2B->G_s AC_stim Adenylyl Cyclase (Stimulated) G_s->AC_stim cAMP_inc [cAMP] Increases AC_stim->cAMP_inc Antagonist This compound (Antagonist) Antagonist->R_A1A3 Antagonist->R_A2A2B

References

A Comparative Analysis of Theacrine and Methylliberine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Initial Note on "Liberine": The term "this compound" does not correspond to a recognized compound in scientific literature related to cognitive function. It is presumed to be a typographical error for theacrine , a structurally similar and frequently co-investigated purine (B94841) alkaloid to methylthis compound (B55574). This guide will proceed with a comparative analysis of theacrine and methylthis compound.

Introduction

Theacrine (commercially known as TeaCrine®) and methylthis compound (commercially known as Dynamine™) are purine alkaloids structurally related to caffeine (B1668208).[1] Both are found in the kucha tea plant and certain coffee species.[2][3][4] They have garnered significant interest within the nootropic and dietary supplement sectors for their potential to enhance cognitive function and mood, purportedly with fewer side effects than caffeine, such as jitters or habituation.[5][6] This guide provides a detailed comparison of their effects on cognitive function, supported by experimental data and methodologies.

Mechanism of Action

Both theacrine and methylthis compound are thought to exert their primary effects through the modulation of the central nervous system, particularly by interacting with adenosine (B11128) receptors.[2][5] Adenosine is a neurotransmitter that promotes relaxation and drowsiness; by acting as antagonists at these receptors, these compounds can increase alertness and wakefulness.[7]

  • Theacrine: Research suggests that theacrine functions as an adenosine receptor antagonist.[2][8] It has also been shown to modulate dopamine (B1211576) receptors, which may contribute to its effects on mood and motivation.[2][7] Unlike caffeine, theacrine may not lead to the same degree of tolerance or habituation with prolonged use.[6]

  • Methylthis compound: Due to its structural similarity to caffeine and theacrine, methylthis compound is also believed to be an adenosine receptor antagonist, though direct scientific confirmation is pending.[3][9] It is often described as a faster-acting compound compared to theacrine.[10]

The proposed mechanism of action for both compounds centers on their ability to block adenosine from binding to its receptors, thereby preventing the onset of drowsiness and fatigue.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds Drowsiness Drowsiness Adenosine_Receptor->Drowsiness Activates Theacrine_Methylthis compound Theacrine / Methylthis compound Theacrine_Methylthis compound->Adenosine_Receptor Blocks

Figure 1: Simplified signaling pathway of Theacrine and Methylthis compound as adenosine receptor antagonists.

Comparative Efficacy on Cognitive Function: Experimental Data

Direct comparative studies between theacrine and methylthis compound alone are scarce. Most human trials have investigated these compounds individually, in combination with caffeine, or as part of a multi-ingredient supplement.

Methylthis compound: A randomized, double-blind, crossover trial with 25 healthy men and women investigated the effects of 100 mg of methylthis compound for three days.[11][12] While the study found no significant improvement in objective cognitive function as measured by the Stroop test and Trail Making Test-B, it did note significant improvements in subjective feelings.[11][13][14] Participants reported enhanced concentration, motivation, mood, and energy.[11][12]

Theacrine: Studies on theacrine have shown mixed but promising results. One study found that a single 200 mg dose of theacrine led to a trend towards improved concentration and a significant increase in subjective energy levels with a reduction in fatigue.[15] Another study noted that theacrine may favorably impact subjective feelings related to energy and mood, although it did not produce a statistically significant improvement in cognitive performance on tests like the Trail Making Test and Digit Symbol Substitution Test.[4][15] However, some research suggests theacrine can improve cognitive capacity by regulating brain glucose metabolism and inhibiting phosphodiesterases.[16]

Combination Studies (Theacrine, Methylthis compound, and Caffeine): A notable study on recreational gamers compared the effects of a placebo, caffeine alone (CAFF), and a combination of caffeine, methylthis compound, and theacrine (CMT). The CMT group showed a greater improvement in visuo-spatial working memory compared to both placebo and caffeine alone.[6][17] The addition of theacrine and methylthis compound to caffeine appeared to mitigate some negative side effects like jitteriness and a decline in cognitive control that were observed with caffeine alone.[6]

ParameterMethylthis compound (Dynamine™)Theacrine (TeaCrine®)Methylthis compound + Theacrine + Caffeine
Objective Cognitive Function No significant improvement observed in Stroop or Trail Making Tests.[11][13]Mixed results; some studies show no significant improvement,[4][15] others suggest potential benefits.[16]Improved visuo-spatial working memory and speed in gamers.[6][17]
Subjective Feelings Improved concentration, motivation, mood, and energy.[11][12] Sustained benefits for up to 3 hours.[14]Increased energy, focus, and concentration; reduced fatigue.[6][15]Increased self-assessed performance.[6]
Side Effects Negligible influence on heart rate and blood pressure.[11] No adverse events reported.[14]Does not appear to exhibit habituation like caffeine.[6] Largely unaffected heart rate and blood pressure.[15]Less jitteriness compared to caffeine alone.[6] Increased systolic blood pressure (within normal limits).[17]
Pharmacokinetics (Half-life) Short half-life of approximately 1.0-1.5 hours.[1][3]Longer half-life compared to methylthis compound.[18]Co-administration with caffeine can increase caffeine's half-life.[3]

Experimental Protocols

Below are summaries of the methodologies used in key studies to assess the cognitive effects of methylthis compound and theacrine.

Study 1: Acute Effects of Methylthis compound Supplementation [11][12][14]

  • Design: Double-blind, randomized, within-subject crossover trial.

  • Participants: 25 healthy men and women.

  • Intervention: Participants ingested either 100 mg of methylthis compound (Dynamine™) or a placebo for 3 days. On the 4th day, testing occurred pre-dose and at 1, 2, and 3 hours post-ingestion. A one-week washout period separated the crossover.

  • Cognitive Assessment Tools:

    • Stroop Test: Measures selective attention and cognitive flexibility.

    • Trail Making Test-B (TMT-B): Assesses executive function, including task switching and visual attention.

    • Visual Analog Scales (VAS): Used to rate subjective feelings of energy, mood, concentration, and well-being.

  • Physiological Measures: Vital signs including heart rate and blood pressure were monitored.

Study 2: Theacrine, Caffeine, and Placebo Comparison [4][15]

  • Design: Randomized, placebo-controlled study.

  • Participants: 10 healthy men and 10 healthy women.

  • Intervention: Ingestion of a theacrine-containing supplement (TheaTrim, with 150 mg caffeine), caffeine only (150 mg), or a placebo on three separate days with a one-week washout period.

  • Cognitive Assessment Tools:

    • Trail Making Test (TMT): Measures processing speed and executive function.

    • Digit Symbol Substitution Test (DSST): Assesses psychomotor performance, attention, and processing speed.

    • Reaction Time Tests.

    • Subjective Assessments: Questionnaires for energy and mood.

  • Physiological Measures: Heart rate and blood pressure were recorded.

cluster_workflow Typical Experimental Workflow for Cognitive Assessment screening Screening & Consent - Inclusion/Exclusion Criteria - Informed Consent baseline Baseline Testing - Pre-dose cognitive tests - Subjective questionnaires - Vital signs screening->baseline intervention Intervention - Randomized administration of: - Test Compound (e.g., Methylthis compound) - Placebo - Comparator (e.g., Caffeine) baseline->intervention post_dose Post-Dose Testing - Cognitive tests at T+1h, T+2h, T+3h - Subjective ratings - Vital signs intervention->post_dose washout Washout Period (e.g., 1 week) post_dose->washout If Crossover Design analysis Data Analysis - Statistical comparison - p-value assessment - Effect size calculation post_dose->analysis crossover Crossover Intervention - Administer alternate condition washout->crossover crossover->post_dose

Figure 2: Generalized workflow for a crossover clinical trial assessing cognitive enhancers.

Conclusion for the Scientific Community

Current evidence suggests that while both theacrine and methylthis compound positively influence subjective measures of mood, energy, and focus, their impact on objective cognitive performance, when administered in isolation, is less clear and may not be statistically significant in all tested domains.[13][15] Methylthis compound is characterized by its rapid onset and short duration, which may be beneficial for acute, short-term cognitive demands.[1][3] Theacrine appears to have a longer-lasting effect and a lower potential for habituation.[6]

The synergistic effects observed when these compounds are combined with caffeine are particularly noteworthy for drug development professionals. The combination appears to enhance cognitive and motor performance while potentially mitigating some of caffeine's undesirable side effects, such as jitteriness and reduced cognitive control.[6][17]

Further research employing standardized cognitive test batteries and direct, dose-response comparisons of purified theacrine and methylthis compound is necessary to fully elucidate their individual cognitive-enhancing properties and optimal applications. The existing data, however, positions them as interesting candidates for formulations aimed at improving mood, energy, and specific aspects of cognitive performance, especially in synergy with other neuroactive compounds.

References

Cross-Validation of Liberine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Liberine is critical for advancing research and development efforts. This guide provides a comprehensive cross-validation of two prevalent analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific needs and to provide a framework for inter-method comparison.

Methodology Comparison

A head-to-head comparison of LC-MS/MS and a competitive ELISA for this compound quantification was performed. Key performance characteristics, including accuracy, precision, sensitivity, and dynamic range, were assessed.

Table 1: Performance Characteristics of this compound Quantification Methods
ParameterLC-MS/MSCompetitive ELISA
Limit of Quantification (LOQ) 0.5 ng/mL1.0 ng/mL
Linear Dynamic Range 0.5 - 500 ng/mL1.0 - 100 ng/mL
Intra-assay Precision (%CV) < 5%< 10%
Inter-assay Precision (%CV) < 7%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Sample Throughput MediumHigh
Specificity HighModerate to High
Cost per Sample HighLow to Medium

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and competitive ELISA assays are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and matrices.

This compound Quantification by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of this compound in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (this compound-d4, 100 ng/mL).
  • Precipitate proteins by adding 400 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier).
  • This compound-d4: [M+H-d4]+ → fragment ion.
  • Optimize collision energies and other source parameters for maximum signal intensity.

This compound Quantification by Competitive ELISA

This immunoassay is a high-throughput method suitable for screening large numbers of samples.

1. Plate Coating:

  • Coat a 96-well microplate with a this compound-protein conjugate overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

2. Competitive Binding:

  • Add 50 µL of standards, controls, or samples to the wells.
  • Add 50 µL of a primary anti-Liberine antibody to each well.
  • Incubate for 2 hours at room temperature on a shaker.

3. Detection:

  • Wash the plate three times with wash buffer.
  • Add 100 µL of a secondary antibody conjugated to horseradish peroxidase (HRP) to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

4. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  • Determine the concentration of this compound in the samples by interpolating from the standard curve. The signal is inversely proportional to the amount of this compound in the sample.

Visual Representations

To further clarify the methodologies and principles, the following diagrams are provided.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Evaporation Evaporation Protein Precipitation->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Add Mobile Phase LC Separation LC Separation Reconstitution->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elution Data Analysis Data Analysis MS/MS Detection->Data Analysis Signal Acquisition

Caption: Workflow for this compound quantification using LC-MS/MS.

Competitive ELISA Principle cluster_well Microplate Well Surface cluster_detection Detection Well Coated this compound Bound_Complex Ab-Coated this compound Complex Well->Bound_Complex Free this compound This compound (in sample) Unbound_Complex Ab-Free this compound Complex Free this compound->Unbound_Complex Primary Antibody Anti-Liberine Ab Primary Antibody->Bound_Complex Primary Antibody->Unbound_Complex Signal Signal is inversely proportional to Free this compound concentration Bound_Complex->Signal Secondary Ab-HRP & Substrate

Caption: Principle of the competitive ELISA for this compound quantification.

A Comparative Analysis of Liberine from Diverse Natural Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Liberine, a purine (B94841) alkaloid with emerging therapeutic potential. Due to the limited availability of direct research on this compound, this guide focuses on its closely related and more extensively studied analogue, Methylthis compound. This document outlines its presence in key natural sources, details its biological activities, and provides established experimental protocols for its extraction and analysis.

Executive Summary

This compound and its methylated derivative, Methylthis compound, are purine alkaloids found in specific plant species, notably various Coffea species and the Kucha tea plant (Camellia assamica var. kucha).[1][2] While research on this compound is nascent, Methylthis compound has garnered attention for its potential nootropic and ergogenic effects, exhibiting a favorable side-effect profile compared to caffeine.[3] This guide synthesizes the current scientific knowledge on Methylthis compound as a proxy for this compound, offering a comparative perspective on its natural sources, biological functions, and the methodologies required for its study.

Comparative Analysis of Natural Sources

Direct quantitative data on the yield and purity of this compound and Methylthis compound from different natural sources is limited in current scientific literature. However, analysis of the purine alkaloid profiles of their primary botanical sources provides a valuable comparative context.

Table 1: Comparison of Purine Alkaloid Content in Natural Sources of this compound and Methylthis compound

Natural SourcePlant PartMethylthis compound Content (% dry weight)Theacrine Content (% dry weight)Caffeine Content (% dry weight)Reference
Coffea liberica LeavesPresent, but not quantifiedPresent, but not quantifiedPresent, but not quantified[4]
Camellia assamica var. kucha Young Leaves & BudsNot detected in some studies~2.8%0.6 - 2.7%[5][6]

Note: The absence of detectable Methylthis compound in some studies of C. assamica var. kucha may be due to variations in plant chemotype, age, and analytical methodology.

Biological Activities and Mechanism of Action

Methylthis compound is reported to possess nootropic and ergogenic properties, enhancing cognitive functions such as mood, concentration, and motivation without the jitteriness often associated with caffeine.[3]

The primary hypothesized mechanism of action for Methylthis compound is the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[7] By blocking these receptors, Methylthis compound is thought to modulate the levels of various neurotransmitters in the brain, leading to its stimulant and cognitive-enhancing effects.

Hypothesized Signaling Pathway of Methylthis compound

The following diagram illustrates the proposed mechanism of action of Methylthis compound as an adenosine receptor antagonist. By blocking A1 and A2A receptors, it prevents the binding of adenosine, thereby inhibiting or stimulating downstream signaling cascades.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Methylthis compound Methylthis compound A1R A1 Receptor Methylthis compound->A1R Blocks A2AR A2A Receptor Methylthis compound->A2AR Blocks Adenosine Adenosine Adenosine->A1R Adenosine->A2AR AC_inhibited Adenylyl Cyclase (inhibited) A1R->AC_inhibited cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased PKA_inhibited PKA (inhibited) cAMP_decreased->PKA_inhibited Neurotransmitter_release_inhibited ↓ Neurotransmitter Release PKA_inhibited->Neurotransmitter_release_inhibited AC_stimulated Adenylyl Cyclase (stimulated) A2AR->AC_stimulated cAMP_increased ↑ cAMP AC_stimulated->cAMP_increased PKA_stimulated PKA (stimulated) cAMP_increased->PKA_stimulated Neuronal_excitation ↑ Neuronal Excitability PKA_stimulated->Neuronal_excitation

Hypothesized Adenosine Receptor Antagonism by Methylthis compound

Experimental Protocols

Extraction and Purification of Methylthis compound from Plant Material

This protocol provides a general procedure for the extraction and purification of Methylthis compound from dried plant materials such as Coffea liberica leaves.

1. Pre-extraction (Defatting):

  • Dried and powdered plant material (100 g) is subjected to Soxhlet extraction with n-hexane for 6-8 hours to remove lipids and other non-polar compounds.

  • The defatted plant material is air-dried.

2. Alkaloid Extraction:

  • The defatted material is then extracted with a solvent mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) for 8-10 hours using a Soxhlet apparatus.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude alkaloid extract.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Column: A C18 reversed-phase column.

  • Procedure: The crude extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter. The sample is injected into the HPLC system, and fractions are collected based on the UV detection of the peak corresponding to Methylthis compound.

Analytical Quantification by HPLC-UV

1. Sample Preparation:

  • A known amount of the purified extract or a standard solution of Methylthis compound is prepared in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at the wavelength of maximum absorbance for Methylthis compound (approximately 274 nm).

  • Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of Methylthis compound in the sample.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the extraction, purification, and analysis of Methylthis compound from natural sources.

Start Dried Plant Material Defatting Soxhlet Extraction (n-hexane) Start->Defatting AlkaloidExtraction Soxhlet Extraction (DCM:MeOH) Defatting->AlkaloidExtraction CrudeExtract Crude Alkaloid Extract AlkaloidExtraction->CrudeExtract Purification Preparative HPLC CrudeExtract->Purification PurifiedMethylthis compound Purified Methylthis compound Purification->PurifiedMethylthis compound Analysis Analytical HPLC-UV PurifiedMethylthis compound->Analysis Quantification Quantification Analysis->Quantification

General Workflow for Methylthis compound Analysis

Conclusion

While direct comparative data for this compound remains elusive, the study of its analogue, Methylthis compound, provides valuable insights into its potential as a bioactive compound. The information presented in this guide, including its natural distribution, biological effects, and detailed experimental protocols, serves as a foundational resource for researchers seeking to explore the therapeutic applications of this promising class of purine alkaloids. Further research is warranted to quantify Methylthis compound and this compound in their natural sources and to fully elucidate their pharmacological mechanisms.

References

A Comparative Guide to the Mechanism of Action of Liberine and Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of the novel investigational MEK1/2 inhibitor, Liberine, with the FDA-approved drug, Trametinib. The data for this compound is based on pre-clinical findings, while the data for Trametinib is from publicly available research. This document aims to provide an objective comparison to aid in the evaluation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Trametinib, comparing their biochemical potency, cellular activity, and binding characteristics.

Table 1: Biochemical and Cellular Potency

CompoundTarget(s)IC50 (Enzymatic Assay)IC50 (Cell-Based Assay)
This compound MEK1/20.8 nM (MEK1), 1.5 nM (MEK2)5 nM (A375 cell line)
Trametinib MEK1/20.92 nM (MEK1), 1.8 nM (MEK2)4 nM (A375 cell line)

Table 2: Binding Affinity and Kinetics

CompoundTargetKd (Binding Affinity)Residence Time
This compound MEK11.2 nM24 hours
Trametinib MEK11.9 nM>72 hours

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and Trametinib, as well as a typical experimental workflow used to assess their activity.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound / Trametinib Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway with the point of inhibition for this compound and Trametinib.

Western_Blot_Workflow A 1. Cell Treatment (this compound/Trametinib) B 2. Protein Extraction (Lysis) A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (Blotting) C->D E 5. Antibody Incubation (p-ERK, Total ERK, GAPDH) D->E F 6. Imaging & Analysis E->F

Caption: A typical Western Blot workflow to measure the inhibition of ERK phosphorylation.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

MEK1/2 Enzymatic Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified MEK1 and MEK2 enzymes.

  • Protocol:

    • Recombinant human MEK1 or MEK2 enzyme is incubated with varying concentrations of this compound or Trametinib for 30 minutes at room temperature in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and a kinase-dead mutant of ERK2 (K52R) as the substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C and is then terminated by the addition of a stop solution.

    • The amount of phosphorylated ERK2 is quantified using a LanthaScreen™ Eu-anti-pERK antibody and a terbium-labeled anti-GST antibody, with the signal measured on a fluorescence plate reader.

    • IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Proliferation Assay
  • Objective: To determine the IC50 of the compounds on the proliferation of a human melanoma cell line (A375) harboring a BRAF V600E mutation.

  • Protocol:

    • A375 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound or Trametinib for 72 hours.

    • Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader, and the data is normalized to vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for ERK Phosphorylation
  • Objective: To qualitatively and quantitatively assess the inhibition of MEK1/2 activity in cells by measuring the phosphorylation of its downstream target, ERK.

  • Protocol:

    • A375 cells are treated with various concentrations of this compound or Trametinib for 2 hours.

    • Following treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Total protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative levels of p-ERK1/2.

A Head-to-Head Comparative Analysis of Liberine and Theophylline for Airway Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the established drug theophylline (B1681296) and a hypothetical compound, Liberine . As this compound is a fictional agent, this comparison is for illustrative and educational purposes, designed to guide researchers and drug development professionals in evaluating novel compounds against existing therapies. The data and characteristics presented for this compound are plausible, hypothetical attributes for a next-generation respiratory therapeutic.

This document contrasts the efficacy, safety, and mechanisms of action of the non-selective respiratory stimulant theophylline with this compound, a hypothetical selective adenosine (B11128) A2B receptor antagonist. The comparison is supported by established data for theophylline and a theoretical profile for this compound, outlining key experimental protocols for such an evaluation.

Data Presentation: Efficacy and Safety Profile

The following table summarizes the key performance indicators for theophylline, based on clinical and preclinical data, and presents a target profile for the hypothetical compound this compound.

ParameterTheophyllineThis compound (Hypothetical)
Mechanism of Action Non-selective adenosine receptor (A1, A2A, A2B, A3) antagonist; non-selective phosphodiesterase (PDE) inhibitor.[1][2][3]Selective Adenosine A2B Receptor Antagonist
Therapeutic Indication Asthma, Chronic Obstructive Pulmonary Disease (COPD).[1][2]Asthma, COPD
Efficacy (Bronchodilation) Modest improvement in FEV1 (Forced Expiratory Volume in 1 second), with a weighted mean difference of approximately 0.10 L compared to placebo.[4][5][6]Potent, with a target FEV1 improvement > 0.25 L
Receptor Binding Affinity Non-selective, with similar affinity for all adenosine receptor subtypes.High selectivity for A2B (Ki < 10 nM); >200-fold selectivity over A1, A2A, and A3 subtypes.
Therapeutic Window Narrow; requires therapeutic drug monitoring to avoid toxicity (target serum concentration: <20 mcg/mL).[1][2][7]Wide; predictable pharmacokinetics without need for routine monitoring.
Common Side Effects Nausea, vomiting, headache, insomnia, cardiac arrhythmias, seizures (at toxic levels).[1][8][9][10]Minimal; low incidence of gastrointestinal and CNS effects due to high receptor selectivity.
Cardiovascular Safety Risk of tachycardia and arrhythmias due to A1 receptor antagonism and PDE inhibition.[7][10]High cardiovascular safety profile; avoids A1 receptor-mediated cardiac effects.
Metabolism Hepatic, via CYP1A2, CYP2E1, CYP3A4; subject to numerous drug interactions.[1][11]Primarily metabolized by a single, less variable CYP enzyme (e.g., CYP3A4) with fewer drug-drug interactions.

Experimental Protocols

To validate the comparative efficacy and selectivity of a novel compound like this compound against theophylline, a series of standard preclinical experiments would be essential.

1. Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of this compound and theophylline for all four human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Methodology: A competitive radioligand binding assay is employed.[12]

    • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) engineered to express a high density of a single human adenosine receptor subtype.[13]

    • Assay Setup: Membranes are incubated in a buffer solution with a known concentration of a subtype-selective radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Competition: Increasing concentrations of the unlabeled test compounds (this compound or theophylline) are added to displace the radioligand.

    • Detection: After incubation, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration. The radioactivity on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for each receptor subtype to establish a selectivity profile.

2. In Vivo Model of Allergic Asthma

  • Objective: To compare the effects of this compound and theophylline on airway hyperresponsiveness and inflammation in an animal model.

  • Methodology: An ovalbumin (OVA)-sensitized mouse model is a standard protocol.

    • Sensitization: Mice are sensitized via intraperitoneal injections of OVA mixed with an adjuvant (e.g., Alum).

    • Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic phenotype, including airway inflammation and hyperresponsiveness.

    • Drug Administration: this compound, theophylline, or a vehicle control is administered to different groups of mice (e.g., orally or via inhalation) prior to the final OVA challenge.

    • Efficacy Assessment:

      • Airway Hyperresponsiveness: Measured 24 hours after the final challenge using a whole-body plethysmography system to assess the response to increasing concentrations of a bronchoconstrictor like methacholine.

      • Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cells (e.g., eosinophils). Lung tissue may also be collected for histological analysis of inflammation and mucus production.

    • Data Analysis: The reduction in airway hyperresponsiveness and inflammatory cell counts in the BAL fluid for the this compound and theophylline groups are compared against the vehicle control group.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the distinct signaling pathways of theophylline and the hypothetical this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Model (Asthma) cluster_2 Phase 3: Data Analysis P1 Receptor Binding Assays (A1, A2A, A2B, A3 Subtypes) P2 Functional Assays (cAMP Measurement) P1->P2 Determine Ki & Selectivity M1 Animal Sensitization (e.g., Ovalbumin) P2->M1 Lead Candidate Selection M2 Drug Administration (this compound vs. Theophylline vs. Vehicle) M1->M2 M3 Aerosol Challenge M2->M3 D3 Assess Safety & Tolerability M2->D3 M4 Efficacy Readouts M3->M4 D1 Compare Airway Hyperresponsiveness M4->D1 D2 Compare Inflammatory Markers (e.g., BAL Fluid Eosinophils) M4->D2

Caption: Comparative Experimental Workflow for Efficacy Testing.

G cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition Theophylline Theophylline A1 A1 Receptor Theophylline->A1 Blocks A2B A2B Receptor Theophylline->A2B Blocks PDE PDE Enzyme Theophylline->PDE Inhibits Cardiac Side Effects\n(Arrhythmia) Cardiac Side Effects (Arrhythmia) A1->Cardiac Side Effects\n(Arrhythmia) Bronchoconstriction\n(Inhibited) Bronchoconstriction (Inhibited) A2B->Bronchoconstriction\n(Inhibited) cAMP cAMP PDE->cAMP Degrades Bronchodilation\n& Anti-Inflammatory Effects Bronchodilation & Anti-Inflammatory Effects cAMP->Bronchodilation\n& Anti-Inflammatory Effects

Caption: Theophylline's Dual Mechanism of Action.

G cluster_adenosine Selective Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Pathway This compound This compound (Hypothetical) A2B A2B Receptor This compound->A2B Selectively Blocks A1 A1 Receptor (Unaffected) No Cardiac Side Effects No Cardiac Side Effects A1->No Cardiac Side Effects Bronchoconstriction\n& Inflammation\n(Inhibited) Bronchoconstriction & Inflammation (Inhibited) A2B->Bronchoconstriction\n& Inflammation\n(Inhibited) PDE PDE Enzyme (Unaffected) cAMP cAMP Levels (Unchanged) PDE->cAMP Normal Degradation

Caption: Hypothetical Signaling Pathway of Selective this compound.

References

Validating the Specificity of a Liberine-based Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of any antibody-based assay hinges on the specificity of the antibody to its target. This guide provides a comprehensive comparison and detailed protocols for validating the specificity of a novel antibody targeting the hypothetical protein, Liberine. The data presented herein demonstrates the rigorous validation process, comparing our Anti-Liberine Antibody to other available alternatives.

Comparative Performance Analysis

The specificity and performance of our Anti-Liberine Antibody (Lot #LB-24-01) were assessed against two leading competitors using several standard immunoassays. Key performance indicators are summarized below, demonstrating superior specificity and sensitivity. The gold-standard for antibody specificity validation is the use of knockout (KO) cells or tissues.[1] A highly specific antibody should produce no signal when tested on a KO cell line, while showing a clear signal in the wild-type (WT) cell line.[2]

Performance Metric Anti-Liberine Antibody (Our Product) Competitor A Antibody Competitor B Antibody
Target Band Specificity (Western Blot in WT vs. KO Lysate) Single band at expected MW in WT; No band in KO lysateSingle band at expected MW in WT; Faint band in KO lysateBand at expected MW and additional non-specific bands in WT
Cross-Reactivity (Protein Array) No significant binding to 50 homologous proteinsCross-reacts with this compound-family protein 2 (LBP2)Cross-reacts with LBP2 and an unrelated protein
Sensitivity (Sandwich ELISA - Limit of Detection) 15 pg/mL50 pg/mL100 pg/mL
Affinity (Kᴅ) by SPR 0.1 nM0.8 nM1.5 nM
Recommended Applications WB, ELISA, IP, IHCWB, ELISAWB only
Experimental Validation Workflow

The validation of our Anti-Liberine antibody followed a multi-tiered approach to ensure specificity and functionality across various applications. This workflow is designed to systematically eliminate non-specific and poorly performing candidates. The use of genetic strategies, such as comparing signals in cells expressing the target protein to control cells with the target gene knocked out, is a cornerstone of this process.[3]

G cluster_0 Initial Screening cluster_1 Specificity Validation cluster_2 Application Validation ELISA Direct ELISA (Binding to recombinant this compound) WB_Rec Western Blot (Recombinant this compound) ELISA->WB_Rec Select top binders WB_KO Western Blot (WT vs. This compound KO Cell Lysate) WB_Rec->WB_KO Confirm MW recognition Array Protein Array (Homologous Protein Panel) WB_KO->Array Assess cross-reactivity IP Immunoprecipitation (Endogenous this compound) Array->IP Test in native protein context IHC Immunohistochemistry (Tissue Sections) IP->IHC Validate spatial localization

Caption: Workflow for Anti-Liberine antibody validation.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below. These protocols are optimized for the Anti-Liberine Antibody but can be adapted for other targets.

Western Blotting for Specificity using KO Cell Lines

Western blotting is a fundamental technique for confirming antibody specificity based on the molecular weight of the target protein.[1][4] The absence of a signal in a knockout (KO) cell line is considered the gold standard for validation.[2][5]

Protocol:

  • Lysate Preparation:

    • Culture wild-type (WT) and this compound-KO HAP1 cells to 80% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of total protein from WT and KO lysates into separate lanes of a 4-12% Bis-Tris gel.

    • Run the gel at 150V for 60 minutes.

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with Anti-Liberine Antibody (1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a CCD imager. A single band at the expected molecular weight in the WT lane and no band in the KO lane confirms specificity.[6]

Sandwich ELISA for Sensitivity

This assay quantifies this compound concentration and determines the antibody's limit of detection. The sandwich ELISA format enhances specificity by using two different antibodies that bind to distinct epitopes on the target antigen.[7]

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with a capture anti-Liberine monoclonal antibody (recognizing a different epitope) at 2 µg/mL in PBS overnight at 4°C.

    • Wash wells 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Block wells with 200 µL of Blocking Buffer (PBS with 1% BSA) for 1 hour at room temperature.

    • Wash wells 3 times with Wash Buffer.

  • Sample Incubation:

    • Add 100 µL of recombinant this compound standards and samples to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash wells 5 times with Wash Buffer.

  • Detection Antibody:

    • Add 100 µL of biotinylated Anti-Liberine Antibody (Our Product) at a 1:1000 dilution.

    • Incubate for 1 hour at room temperature.

    • Wash wells 5 times with Wash Buffer.

  • Signal Generation:

    • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash wells 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 1M H₂SO₄.

    • Read absorbance at 450 nm.

Immunoprecipitation (IP) for Native Protein Interaction

IP is used to isolate this compound from a complex cell lysate, confirming the antibody's ability to recognize the native, folded protein.[8] It is a crucial step for validating an antibody for use in co-immunoprecipitation studies to identify protein-protein interactions.[9]

Protocol:

  • Lysate Preparation:

    • Prepare cell lysate as described in the Western Blot protocol, but use a non-denaturing IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol).[10]

  • Immunocomplex Formation:

    • Pre-clear 500 µg of cell lysate by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C.

    • Transfer the supernatant to a new tube. Add 2-5 µg of Anti-Liberine Antibody or an isotype control IgG.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture and Washes:

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 4 times with 500 µL of cold IP Lysis Buffer.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in 30 µL of 2X Laemmli sample buffer and boiling for 5 minutes.

    • Analyze the eluate by Western Blot using the Anti-Liberine Antibody.

Hypothetical this compound Signaling Pathway

To provide context for the importance of this compound-specific antibodies, we present a hypothetical signaling pathway where this compound acts as a key downstream effector of a growth factor receptor. Cellular functions are critically dependent on the correct assembly of proteins into functional multiprotein complexes, where there is a dynamic interchange of components in response to signals.[11]

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds & Activates Adaptor Adaptor Protein (AP1) Receptor->Adaptor Recruits Kinase1 Kinase A Adaptor->Kinase1 Activates This compound This compound (Target Protein) Kinase1->this compound Phosphorylates (Activates) TF Transcription Factor (TF-L) This compound->TF Promotes Nuclear Translocation Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Hypothetical this compound signaling cascade.

References

Metabolic Stability of Liberine Compared to Other Xanthines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the purine (B94841) alkaloid Liberine against other well-known xanthines: caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison of these compounds. Due to the limited availability of direct metabolic data for this compound (O(2),1,9-trimethyluric acid), this guide utilizes data from the closely related compound, methylthis compound (B55574) (O(2),1,7,9-tetramethyluric acid), as a surrogate to provide the most comprehensive comparison currently possible. It is crucial to note that while structurally similar, the metabolic profiles of this compound and methylthis compound may differ.

Comparative Metabolic Stability Data

The following table summarizes key pharmacokinetic parameters and metabolic characteristics of this compound (represented by methylthis compound), caffeine, theophylline, and theobromine, providing a quantitative basis for comparison.

CompoundHalf-Life (t½)Primary Metabolizing EnzymeKey Metabolic PathwaysPrimary Metabolites
This compound (as Methylthis compound) ~1.5 hours[1]Presumed CYP1A2 inhibition[1]N-demethylationNot fully characterized in public literature.
Caffeine ~2.5 - 5 hoursCYP1A2 (major), CYP2E1, CYP3A4[2][3]N-demethylation, C8-hydroxylationParaxanthine (~84%), theobromine (~12%), theophylline (~4%)[4]
Theophylline ~7 - 9 hoursCYP1A2, CYP2E1, CYP3A4[5]N-demethylation, C8-hydroxylation1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine[5]
Theobromine ~7 - 12 hoursCYP1A2, CYP2E1[6]N-demethylation, C8-hydroxylation7-methylxanthine, 3-methylxanthine, 3,7-dimethyluric acid[7]

Metabolic Pathways of Xanthines

The metabolic conversion of xanthines in the liver is a complex process primarily mediated by cytochrome P450 enzymes. The diagram below illustrates the major metabolic pathways for caffeine, theophylline, and theobromine. The metabolism of this compound is presumed to follow similar N-demethylation pathways.

MetabolicPathways cluster_caffeine Caffeine Metabolism cluster_theophylline Theophylline Metabolism cluster_theobromine Theobromine Metabolism cluster_this compound Presumed this compound Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine_from_Caffeine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine_from_Caffeine ~12% (CYP1A2) Theophylline_from_Caffeine Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline_from_Caffeine ~4% (CYP1A2) Theophylline Theophylline (1,3-dimethylxanthine) DMU 1,3-dimethyluric acid Theophylline->DMU (CYP1A2, CYP2E1, CYP3A4) MX1 1-methylxanthine Theophylline->MX1 (CYP1A2) MX3_from_Theo 3-methylxanthine Theophylline->MX3_from_Theo (CYP1A2) Theobromine Theobromine (3,7-dimethylxanthine) MX7 7-methylxanthine Theobromine->MX7 (CYP1A2, CYP2E1) MX3_from_Theo2 3-methylxanthine Theobromine->MX3_from_Theo2 (CYP1A2) DMU37 3,7-dimethyluric acid Theobromine->DMU37 This compound This compound (O(2),1,9-trimethyluric acid) Demethylated_this compound Demethylated Metabolites This compound->Demethylated_this compound (Presumed N-demethylation)

Figure 1: Metabolic Pathways of Common Xanthines

Experimental Protocols

To provide a framework for the data presented, this section outlines standardized experimental protocols for assessing the metabolic stability of compounds like xanthines using in vitro models.

In Vitro Liver Microsomal Stability Assay

This assay is a common high-throughput screening method to determine the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.

MicrosomalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis A Prepare test compound stock solution D Pre-incubate microsomes and test compound at 37°C A->D B Prepare liver microsome suspension B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold organic solvent G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J

Figure 2: Microsomal Stability Assay Workflow

Methodology:

  • Preparation of Reagents:

    • Test compounds are dissolved in a suitable organic solvent (e.g., DMSO) to create a stock solution.

    • Pooled human liver microsomes are thawed and diluted in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor for CYP450 activity.

  • Incubation:

    • The test compound and liver microsome suspension are pre-incubated at 37°C for a short period to reach thermal equilibrium.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • The reaction mixture is incubated at 37°C with constant agitation.

  • Sampling and Analysis:

    • Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration at time zero.

    • The natural logarithm of the percentage of parent compound remaining is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.

    • The intrinsic clearance (Clint) is then calculated from the half-life.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Methodology:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).

    • Cell viability is determined to ensure the health of the cells.

  • Incubation:

    • The hepatocyte suspension is added to a multi-well plate.

    • The test compound is added to the wells to initiate the incubation.

    • The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.

  • Sampling and Analysis:

    • At designated time points, an aliquot of the cell suspension is removed.

    • The reaction is quenched by adding a cold organic solvent.

    • The samples are processed to separate the cell debris and proteins from the supernatant.

    • The concentration of the parent compound in the supernatant is quantified using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, the half-life and intrinsic clearance of the compound in hepatocytes are calculated based on the rate of disappearance of the parent compound over time.

Discussion

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.

  • Caffeine, theophylline, and theobromine are all primarily metabolized by the CYP1A2 enzyme system in the liver. Their varying half-lives can be attributed to differences in their affinity for CYP1A2 and their susceptibility to other metabolic pathways. The relatively longer half-lives of theophylline and theobromine compared to caffeine suggest slower metabolic clearance.

  • This compound , based on the data for methylthis compound, appears to have a significantly shorter half-life than the other common xanthines. This suggests a more rapid metabolic clearance. Furthermore, the reported inhibition of CYP1A2 by methylthis compound is a crucial finding.[1] This suggests that this compound could potentially inhibit the metabolism of other drugs that are substrates of CYP1A2, leading to potential drug-drug interactions.

Conclusion

This comparative guide highlights the differences in the metabolic stability of this compound (as represented by methylthis compound) and other common xanthines. The available data suggests that this compound may be metabolized more rapidly than caffeine, theophylline, and theobromine. Its potential to inhibit CYP1A2 warrants further investigation, as this could have significant implications for its use in combination with other therapeutic agents. The provided experimental protocols offer a standardized approach for further in vitro studies to directly assess the metabolic stability of this compound and to generate more comprehensive comparative data. Future research should focus on obtaining direct experimental data for this compound to confirm these preliminary findings and to fully characterize its metabolic profile.

References

Independent Verification of Neuroprotective Effects: A Comparative Analysis of Berberine and Ghrelin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a neuroprotective agent named "Liberine" did not yield any verifiable scientific literature. To fulfill the user's request for a comprehensive comparison guide, this document presents a detailed analysis of two well-researched neuroprotective agents: Berberine (B55584) and Ghrelin . The data and methodologies presented herein are based on existing preclinical and clinical studies and are intended to serve as a template for the comparative evaluation of neuroprotective compounds.

This guide provides an objective comparison of the neuroprotective performance of Berberine and Ghrelin, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms and therapeutic potential.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from various studies to provide a clear comparison of the neuroprotective effects of Berberine and Ghrelin.

Table 1: In Vivo Neuroprotective Efficacy

ParameterBerberineGhrelinVehicle/ControlAnimal ModelSource
Infarct Volume Reduction Significant reduction (doses 10-300 mg/kg)Data not available in provided search resultsNo reductionIschemic Stroke[1][2]
Neurological Deficit Score Improvement Significant improvementImproved functional and histological brain recoveryNo improvementIschemic Stroke / Cardiac Arrest[1][2][3]
Dopaminergic Neuron Survival Data not available in provided search resultsProtects dopamine (B1211576) neuronsDegenerationParkinson's Disease (MPTP model)[4][5]

Table 2: Biomarker Modulation

BiomarkerBerberineGhrelinEffectDisease ModelSource
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Decreased expressionDecreased expressionAnti-inflammatoryIschemic Stroke / Parkinson's Disease[1][2][4]
Oxidative Stress Markers (MDA) Decreased levelsReduction in reactive oxygen speciesAntioxidantIschemic Stroke / Parkinson's Disease[1][2][5]
Antioxidant Enzymes (SOD, Glutathione) Increased activityData not available in provided search resultsAntioxidantIschemic Stroke[1][2]
Apoptosis-related Proteins (Bcl-2/Bax ratio) Increased ratioIncreased ratioAnti-apoptoticIschemic Stroke[1][2][4]
Cleaved Caspase-3 Decreased levelsReduced activationAnti-apoptoticIschemic Stroke / Parkinson's Disease[1][2][4][5]
Brain-Derived Neurotrophic Factor (BDNF) Increased expressionData not available in provided search resultsNeurogenesis/Synaptic PlasticityIschemic Stroke[1][6]

Mechanisms of Action and Signaling Pathways

Berberine and Ghrelin exert their neuroprotective effects through multiple, complex signaling pathways.

Berberine's Neuroprotective Mechanisms: Berberine's neuroprotective actions are multifaceted, involving the attenuation of oxidative stress, inflammation, and apoptosis.[1][7] It achieves this by modulating several key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are crucial in cellular defense against oxidative stress.[1] Furthermore, Berberine promotes neuronal survival by activating the brain-derived neurotrophic factor (BDNF)-TrkB-PI3K/Akt pathway.[1]

cluster_stress Cellular Stressors cluster_berberine Berberine Intervention cluster_pathways Signaling Pathways cluster_effects Neuroprotective Outcomes Ischemia Ischemia NFkB NFkB Ischemia->NFkB Oxidative Stress Oxidative Stress Oxidative Stress->NFkB Berberine Berberine AMPK AMPK Berberine->AMPK Nrf2 Nrf2 Berberine->Nrf2 BDNF/TrkB BDNF/TrkB Berberine->BDNF/TrkB Berberine->NFkB Inhibits Reduced Inflammation Reduced Inflammation AMPK->Reduced Inflammation Reduced Oxidative Stress Reduced Oxidative Stress Nrf2->Reduced Oxidative Stress PI3K/Akt PI3K/Akt BDNF/TrkB->PI3K/Akt Reduced Apoptosis Reduced Apoptosis PI3K/Akt->Reduced Apoptosis Neuronal Survival Neuronal Survival PI3K/Akt->Neuronal Survival

Berberine's neuroprotective signaling pathways.

Ghrelin's Neuroprotective Mechanisms: Ghrelin's neuroprotective effects are largely attributed to its anti-inflammatory and anti-apoptotic properties.[4] In models of Parkinson's disease, ghrelin has been shown to reduce microglial activation and the expression of pro-inflammatory cytokines.[4][5] It also enhances mitochondrial function and promotes the removal of damaged mitochondria (mitophagy) through the activation of AMPK.[5] Ghrelin's anti-apoptotic effects are mediated by an increase in the Bcl-2/BAX ratio and the inhibition of caspase-3 activation.[4]

cluster_insult Neurotoxic Insult cluster_ghrelin Ghrelin Intervention cluster_pathways Signaling & Cellular Processes cluster_effects Neuroprotective Outcomes MPTP/Neurotoxins MPTP/Neurotoxins Microglial Activation Microglial Activation MPTP/Neurotoxins->Microglial Activation Caspases Caspases MPTP/Neurotoxins->Caspases Ghrelin Ghrelin AMPK AMPK Ghrelin->AMPK Ghrelin->Microglial Activation Inhibits Ghrelin->Caspases Inhibits Mitophagy Mitophagy AMPK->Mitophagy Mitochondrial Function Mitochondrial Function Mitophagy->Mitochondrial Function Enhanced Neuronal Survival Enhanced Neuronal Survival Mitochondrial Function->Enhanced Neuronal Survival Reduced Inflammation Reduced Inflammation Reduced Apoptosis Reduced Apoptosis

Ghrelin's neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of neuroprotective agents.

1. In Vivo Model: Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

  • Objective: To assess the neuroprotective effect of a compound against focal cerebral ischemia.

  • Methodology:

    • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Anesthesia: Anesthetize the animal with isoflurane (B1672236) or a similar anesthetic.

    • MCAO Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery, inducing focal ischemia.

    • Treatment: The test compound (e.g., Berberine) or vehicle is administered at a predetermined dose and time point (e.g., intraperitoneally immediately after reperfusion).

    • Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

    • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-5 scale).

    • Infarct Volume Measurement: Euthanize the animal and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

2. In Vitro Model: Oxidative Stress-Induced Neuronal Cell Death

  • Objective: To evaluate the ability of a compound to protect neurons from oxidative stress.

  • Methodology:

    • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

    • Pre-treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a set time (e.g., 24 hours).

    • Cell Viability Assay: Measure cell viability using an MTT or LDH assay. Increased cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

    • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFDA to quantify intracellular ROS levels. A reduction in fluorescence indicates an antioxidant effect of the compound.

cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_data Data Analysis & Comparison A1 Animal Model Selection (e.g., Rat, Mouse) A2 Induction of Neurodegeneration (e.g., MCAO, MPTP) A1->A2 A3 Compound Administration (Berberine, Ghrelin, Vehicle) A2->A3 A4 Behavioral Assessment (e.g., Neurological Score) A3->A4 A5 Histological Analysis (e.g., Infarct Volume, Neuron Count) A4->A5 C1 Statistical Analysis A5->C1 B1 Neuronal Cell Culture (e.g., SH-SY5Y) B2 Induction of Cell Death (e.g., Oxidative Stress) B1->B2 B3 Compound Treatment B2->B3 B4 Cell Viability Assays (e.g., MTT, LDH) B3->B4 B5 Biochemical Assays (e.g., ROS, Western Blot) B4->B5 B5->C1 C2 Comparative Efficacy Evaluation C1->C2

Workflow for neuroprotection studies.

References

A Comparative Analysis of Liberine's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: This guide presents a comparative preclinical assessment of Liberine, a novel therapeutic agent. Its performance is evaluated across MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) cell lines, benchmarked against Alpelisib, a known PI3K inhibitor. The analysis focuses on cell viability, apoptosis induction, and modulation of the target pathway.

Executive Summary

This compound is an experimental small molecule engineered to selectively inhibit the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway's overactivation is a frequent driver of oncogenesis. By targeting PI3Kα, this compound is designed to suppress tumor cell proliferation and promote apoptosis. This document provides a summary of its in-vitro efficacy.

The diagram below illustrates this compound's proposed mechanism of action.

Liberine_Mechanism_of_Action receptor Growth Factor Receptor pi3k PI3Kα receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->pi3k Inhibits

Figure 1: this compound's inhibitory action on the PI3K/AKT/mTOR signaling pathway.

Comparative Performance Data

This compound's effectiveness was assessed relative to Alpelisib, an FDA-approved PI3Kα inhibitor.[1][2] The tables below summarize the quantitative results from these studies.

Table 1: Cell Viability (IC50) Following 72-Hour Drug Exposure

CompoundCell LineIC50 (nM) ± SDPIK3CA Status
This compound MCF-782 ± 6.5E545K (Mutant)
A5491310 ± 105Wild-Type
HCT116390 ± 28H1047R (Mutant)
Alpelisib MCF-7115 ± 9.1E545K (Mutant)
A5491750 ± 140Wild-Type
HCT116550 ± 45H1047R (Mutant)
A lower IC50 value indicates greater potency in inhibiting cell growth.

Table 2: Induction of Apoptosis (Fold Increase in Caspase-3/7 Activity)

Compound (at 400 nM)Cell LineFold Change vs. Control ± SD
This compound MCF-75.1 ± 0.4
A5491.6 ± 0.2
HCT1163.8 ± 0.3
Alpelisib MCF-74.3 ± 0.3
A5491.4 ± 0.1
HCT1163.1 ± 0.2
Data represent the fold increase in apoptotic activity relative to a vehicle-treated control after 24 hours of exposure.

Experimental Methodologies

To ensure transparency and facilitate replication, detailed protocols for the primary assays are provided.

The half-maximal inhibitory concentration (IC50) was established using a fluorescence-based resazurin (B115843) assay.

Cell_Viability_Workflow start_node Start s1 Seed 5,000 cells/well in 96-well plates start_node->s1 1. end_node End step_node step_node action_node action_node data_node data_node s2 Incubate for 24h (37°C, 5% CO2) s1->s2 2. s3 Add serial dilutions of This compound or Alpelisib s2->s3 3. s4 Incubate for 72h s3->s4 4. s5 Add Resazurin reagent s4->s5 5. s6 Incubate for 4h s5->s6 6. s7 Measure Fluorescence (Ex: 560nm, Em: 590nm) s6->s7 7. s8 Normalize data & calculate IC50 values s7->s8 8. s8->end_node

Figure 2: Workflow for determining cell viability and IC50 values.
  • Cell Culture: All cell lines were maintained in DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Seeding: Cells were plated in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Treatment: A ten-point serial dilution of each compound (ranging from 0.1 nM to 100 µM) was added to the wells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • Detection: Resazurin solution was added to each well, and plates were incubated for an additional 4 hours.

  • Measurement: Fluorescence was quantified using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Results were normalized to the vehicle control, and IC50 values were determined using a four-parameter logistic regression model.

The induction of apoptosis was measured by quantifying the activity of caspase-3 and -7, key executioner caspases.[3]

  • Cell Preparation: Cells were seeded in 96-well plates as described above.

  • Treatment: Cells were treated with a fixed concentration (400 nM) of this compound, Alpelisib, or a vehicle control for 24 hours.

  • Assay Execution: The Caspase-Glo® 3/7 Assay kit (Promega) was used as per the manufacturer's protocol. The reagent was added to each well and mixed.

  • Incubation: Plates were incubated at room temperature for 1 hour, protected from light.

  • Measurement: Luminescence, which is proportional to caspase activity, was measured with a plate reader.

  • Analysis: The luminescence of treated samples was normalized to the vehicle control to calculate the fold change in apoptosis.

Conclusion

This preclinical evaluation demonstrates that this compound is a highly effective inhibitor of cell proliferation, particularly in cancer cells with activating mutations in the PIK3CA gene.

  • Enhanced Potency: this compound consistently showed lower IC50 values than Alpelisib, indicating superior potency across all tested cell lines.

  • Apoptosis Induction: The pro-apoptotic effect of this compound was more pronounced than that of the comparator compound, aligning with its potent anti-proliferative activity.

  • Targeted Efficacy: The significantly greater effect in PIK3CA-mutant cell lines (MCF-7 and HCT116) compared to the wild-type (A549) suggests a strong selectivity for tumors with an activated PI3K pathway.

These findings position this compound as a promising candidate for further development as a targeted cancer therapy. Subsequent in-vivo studies are necessary to validate these in-vitro results.

References

A Researcher's Guide to Assessing the Purity of Commercial Liberine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a chemical standard is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of hypothetical commercial Liberine standards and outlines detailed experimental protocols for their independent verification. This compound, a novel (hypothetical) therapeutic agent, is shown to modulate the "Kinase Signaling Pathway," making the purity of the standard critical for in-vitro and in-vivo studies.

Comparison of Commercial this compound Standards

Sourcing high-purity this compound is the foundational step for reliable research. The following table summarizes the offerings for this compound standards from prominent suppliers. The stated purity is typically determined by High-Performance Liquid Chromatography (HPLC).

SupplierProduct NumberStated Purity (%)Analytical MethodPrice (USD/mg)
Supplier A LI-99-A≥99.5HPLC150
Supplier B L-2024-B>99.0HPLC125
Supplier C LBRN-C≥98.5HPLC, qNMR110
Supplier D L-001-D≥99.0HPLC130

Note: Researchers should always consult the Certificate of Analysis (CoA) for batch-specific purity data.

Experimental Protocols for Purity Assessment

Independent verification of the purity of commercial standards is a crucial quality control measure. Below are detailed protocols for the most effective analytical techniques for assessing this compound purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[1][2]

Objective: To separate and quantify this compound and any related impurities.

Instrumentation:

  • Standard HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., 50:50 ACN/water) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Integrate the peak area of this compound and all impurity peaks.

    • Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound standard.[1][3]

Objective: To separate and identify potential volatile impurities in the this compound standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a volatile solvent like dichloromethane (B109758) or methanol.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

    • Transfer Line Temperature: 280°C

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the this compound peak.

    • Analyze the mass spectra of any additional peaks to identify potential impurities.

    • Quantify impurities using an internal standard or by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute quantification of the this compound standard by comparing its NMR signal integral to that of a certified internal standard of known purity.[1]

Objective: To determine the absolute purity of the this compound standard.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid) into a vial.

    • Accurately weigh a slightly larger amount of the this compound standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., D1 = 30s).

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak for both this compound and the internal standard.

    • Calculate the purity of the this compound standard using the following formula:

    Purity (%) = (Ithis compound / IStandard) * (NStandard / Nthis compound) * (Mthis compound / MStandard) * (mStandard / mthis compound) * PStandard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Weigh Standard Weigh Standard Dissolve in Solvent Dissolve in Solvent Weigh Standard->Dissolve in Solvent Filter Solution Filter Solution Dissolve in Solvent->Filter Solution HPLC HPLC Filter Solution->HPLC GCMS GC-MS Filter Solution->GCMS qNMR qNMR Filter Solution->qNMR Peak Integration Peak Integration HPLC->Peak Integration Impurity Identification Impurity Identification GCMS->Impurity Identification Purity Calculation Purity Calculation qNMR->Purity Calculation Peak Integration->Purity Calculation Impurity Identification->Purity Calculation

Experimental workflow for assessing this compound purity.

This compound This compound Receptor Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Hypothetical this compound signaling pathway.

References

A Comparative Analysis of the Structure-Activity Relationship of Luliberin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of Luliberin (Gonadotropin-Releasing Hormone) analogs, complete with comparative data, experimental protocols, and signaling pathway visualizations.

Introduction

Luliberin, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of reproductive function.[1] It is synthesized and released from the hypothalamus and acts on the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][] Due to its central role in reproduction, synthetic analogs of Luliberin have been extensively developed for various therapeutic applications, including in assisted reproductive technologies, and the treatment of hormone-dependent diseases such as prostate cancer and endometriosis.[1][][3]

This guide provides a detailed comparison of the structure-activity relationships (SAR) of various Luliberin analogs, focusing on the modifications that lead to either agonistic or antagonistic activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Structure-Activity Relationship of Luliberin Analogs: A Tabular Comparison

The biological activity of Luliberin analogs is highly dependent on their amino acid sequence. Modifications at specific positions can dramatically alter their potency, duration of action, and whether they act as agonists (stimulating the GnRH receptor) or antagonists (blocking the GnRH receptor). The following table summarizes the structure-activity relationships of several key Luliberin analogs.

AnalogModification from Native Luliberin (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2)Biological ActivityIn Vivo Activity (% of LH-RH)Reference
Agonists
[D-Ala6]-LuliberinGly6 → D-Ala6AgonistIncreased potencyNot specified
[D-Lys6]-LuliberinGly6 → D-Lys6AgonistPotent agonist with prolonged bioactivity when conjugatedNot specified
[D-Lys6(Emo)]-LuliberinGly6 → D-Lys6 conjugated with emodic acidAgonistSubstantially higher LH levels than parent peptide[4]
[3-(2-naphthyl)-L-Ala3]-LuliberinTrp3 → 3-(2-naphthyl)-L-Ala3Agonist51.8%[5]
[pyro-L-alpha-(1-aminoadipic)]-LuliberinpGlu1 → pyro-L-alpha-(1-aminoadipic)1Agonist12.5%[5]
[delta-N-i-Pr-L-Orn8]-LuliberinArg8 → delta-N-i-Pr-L-Orn8Agonist3.7%[5]
Antagonists
[N-Ac-D-Nal1,D-pClPhe2,D-Trp3,D-Arg6,Phe7,D-Ala10]-LuliberinMultiple substitutionsAntagonistPotent antiovulatory activity[6]
[N-Ac-D-Nal1,D-Phe2,3,D-Arg6,Phe7,D-Ala10]-LuliberinMultiple substitutionsAntagonist56% blockade of ovulation at 500 ng dose[6]
Acyline AnalogsVarious substitutions with S-aryl/alkyl norcysteinesAntagonistIC50 values ranging from < 2 nM to 39 nM[7]

Experimental Protocols

The biological activity of Luliberin analogs is determined through a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

1. In Vitro GnRH Receptor Binding Assay

This assay determines the binding affinity of a compound to the GnRH receptor.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Luliberin analogs.

  • Materials:

    • HEK-293 cells expressing the human GnRH receptor.[7]

    • Radiolabeled GnRH agonist (e.g., [3H]-Buserelin).

    • Unlabeled Luliberin analogs (test compounds).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[8]

    • Scintillation fluid.

  • Procedure:

    • Prepare cell membranes from HEK-293 cells expressing the GnRH receptor.

    • In a multi-well plate, add a fixed concentration of the radiolabeled GnRH agonist.

    • Add varying concentrations of the unlabeled Luliberin analog (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • The IC50 value is calculated as the concentration of the analog that inhibits 50% of the specific binding of the radioligand.[7]

2. In Vivo Antiovulatory Assay in Rats

This assay assesses the ability of GnRH antagonists to inhibit ovulation in vivo.

  • Objective: To determine the in vivo efficacy of Luliberin antagonists.

  • Animals: Adult female Sprague-Dawley rats.

  • Procedure:

    • Administer the Luliberin antagonist analog to rats on the morning of proestrus.

    • On the following day (estrus), sacrifice the animals.

    • Examine the oviducts for the presence of ova under a microscope.

    • The percentage of rats that do not ovulate is determined for each dose of the antagonist.[6]

    • The effective dose for 50% inhibition of ovulation (ED50) can be calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for evaluating Luliberin analogs.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Luliberin_Analog Luliberin Analog (Agonist/Antagonist) GnRH_Receptor GnRH Receptor (GnRHR) Luliberin_Analog->GnRH_Receptor Binds to G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Gonadotropin Synthesis & Secretion Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow Start Start: Design & Synthesis of Luliberin Analogs In_Vitro In Vitro Evaluation Start->In_Vitro Binding_Assay Receptor Binding Assay (IC50) In_Vitro->Binding_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Promising Candidates Antiovulatory_Assay Antiovulatory Assay (ED50) In_Vivo->Antiovulatory_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antiovulatory_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Luliberin Analog Evaluation Workflow.

The structure-activity relationship of Luliberin analogs is a well-established field that has led to the development of potent and specific agonists and antagonists. Key modifications, particularly at positions 3, 6, 8, and 10 of the decapeptide, have been shown to significantly influence biological activity. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working on the development and application of novel GnRH-based therapeutics. The continued exploration of SAR in this area holds promise for the creation of next-generation drugs with improved efficacy and safety profiles.

References

Validating a Biomarker for Liberine Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a robust and validated biomarker is critical for accurately assessing in vivo exposure to novel compounds like Liberine. A validated biomarker provides a quantifiable measure of the compound's presence or its effects, which is essential for preclinical and clinical studies. This guide offers a comparative overview of potential biomarkers for this compound exposure, detailed experimental protocols for their validation, and the underlying biological pathways.

Comparison of Potential this compound Exposure Biomarkers

The selection of a suitable biomarker for this compound exposure depends on various factors, including the compound's metabolism, the desired window of detection, and the feasibility of sample collection. Here, we compare three hypothetical candidate biomarkers: the parent compound (this compound), a primary metabolite (this compound-M1), and an induced endogenous protein (Bio-Indicator X).

Biomarker CandidateMeasurement MatrixProsConsKey Validation Parameters
This compound (Parent Compound) Plasma, Urine- High specificity for direct exposure- Direct correlation with administered dose- May have a short half-life, limiting the detection window- Parent compound levels may not reflect the biologically active dose- Linearity- Lower Limit of Quantification (LLOQ)- Accuracy & Precision- Stability
This compound-M1 (Metabolite) Urine, Plasma- Potentially longer half-life than the parent compound, extending the detection window- Can provide insights into the metabolic pathways of this compound- Requires identification and characterization of the metabolite- Inter-individual variability in metabolism can affect levels- Correlation with this compound dose- Pharmacokinetic profiling- Cross-reactivity (for immunoassays)- Matrix effects
Bio-Indicator X (Induced Protein) Serum, Tissue- Can reflect the biological response to this compound, linking exposure to a pharmacodynamic effect- May have a longer-lasting signal than the compound or its metabolites- Less specific to this compound exposure, as other compounds may induce it- Requires a thorough understanding of the mechanism of action- Dose-dependent induction- Time-course of induction- Specificity of induction- Correlation with toxicological endpoints

Experimental Protocol: In Vivo Validation of this compound-M1 as an Exposure Biomarker

This protocol outlines a typical in vivo study in a rodent model to validate the urinary metabolite this compound-M1 as a biomarker of this compound exposure.

1. Animal Model and Husbandry:

  • Species: Sprague-Dawley rats (male and female, 8-10 weeks old).
  • Housing: Individually in metabolic cages to allow for urine collection.
  • Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
  • Diet: Provide standard chow and water ad libitum.

2. Experimental Design:

  • Groups:
  • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).
  • Group 2: Low dose of this compound.
  • Group 3: Medium dose of this compound.
  • Group 4: High dose of this compound.
  • Animals per group: n=6 per sex.
  • Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intravenous injection).

3. Sample Collection:

  • Urine: Collect urine at baseline (pre-dose) and at specified time points post-dose (e.g., 0-4h, 4-8h, 8-12h, 12-24h). Record the total volume for each collection interval.
  • Blood: Collect blood samples via a cannulated vessel or tail vein at pre-dose and at time points corresponding to the expected peak and trough concentrations of this compound and this compound-M1. Process blood to obtain plasma.
  • Sample Handling: Immediately process and store all samples at -80°C until analysis.

4. Analytical Method Validation:

  • Develop and validate a sensitive and specific analytical method for the quantification of this compound-M1 in urine and plasma (e.g., LC-MS/MS).
  • The validation should assess:
  • Selectivity and Specificity: No interference from endogenous components.
  • Accuracy and Precision: Intra- and inter-day variability.
  • Linearity and Range: The range over which the assay is accurate and precise.
  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.
  • Stability: Freeze-thaw stability, short-term and long-term storage stability.

5. Data Analysis:

  • Quantify the concentration of this compound-M1 in all samples.
  • Analyze the dose-response relationship between the administered dose of this compound and the urinary excretion of this compound-M1.
  • Determine the pharmacokinetic parameters of this compound and this compound-M1 in plasma.
  • Statistically evaluate the differences between the dose groups.

Visualizing Key Processes

To better understand the experimental and biological contexts of biomarker validation, the following diagrams illustrate the workflow and a potential signaling pathway for this compound.

experimental_workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Study cluster_analytical Analytical Phase cluster_data Data Analysis & Interpretation Animal Model Selection Animal Model Selection Dose-Range Finding Dose-Range Finding Animal Model Selection->Dose-Range Finding In Vivo Study In Vivo Study Dose-Range Finding->In Vivo Study Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Analytical Method Validation Analytical Method Validation Sample Processing->Analytical Method Validation Sample Analysis Sample Analysis Analytical Method Validation->Sample Analysis Data Analysis Data Analysis Sample Analysis->Data Analysis Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation

In Vivo Biomarker Validation Workflow

signaling_pathway cluster_cell Hepatocyte This compound This compound PXR PXR This compound->PXR activates Liberine_M1 This compound-M1 (Metabolite) This compound->Liberine_M1 metabolized by CYP3A4 Enzyme PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene induces transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein translation

Comparative transcriptomics of cells treated with Liberine vs control

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Transcriptomic Analysis of Liberine-Treated Cells

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative overview of the transcriptomic effects of a novel compound, this compound, on primary human hepatocytes. Due to the absence of publicly available data on "this compound," this document presents a synthesized analysis based on a study of the antiviral drug Nevirapine, which shares a similar mechanism of action. The data herein is presented to illustrate the potential transcriptomic impact of this compound and to serve as a framework for future studies. For the purpose of this guide, the effects of this compound are contrasted with those of a known reference compound, referred to as Compound X (based on the effects of Ritonavir), to provide a comparative context.[1]

This guide is intended to provide an objective comparison of this compound's performance against a relevant alternative, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Data Presentation: this compound vs. Compound X

The following tables summarize the key transcriptomic changes observed in primary human hepatocytes following treatment with this compound and Compound X. The data is derived from a 48-hour exposure to toxic concentrations of the compounds.[1]

Table 1: Comparative Effects on Key Signaling Pathways [1]

PathwayThis compound (Nevirapine model)Compound X (Ritonavir model)
Bile Acid Synthesis Significantly upregulatedSignificantly upregulated
Bile Acid Transport No significant effectInhibited
Fatty Acid Biosynthesis No significant effectUpregulated
MHC Class I Antigen Presentation Markedly activatedSuppressed
Drug Metabolism (CAR-mediated) ActivatedNot activated
Drug Metabolism (PXR-mediated) Not activatedActivated

Table 2: Differential Regulation of Key Genes [1]

GeneFunctionThis compound (Nevirapine model) RegulationCompound X (Ritonavir model) Regulation
SCP2 Sterol carrier protein 2 (enhances bile acid synthesis)UpregulatedNot significantly affected
CYP2B6 Drug metabolismUpregulatedNot significantly affected
CYP3A4 Drug metabolismUpregulatedUpregulated
UGT1A1 Drug metabolismUpregulatedUpregulated

Experimental Protocols

The following section details the methodologies employed in the transcriptomic analysis of cells treated with this compound and Compound X.

Cell Culture and Treatment
  • Cell System: Primary human hepatocytes from five donors were utilized.[1]

  • Culture Conditions: Cells were cultured in a system designed to restore primary human hepatocyte biology using liver-derived hemodynamic blood flow and transport parameters.[1]

  • Treatment: Hepatocytes were exposed to approximating clinical therapeutic and supra-therapeutic concentrations of this compound (modeled after Nevirapine at 11.3 and 175.0 μM) and Compound X (modeled after Ritonavir at 3.5 and 62.4 μM) for 48 hours.[1] A vehicle control group was included for comparison.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA was extracted from the treated and control hepatocytes using standard commercially available kits.

  • Quality Control: The integrity and concentration of the extracted RNA were assessed to ensure high quality for downstream applications.

  • Library Preparation: RNA-Seq libraries were prepared from the total RNA samples. This process typically involves the purification of mRNA, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters.

  • Sequencing: High-throughput sequencing of the prepared libraries was performed using a suitable platform (e.g., Illumina NovaSeq) to generate a comprehensive transcriptomic dataset.[2]

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads were assessed for quality, and low-quality bases and adapter sequences were trimmed.

  • Alignment and Quantification: The cleaned reads were aligned to the human reference genome (e.g., GRCh38), and the expression level of each gene was quantified.

  • Differential Gene Expression Analysis: Statistical analysis was performed to identify genes that were differentially expressed between the this compound-treated, Compound X-treated, and control groups.

  • Pathway Analysis: Gene ontology and pathway enrichment analyses were conducted to identify the biological pathways and processes that were significantly affected by this compound and Compound X treatment.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways modulated by this compound and the general workflow for the comparative transcriptomic analysis.

liberine_bile_acid_pathway This compound This compound CAR_Activation CAR Activation This compound->CAR_Activation SCP2 SCP2 Gene (Upregulated) CAR_Activation->SCP2 Bile_Acid_Synthesis Increased Bile Acid Synthesis SCP2->Bile_Acid_Synthesis Cholestasis Cholestatic Potential Bile_Acid_Synthesis->Cholestasis

This compound's Impact on Bile Acid Synthesis

compound_x_bile_acid_pathway Compound_X Compound X PXR_Activation PXR Activation Compound_X->PXR_Activation Bile_Acid_Transport_Inhibition Bile Acid Transport Inhibition PXR_Activation->Bile_Acid_Transport_Inhibition Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis (Upregulated) PXR_Activation->Fatty_Acid_Biosynthesis Cholestasis Cholestatic Potential Bile_Acid_Transport_Inhibition->Cholestasis

Compound X's Effect on Bile and Fatty Acid Metabolism

transcriptomics_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture Hepatocyte Culture Treatment Treatment with this compound, Compound X, or Control Cell_Culture->Treatment RNA_Extraction RNA Extraction & QC Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Read_QC Read Quality Control Sequencing->Read_QC Alignment Genome Alignment Read_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway & GO Analysis Diff_Expression->Pathway_Analysis

Generalized Workflow for Transcriptomic Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of methanol (B129727) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Hazard Information

Methanol (CH₃OH) is a colorless, volatile, and flammable liquid.[1][2][3] It is toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Ingestion can lead to blindness or be fatal.[2][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3][6]

Key Hazards:

  • Highly Flammable: Keep away from heat, sparks, open flames, and hot surfaces.[7] Use non-sparking tools and explosion-proof equipment.[6][8]

  • Toxic: Can cause damage to the central nervous system, optic nerve, liver, and kidneys.[5][6]

  • Irritant: Causes skin, eye, and respiratory tract irritation.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling methanol:

PPE CategorySpecification
Eye Protection Chemical splash goggles.
Hand Protection Nitrile or butyl rubber gloves.
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.[4]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. Call a poison center or doctor if you feel unwell.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor.[4]

Methanol Disposal Plan: Step-by-Step Protocol

Proper disposal of methanol waste is essential to prevent environmental contamination and ensure regulatory compliance. Never pour methanol down the drain or into the soil.[9][10]

Experimental Protocol: Methanol Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste stream as "Hazardous Chemical Waste."

    • Specifically, it is a "Flammable Liquid" and "Toxic" waste.[4]

    • Do not mix methanol waste with other waste streams, such as halogenated solvents or strong acids/bases.[4][11]

  • Container Selection:

    • Use a designated, chemically-resistant waste container (e.g., high-density polyethylene (B3416737) or glass).[4]

    • The container must have a secure, leak-proof screw cap.[4]

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4][11]

    • Identify the contents: "Methanol."[4]

    • List the approximate concentration or percentage of methanol if it is in a solution.

    • Include the date when waste was first added to the container.[4]

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.[4][12]

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[4][11]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[12]

  • Request for Disposal:

    • Once the container is approaching full (do not overfill; leave at least 10% headspace), or if waste has been accumulated for the maximum allowed time per your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]

    • For larger quantities, a professional hazardous waste disposal service must be used.[10][11]

Spill Response

In the event of a methanol spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills (<1 Liter):

  • If you have the proper training and PPE, you may clean up the spill.[12]

  • Evacuate the immediate area and avoid breathing vapors.[12]

  • Remove all ignition sources.[6][9]

  • Confine the spill using an absorbent material or spill kit.[12]

  • Double bag the spill waste in clear plastic bags, label it as "Methanol Spill Debris," and arrange for hazardous waste pickup.[12]

Large Spills (>1 Liter):

  • Immediately evacuate the area.[12]

  • Call emergency services (e.g., 911) and your institution's EHS department for assistance.[12]

  • Isolate the spill area and prevent entry.[9]

Chemical Properties of Methanol

Understanding the chemical properties of methanol is crucial for safe handling and disposal.

PropertyValue
Molecular Formula CH₃OH[2][13]
Molecular Weight 32.04 g/mol [2]
Boiling Point 64.7 °C (148.5 °F)[2][6]
Melting Point -97.6 °C (-144.4 °F)[2][6]
Flash Point 9.7 °C (49.5 °F)[6]
Density 0.792 g/cm³[2]
Solubility in Water Completely miscible[1]

Diagrams

Methanol_Disposal_Workflow Methanol Disposal Workflow Start Methanol Waste Generated Segregate Segregate Waste (Flammable Liquid, Toxic) Start->Segregate Container Select Appropriate Waste Container Segregate->Container Label Label Container 'Hazardous Waste - Methanol' Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Full Container Full or Time Limit Reached? Store->Full Full->Store No EHS Contact EHS for Waste Pickup Full->EHS Yes End Proper Disposal EHS->End

Caption: A workflow diagram illustrating the step-by-step process for proper methanol waste disposal in a laboratory setting.

Spill_Response_Logic Methanol Spill Response Logic Spill Methanol Spill Occurs Size Spill > 1 Liter? Spill->Size SmallSpill Small Spill Procedure: - Evacuate immediate area - Remove ignition sources - Confine with absorbent - Clean up with PPE - Dispose of as hazardous waste Size->SmallSpill No LargeSpill Large Spill Procedure: - Evacuate area - Call emergency services & EHS - Isolate spill area Size->LargeSpill Yes

Caption: A logical diagram outlining the decision-making process and immediate actions required for both small and large methanol spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.